Adenine hydrochloride hydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
7H-purin-6-amine;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.ClH.H2O/c6-4-3-5(9-1-7-3)10-2-8-4;;/h1-2H,(H3,6,7,8,9,10);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRDTAUFFBYTHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975961 | |
| Record name | 3H-Purin-6-amine--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6055-72-7 | |
| Record name | 3H-Purin-6-amine--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6055-72-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Cornerstone of DNA Synthesis: A Technical Guide to Adenine Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenine (B156593), a fundamental purine (B94841) nucleobase, is indispensable to the fidelity and efficiency of DNA synthesis. As a primary component of deoxyadenosine (B7792050) triphosphate (dATP), one of the four deoxyribonucleoside triphosphates (dNTPs), adenine is integral to the polymerization of DNA strands. This technical guide provides an in-depth exploration of the role of adenine, supplied experimentally as adenine hydrochloride hydrate (B1144303), in the intricate processes of DNA replication and repair. We will delve into the core biochemical pathways that govern adenine metabolism—the de novo synthesis and salvage pathways—and present detailed experimental protocols for studying these mechanisms. Furthermore, this guide will summarize key quantitative data and provide visualizations of the relevant biological pathways and experimental workflows to support researchers and professionals in drug development in their understanding and application of adenine in their work.
Introduction: The Central Role of Adenine in DNA Synthesis
Adenine is one of the two purine nucleobases, along with guanine, that form the building blocks of nucleic acids.[1][2][3][4] Within the DNA double helix, adenine specifically pairs with thymine (B56734) via two hydrogen bonds, a crucial interaction for the structural integrity and stability of the genetic material. The primary role of adenine in DNA synthesis is as a constituent of dATP. DNA polymerases utilize dATP, along with dGTP, dCTP, and dTTP, as substrates to elongate the growing DNA chain during replication and repair processes.
The intracellular concentration of dATP, and therefore the availability of adenine, is a critical determinant of DNA replication fidelity.[5][6] Imbalances in the dNTP pools can lead to increased mutation rates and genomic instability. Consequently, the metabolic pathways that produce and regulate the supply of adenine are of significant interest in both fundamental research and the development of therapeutic agents, particularly in oncology and virology.
Adenine hydrochloride hydrate is a stable, water-soluble salt of adenine that is commonly used in in vitro and in vivo experimental systems to supplement adenine levels and study its effects on cellular processes, including DNA synthesis.[7][8] Its use allows researchers to investigate the intricacies of purine metabolism and its impact on genome integrity.
Biochemical Pathways of Adenine Metabolism
Cells employ two primary pathways to ensure a sufficient supply of purine nucleotides for DNA synthesis: the de novo synthesis pathway and the purine salvage pathway.
De Novo Purine Synthesis
The de novo pathway constructs purine nucleotides from simple precursors, such as amino acids, bicarbonate, and formate.[1][2][3][4] This energy-intensive process involves a series of enzymatic steps that ultimately lead to the synthesis of inosine (B1671953) monophosphate (IMP), the common precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).
The key stages of the de novo pathway leading to AMP are:
-
Ribose-5-phosphate is converted to 5-phosphoribosyl-1-pyrophosphate (PRPP) by PRPP synthetase.
-
PRPP is then converted to 5-phosphoribosylamine in the rate-limiting step, catalyzed by glutamine-PRPP amidotransferase.
-
A series of reactions involving glycine, formate, glutamine, aspartate, and carbon dioxide lead to the formation of inosine monophosphate (IMP) .
-
IMP is converted to adenylosuccinate by adenylosuccinate synthetase, utilizing aspartate and GTP.
-
Finally, adenylosuccinate lyase cleaves fumarate (B1241708) from adenylosuccinate to produce adenosine monophosphate (AMP) .
AMP is subsequently phosphorylated to ADP and then to ATP. For DNA synthesis, a portion of ADP is reduced to dADP by ribonucleotide reductase, which is then phosphorylated to dATP.
Purine Salvage Pathway
The purine salvage pathway is a more energy-efficient mechanism that recycles purine bases from the breakdown of nucleic acids or from dietary sources.[3][4] This pathway is particularly crucial in tissues with high energy demands or limited de novo synthesis capacity.
The key enzyme in the adenine salvage pathway is adenine phosphoribosyltransferase (APRT) .[9][10][11] APRT catalyzes the conversion of free adenine and PRPP into AMP. This single-step reaction provides a direct route for the incorporation of adenine into the nucleotide pool.
Quantitative Data on Adenine Supplementation
The supplementation of cell culture media or diets with adenine can have a significant impact on intracellular nucleotide pools and related physiological outcomes. The following table summarizes quantitative data from a study on the effects of dietary adenine supplementation in Drosophila melanogaster.
| Parameter | Control Diet | 0.05% (w/v) Adenine Diet | Fold Change | Reference |
| AMP:ATP Ratio | 0.08 ± 0.01 | 0.05 ± 0.005 | 0.625 | [12] |
| ADP:ATP Ratio | 0.15 ± 0.02 | 0.10 ± 0.01 | 0.667 | [12] |
| Median Lifespan (days) | 55 | 55 | 1.0 | [12] |
Table 1: Effect of dietary adenine supplementation on adenosine nucleotide ratios and lifespan in Drosophila melanogaster. Data are presented as mean ± s.e.m.[12]
These data indicate that adenine supplementation can significantly alter the ratios of adenosine nucleotides, which are critical for cellular energy homeostasis and signaling pathways that can influence processes like DNA synthesis.
Experimental Protocols
Preparation of this compound Stock Solution for Cell Culture
Objective: To prepare a sterile stock solution of this compound for supplementation of cell culture media.
Materials:
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Sterile 15 mL or 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes
Protocol:
-
Weigh out the desired amount of this compound powder in a sterile weighing boat. For a 10 mg/mL (approximately 58 mM) stock solution, weigh 100 mg of this compound.
-
Transfer the powder to a sterile conical tube.
-
Add a small volume of sterile water or PBS to the tube (e.g., 5 mL for a final volume of 10 mL).
-
Gently warm the solution to 37°C and vortex or sonicate to aid dissolution. This compound has a solubility of approximately 50 mg/mL in warm water.[7]
-
Once fully dissolved, bring the final volume to 10 mL with sterile water or PBS.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
[3H]-Adenine Incorporation Assay for Measuring DNA Synthesis
Objective: To quantify the rate of DNA synthesis in cultured cells by measuring the incorporation of radiolabeled adenine.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
[3H]-Adenine (e.g., PerkinElmer)
-
Trichloroacetic acid (TCA), 10% (w/v) ice-cold
-
Ethanol, 70% ice-cold
-
Lysis buffer (e.g., 0.1% SDS, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
-
Scintillation vials
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Culture the cells overnight to allow for attachment and recovery.
-
The following day, treat the cells with experimental compounds as required.
-
Add [3H]-Adenine to the culture medium at a final concentration of 1-5 µCi/mL.
-
Incubate the cells for the desired labeling period (e.g., 2-24 hours).
-
To terminate the labeling, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Precipitate the macromolecules by adding 1 mL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes.
-
Aspirate the TCA and wash the precipitate twice with ice-cold 70% ethanol.
-
Air-dry the wells completely.
-
Lyse the cells by adding 500 µL of lysis buffer to each well and incubate at 37°C for 30 minutes with gentle shaking.
-
Transfer the lysate to a scintillation vial.
-
Add 5 mL of scintillation fluid to each vial and mix thoroughly.
-
Measure the radioactivity in a scintillation counter.
-
Normalize the counts per minute (CPM) to the number of cells or total protein content.
Measurement of Adenine Phosphoribosyltransferase (APRT) Activity
Objective: To determine the enzymatic activity of APRT in cell lysates.
Materials:
-
Cell lysate
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl2)
-
Adenine
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
High-performance liquid chromatography (HPLC) system with a UV detector
Protocol:
-
Prepare cell lysates by sonication or freeze-thaw cycles in a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
Set up the enzymatic reaction in a microcentrifuge tube:
-
50 µL of reaction buffer
-
10 µL of cell lysate (containing a known amount of protein)
-
10 µL of adenine solution (final concentration, e.g., 100 µM)
-
10 µL of PRPP solution (final concentration, e.g., 500 µM)
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).
-
Stop the reaction by adding an equal volume of a quenching solution (e.g., 0.4 M perchloric acid) and placing it on ice.
-
Centrifuge the quenched reaction to pellet precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of AMP produced. The separation can be achieved using a C18 reverse-phase column with a phosphate (B84403) buffer/methanol mobile phase.
-
Calculate the APRT activity as the amount of AMP produced per unit of time per amount of protein (e.g., nmol/min/mg protein).
Conclusion
This compound serves as an essential tool for researchers and drug development professionals investigating the critical role of purine metabolism in DNA synthesis and overall cellular health. A thorough understanding of the de novo and salvage pathways for adenine nucleotide synthesis is paramount for identifying novel therapeutic targets and developing strategies to modulate DNA replication and repair in various disease contexts. The experimental protocols and quantitative data presented in this guide provide a solid foundation for designing and executing robust studies in this important area of research. The provided visualizations of the biochemical pathways and experimental workflows aim to facilitate a clearer understanding of these complex processes.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of deoxyadenosine-induced catabolism of adenine ribonucleotides in adenosine deaminase-inhibited human T lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine deaminase impairment and ribonucleotide reductase activity and levels in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. アデニン 塩酸塩 powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 8. Sigma Aldrich Fine Chemicals Biosciences this compound | Fisher Scientific [fishersci.com]
- 9. Enzyme Activity Measurement of Adenine Phosphoribosyltransferase Using Chromatographic Assays [creative-enzymes.com]
- 10. researchgate.net [researchgate.net]
- 11. APRT (Adenine phosphoribosyltransferase) enzyme assay | Synnovis [synnovis.co.uk]
- 12. Dietary adenine controls adult lifespan via adenosine nucleotide biosynthesis and AMPK, and regulates the longevity benefit of caloric restriction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Adenine Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of adenine (B156593) hydrochloride hydrate (B1144303). The information is curated for professionals in research and development, particularly those in the pharmaceutical and biotechnology sectors.
Chemical and Physical Properties
Adenine hydrochloride hydrate is the salt of the purine (B94841) nucleobase adenine, protonated and crystallized with hydrochloric acid and water molecules. It is a white to off-white crystalline powder.[1] The degree of hydration can vary, with the hemihydrate being a commonly cited form.[2][][4][5]
General Properties
| Property | Value | Source(s) |
| Chemical Formula | C₅H₅N₅ · HCl · xH₂O | [6][7] |
| C₅H₅N₅ · HCl · 0.5H₂O (hemihydrate) | [2][][4][5] | |
| Molecular Weight | 171.59 g/mol (anhydrous basis) | [1][6][7] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | ~285-291 °C (with decomposition) | [8][9] |
Solubility
| Solvent | Solubility | Source(s) |
| Warm Water | 50 mg/mL (clear to hazy, colorless to faint yellow or tan) | [6][7][10][11] |
| Acetonitrile | Slightly Soluble (0.1-1 mg/mL) | [2][5] |
| DMSO | 8 mg/mL | [12][13] |
| Water | Sparingly Soluble (1-10 mg/mL) | [2][5] |
Chemical Structure and Crystallography
The chemical structure of this compound consists of the protonated adenine cation, a chloride anion, and water molecule(s) of hydration.
Crystallographic Data
A detailed study of the crystal structure of adenine hydrochloride hemihydrate was conducted by Cunane & Taylor (1993) at a low temperature of 123 K. This study provided precise molecular geometry and insights into the charge-density distribution.[14]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Temperature | 123 K |
| a | 7.891(3) Å |
| b | 22.242(8) Å |
| c | 7.448(3) Å |
| β | 113.193(5)° |
| Volume | 1201.6(3) ų |
| Z | 8 |
Significant differences in molecular geometry were observed when compared to earlier room-temperature studies.[14] For instance, the bond angles C(5)–N(7)–C(8) and C(4)–C(5)–N(7) were determined to be 103.88(5)° and 110.57(4)° respectively at 123 K.[14] The study also revealed the lone-pair electron density and confirmed the acidic nature of the hydrogen atom attached to C(8).[14]
Spectroscopic Data
NMR Spectroscopy
¹H NMR: Proton NMR spectra of adenine hydrochloride have been reported in different deuterated solvents. The chemical shifts are indicative of the aromatic purine ring system and the amine protons.
| Solvent | Chemical Shifts (ppm) | Source(s) |
| DMSO-d₆ | 9.5, 9.1, 8.632, 8.610 | [15][16] |
| D₂O | 8.480, 8.420 | [15][16] |
¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the adenine moiety.
| Solvent | Chemical Shifts (ppm) | Source(s) |
| DMSO-d₆ | 152.38, 138.85 | [17] |
Infrared (IR) Spectroscopy
The IR spectrum of adenine shows characteristic absorption bands corresponding to N-H, C=N, and C=C stretching, as well as NH₂ bending vibrations. The hydrochloride salt is expected to show shifts in these bands due to protonation.
| Wavenumber (cm⁻¹) | Assignment |
| 3296 | νₐₛ(NH₂) |
| 3116 | νₛ(NH₂) |
| 1680 | ν(C=N), δ(NH₂) |
| 1600 | ν(C=C), δ(NH₂) |
Note: These values are for adenine; specific peak lists for the hydrochloride hydrate were not available in the search results.
Mass Spectrometry
Mass spectrometry of adenine typically shows a molecular ion peak corresponding to the mass of the neutral adenine molecule. The fragmentation pattern often involves the successive loss of HCN molecules.[18] The hydrochloride hydrate would likely show the protonated adenine molecule in the gas phase, depending on the ionization technique used.
Experimental Protocols
Synthesis of Adenine Hydrochloride
A common synthetic route to adenine hydrochloride involves the hydrolysis of N⁹-acetyladenine in the presence of hydrochloric acid.
Workflow for Synthesis of Adenine Hydrochloride:
Detailed Protocol:
-
Acetylation of Adenosine: In a reaction vessel, adenosine is heated with acetic anhydride to approximately 148°C until the solution becomes clear.
-
Purification of Intermediate: The reaction mixture is subjected to distillation under reduced pressure. The resulting product is cooled to 15°C and filtered to obtain N⁹-acetyladenine.
-
Hydrolysis: The N⁹-acetyladenine is suspended in water, and hydrochloric acid is added. The mixture is heated to 90°C for about 3 hours.
-
Decolorization and Crystallization: Activated charcoal is added to the hot solution to decolorize it, followed by filtration. The filtrate is then cooled to a low temperature (e.g., 2°C) to induce crystallization of adenine hydrochloride.
-
Isolation: The resulting crystals are collected by filtration and washed with ice-cold water.
NMR Spectroscopy Protocol
Sample Preparation:
-
¹H NMR: 5-25 mg of this compound is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
¹³C NMR: A higher concentration of 50-100 mg in the same volume of solvent is typically required.
Data Acquisition:
-
Spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
For ¹H NMR, 8 to 16 scans are usually sufficient.
-
For ¹³C NMR, a larger number of scans is necessary to achieve a good signal-to-noise ratio.
-
Chemical shifts are referenced to a suitable internal standard (e.g., TMS) or the residual solvent peak.[17]
Infrared (IR) Spectroscopy Protocol
Sample Preparation (for solid samples):
-
KBr Pellet: 1-2 mg of finely ground this compound is mixed with approximately 100-200 mg of dry KBr powder. The mixture is pressed into a transparent pellet.
-
Nujol Mull: A small amount of the finely ground sample is mixed with a drop of mineral oil (Nujol) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).[19]
Data Acquisition:
-
A background spectrum of the empty spectrometer is recorded.
-
The prepared sample is placed in the sample holder, and the IR spectrum is recorded over the desired wavenumber range (typically 4000-400 cm⁻¹).
Mass Spectrometry Protocol
Sample Introduction and Ionization:
-
The choice of ionization method depends on the desired information.
-
Electron Ionization (EI): This is a "hard" ionization technique that can provide detailed fragmentation patterns for structural elucidation.[18]
-
Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): These are "soft" ionization techniques that are well-suited for obtaining the mass of the molecular ion with minimal fragmentation.[18]
Data Acquisition:
-
The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Role in Signaling Pathways
Adenine is a fundamental component of purinergic signaling, a form of extracellular communication mediated by purine nucleotides and nucleosides like ATP and adenosine.[] These molecules activate purinergic receptors on the cell surface, which are broadly classified into P1 (adenosine receptors) and P2 (ATP/ADP receptors) families. Adenine hydrochloride, as a source of adenine, is relevant to the study of these pathways.
Adenosine Receptor Signaling
Adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes. Their activation triggers downstream signaling cascades that modulate cellular function.
-
A₁ and A₃ Receptors: These receptors typically couple to Gᵢ/Gₒ proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects.
-
A₂ₐ and A₂ₑ Receptors: These receptors are generally coupled to Gₛ proteins, which activate adenylyl cyclase, resulting in an increase in cAMP production and activation of protein kinase A (PKA).
The diverse expression and signaling of these receptors make them attractive targets for drug development in various therapeutic areas, including inflammation, cardiovascular disease, and neuroscience.
References
- 1. Adenine hydrochloride | C5H6ClN5 | CID 76219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 4. Adenine·HCl (¹âµNâ , 98%) - Cambridge Isotope Laboratories, NLM-6924-0.01 [isotope.com]
- 5. researchgate.net [researchgate.net]
- 6. アデニン 塩酸塩 powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 7. caissonlabs.com [caissonlabs.com]
- 8. rsc.org [rsc.org]
- 9. Adenine hydrochloride hemihydrate | 6055-72-7 [chemicalbook.com]
- 10. mazams.weebly.com [mazams.weebly.com]
- 11. selleckchem.com [selleckchem.com]
- 12. as.uky.edu [as.uky.edu]
- 13. journals.iucr.org [journals.iucr.org]
- 14. Adenine hydrochloride (2922-28-3) 1H NMR [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. scienceopen.com [scienceopen.com]
- 17. acdlabs.com [acdlabs.com]
- 18. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 19. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
Adenine Hydrochloride Hydrate: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of adenine (B156593) hydrochloride hydrate (B1144303), a crucial purine (B94841) nucleobase derivative for researchers, scientists, and professionals in drug development. This document covers its fundamental chemical and physical properties, including its CAS number and molecular weight, and presents detailed experimental protocols for its application in cell culture and in the induction of animal models for kidney disease. Furthermore, this guide elucidates the intricate signaling pathways associated with adenine's metabolic product, adenosine (B11128), offering a visual representation to aid in understanding its biological significance.
Core Compound Information
Adenine hydrochloride hydrate is the hydrochloride salt of adenine, a fundamental component of nucleic acids (DNA and RNA) and energy-carrying molecules like adenosine triphosphate (ATP). Its hydrated form is commonly used in laboratory settings due to its increased solubility in aqueous solutions compared to adenine free base.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate preparation of solutions and for understanding the compound's behavior in experimental settings.
| Property | Value | Citations |
| CAS Number | 2922-28-3 | [1] |
| Molecular Weight | 171.59 g/mol (anhydrous basis) | [1] |
| Molecular Formula | C₅H₅N₅ · HCl · xH₂O | [1][2] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | ~285 °C | [5] |
| Solubility | Warm Water: 50 mg/mL | [3] |
| 0.5 M HCl: 20 mg/mL | [2] | |
| Acetonitrile: 0.1-1 mg/mL (Slightly Soluble) | [6] | |
| DMSO: 8 mg/mL | [7] | |
| Purity | ≥99% | [1][3] |
Adenosine Signaling Pathway
Adenine is a precursor to adenosine, a potent signaling molecule that exerts its effects through four G protein-coupled receptors: A₁, A₂A, A₂B, and A₃. The activation of these receptors modulates intracellular cyclic AMP (cAMP) levels, thereby influencing a wide array of physiological processes. The pathway is initiated by the extracellular conversion of ATP to adenosine by ectonucleotidases. The following diagram illustrates the key steps in the adenosine signaling cascade.
Experimental Protocols
This compound is utilized in a variety of experimental contexts. Below are detailed methodologies for its application in mammalian cell culture and for the induction of tubulointerstitial fibrosis in a mouse model.
Supplementation in Mammalian Cell Culture
Adenine is a common supplement in cell culture media, particularly for fastidious cell lines or in protocols for the cultivation of primary cells such as keratinocytes.[8]
Objective: To prepare a stock solution of adenine for supplementation in cell culture media.
Materials:
-
This compound (or Adenine hemisulfate salt)
-
Hydrochloric acid (HCl), 1.0 N solution
-
Sterile, deionized water
-
Sterile filter (0.2 µm)
-
Sterile conical tubes or bottles for storage
Procedure:
-
Preparation of 0.05 N HCl: Dilute the 1.0 N HCl stock solution with sterile, deionized water to a final concentration of 0.05 N.
-
Dissolving Adenine: Weigh the desired amount of adenine salt. For a 100X stock solution (2.4 mg/mL), dissolve 121 mg of adenine hemisulfate salt in 50 mL of 0.05 N HCl.
-
Stirring: Stir the solution for approximately one hour to ensure complete dissolution.
-
Sterilization: Filter sterilize the adenine stock solution using a 0.2 µm syringe or bottle-top filter into a sterile container.
-
Storage: Store the stock solution at an appropriate temperature as determined by stability studies, often at 4°C for short-term use or -20°C for long-term storage.
-
Use in Media: When preparing the complete cell culture medium, dilute the stock solution to the final desired concentration (e.g., a 1:100 dilution for a 1X final concentration).
Induction of Tubulointerstitial Fibrosis in a Mouse Model
Oral administration of adenine is a well-established method for inducing a model of chronic kidney disease characterized by tubulointerstitial fibrosis.[9][10]
Objective: To induce tubulointerstitial fibrosis in mice through oral gavage of adenine.
Animal Model:
-
8-week-old male C57BL/6 mice, weighing approximately 20-25 g.[10]
Materials:
-
Adenine
-
Vehicle for suspension (e.g., sterile water or 0.5% Carboxymethyl cellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week prior to the start of the experiment.
-
Preparation of Adenine Suspension: Prepare a suspension of adenine in the chosen vehicle. A common dosage is 4 mg of adenine in 200 µL of water per mouse.[10]
-
Administration: Administer the adenine suspension to the mice daily via oral gavage.
-
Duration: Continue the daily administration for a period of 21 to 28 days to induce significant tubulointerstitial fibrosis.[10][11]
-
Monitoring: Monitor the mice for changes in body weight and signs of renal dysfunction.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect kidney tissues for histological analysis (e.g., Masson's trichrome staining) and molecular analysis (e.g., qRT-PCR for fibrosis markers like type IV collagen and fibronectin).[10]
Conclusion
This compound is a versatile and indispensable compound in biomedical research. A thorough understanding of its properties, as outlined in this guide, is paramount for its effective and accurate use. The provided experimental protocols offer a starting point for researchers looking to utilize this compound in cell culture or in the development of in vivo disease models. Furthermore, the elucidation of the adenosine signaling pathway provides a crucial framework for interpreting the biological effects of adenine and for the development of novel therapeutic strategies targeting this pathway.
References
- 1. ≥99%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. アデニン 塩酸塩 powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 3. ≥99%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. Adenine hydrochloride | C5H6ClN5 | CID 76219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemos.de [chemos.de]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. nephrix-biosolutions.com [nephrix-biosolutions.com]
- 10. Frontiers | Metformin Attenuates Renal Fibrosis in a Mouse Model of Adenine-Induced Renal Injury Through Inhibiting TGF-β1 Signaling Pathways [frontiersin.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Hydrate Forms of Adenine Hydrochloride
For researchers, scientists, and drug development professionals, a thorough understanding of the solid-state properties of active pharmaceutical ingredients (APIs) is critical. Adenine (B156593) hydrochloride, a salt of the essential nucleobase adenine, can exist in various crystalline forms, including hydrates. These different forms can exhibit distinct physicochemical properties that influence their handling, formulation, and bioavailability. This guide provides a comprehensive overview of the known hydrate (B1144303) forms of adenine hydrochloride, focusing on their structural characteristics, physicochemical properties, and methods for their preparation and analysis.
Physicochemical Properties of Adenine Hydrochloride Hydrates
Adenine hydrochloride is commercially available as a hemihydrate and a more general hydrate, often with an unspecified degree of hydration. The presence of water molecules within the crystal lattice can significantly impact properties such as solubility and stability.
| Property | Adenine Hydrochloride Hemihydrate | Adenine Hydrochloride (form unspecified) | Anhydrous Adenine Hydrochloride |
| Molecular Formula | C5H5N5 · HCl · 0.5H2O | C5H5N5 · HCl · xH2O | C5H6ClN5 |
| Molecular Weight | 180.60 g/mol | 171.59 g/mol (anhydrous basis) | 171.59 g/mol |
| CAS Number | 6055-72-7 | 2922-28-3 (anhydrous) | 2922-28-3 |
| Melting Point | 289-291 °C (decomposes)[1] | ~285 °C (decomposes)[2][3] | Not specified |
| Solubility in Water | 50 mg/mL[1] | 50 mg/mL[2][3][4] | Soluble in 1 M HCl at 20 mg/mL[5] |
| Appearance | White to off-white powder or crystals[1] | White to off-white powder[2][3] | White crystalline solid[6] |
Experimental Protocols
Preparation of Adenine Hydrochloride
A general method for the preparation of adenine involves the reaction of an arylazomalononitrile with a formic acid derivative in the presence of ammonia, followed by catalytic reduction. The resulting adenine can be purified by forming a mineral acid salt, such as the hydrochloride.
Purification via Hydrochloride Salt Formation:
-
Dissolve the crude adenine in a hot aqueous solution.
-
Adjust the pH of the solution to between 7.5 and 9.0 to separate any insoluble impurities by filtration.
-
To the hot filtrate, add hydrochloric acid to form adenine hydrochloride.
-
Add activated carbon and heat the solution to decolorize it.
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate to allow for the crystallization of adenine hydrochloride.
-
Collect the crystals by filtration and dry them.
The specific hydrate form obtained will depend on the crystallization conditions, such as temperature, cooling rate, and solvent composition. To obtain a specific hydrate, such as the hemihydrate, precise control over these parameters is necessary. Further research into specific crystallization protocols for the hemihydrate is recommended for targeted synthesis.
Characterization by X-Ray Crystallography
X-ray crystallography is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystal. For the different hydrate forms of adenine hydrochloride, single-crystal or powder X-ray diffraction can be used to elucidate the crystal structure, including the unit cell dimensions, space group, and the precise location of the adenine, chloride, and water molecules within the crystal lattice.[7][8]
General Workflow for X-ray Crystallography:
A study comparing the charge-density distribution of 1H(+)-adeniniumtrichlorozinc(II) with that of adenine hydrochloride hemihydrate confirms the existence of detailed crystallographic data for the hemihydrate form.[] Researchers seeking to differentiate between hydrate forms should perform powder X-ray diffraction (PXRD) and compare the resulting diffractograms to known patterns for the anhydrous and hydrated forms.
Spectroscopic Analysis
Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are valuable for characterizing the hydrate forms of adenine hydrochloride.
-
FTIR Spectroscopy: The presence of water molecules in the hydrated forms will give rise to characteristic O-H stretching and bending vibrations in the IR spectrum, which would be absent in the spectrum of the anhydrous form. Attenuated total reflectance (ATR)-IR spectra are available for adenine hydrochloride hemihydrate.[10]
-
NMR Spectroscopy: 1H NMR spectroscopy can be used to confirm the structure of the adenine molecule.[11] While it may not directly quantify the degree of hydration in the solid state, it is a crucial tool for confirming the identity and purity of the organic component.
Biological and Pharmaceutical Relevance
Adenine hydrochloride and its hydrates are utilized in various research and pharmaceutical applications.
-
Cell Culture: It is a common supplement in cell culture media, promoting cell growth and proliferation.[4][12][13]
-
Biochemical Research: As a fundamental component of DNA, RNA, and ATP, adenine and its salts are essential in a wide range of biochemical and molecular biology research.[12][14]
-
Drug Development: Adenine derivatives are investigated as potential therapeutic agents, including antiviral and anticancer drugs.[12] Understanding the solid-state properties of adenine hydrochloride hydrates is crucial for the formulation and stability of such pharmaceuticals.[13]
The following diagram illustrates the central role of adenine in key biochemical pathways.
References
- 1. Adenine hydrochloride hemihydrate | 6055-72-7 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Adenine hydrochloride | 2922-28-3 [chemicalbook.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Adenine hydrochloride | C5H6ClN5 | CID 76219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Adenine hydrochloride (2922-28-3) 1H NMR [m.chemicalbook.com]
- 12. chemimpex.com [chemimpex.com]
- 13. chemimpex.com [chemimpex.com]
- 14. medchemexpress.com [medchemexpress.com]
Adenine Hydrochloride Hydrate: A Technical Guide on its Purine Nature and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Core Conclusion: Adenine (B156593) Hydrochloride Hydrate (B1144303) is a Purine (B94841) Derivative
Adenine hydrochloride hydrate is unequivocally classified as a purine. The core of this molecule is adenine, a fundamental purine nucleobase.[1][2][3][4] The terms "hydrochloride" and "hydrate" indicate that the adenine molecule has been salified with hydrochloric acid and is associated with water molecules, respectively. These modifications enhance its stability and solubility for experimental use but do not alter the fundamental two-ring purine structure of the adenine base.[3] Adenine's purine structure is central to its biological role as a key component of nucleic acids (DNA and RNA), energy-carrying molecules like adenosine (B11128) triphosphate (ATP), and various cofactors.[1][3][4]
Applications in Preclinical Research: Modeling Chronic Kidney Disease
A significant application of adenine and its salt forms, like adenine hydrochloride, in preclinical research is the induction of an animal model of chronic kidney disease (CKD).[5][6] This model is valued for its ability to replicate many metabolic features observed in human CKD.[7] High doses of adenine overwhelm the normal purine salvage pathway, leading to its metabolism by xanthine (B1682287) oxidase into 2,8-dihydroxyadenine (B126177) (2,8-DHA).[5][7] Due to its poor solubility, 2,8-DHA precipitates and forms crystals within the renal tubules, leading to tubular injury, inflammation, fibrosis, and a progressive decline in renal function.[5][7][8]
Data Presentation: Induction of Chronic Kidney Disease in Rodent Models
The following table summarizes quantitative data from studies using adenine to induce CKD in mice and rats. Dosages and administration routes vary, leading to different severities and timelines of disease progression.
| Species | Adenine Dose | Administration Route | Duration | Key Quantitative Outcomes | Reference |
| Mouse | 50 mg/kg/day | Oral Gavage | 28 days | Plasma Creatinine: 1.9 ± 0.10 mg/dL (vs. 0.4 ± 0.02 mg/dL in control) Hematocrit: 36.5 ± 1.0% (vs. 49.6 ± 1.6% in control) Plasma EPO: 28 ± 2.4 pg/mL (vs. 61 ± 4.0 pg/mL in control) | [9] |
| Mouse | 50 mg/kg/day | Intraperitoneal Injection | 21 days | BUN: Significantly increased vs. control Plasma Creatinine: Significantly increased vs. control Fecal Water Content: Significantly decreased vs. control | [10] |
| Mouse | 25, 50, 75 mg/kg/day | In Feed | 13 days | Anal Temperature: Significantly decreased at all doses vs. control Water Intake: Increased at 50 mg/kg/day vs. control Food Intake: Decreased at 50 mg/kg/day vs. control | [11] |
| Rat | 0.75% w/w | In Feed | 4 weeks | Established model for inducing CKD with renal failure and anemia. | [9][12] |
| Rat | 50 & 100 mg/kg/day | Intraperitoneal Injection | 4 weeks | Dose-dependent increase in plasma and urinary inflammatory and oxidative stress biomarkers; significant increase in plasma urea (B33335) and creatinine. | [13] |
Experimental Protocols
Protocol 1: Induction of Anemia-Associated CKD in Mice via Oral Gavage
This protocol is adapted from studies focused on inducing CKD with significant associated anemia.[9]
-
Animal Model: 6-week-old male C57BL/6 mice.
-
Reagent Preparation: Prepare a suspension of adenine in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: Administer adenine at a dose of 50 mg/kg body weight via oral gavage daily for 28 consecutive days. A vehicle-only group serves as the control.
-
Monitoring: Monitor animal body weight and general health status regularly.
-
Endpoint Analysis: At the end of the 28-day period, collect blood samples for analysis of renal function markers (serum creatinine, BUN) and anemia indicators (hematocrit, hemoglobin, plasma erythropoietin levels). Harvest kidneys for histopathological examination to assess tubulointerstitial fibrosis and inflammation.
Protocol 2: Induction of CKD and Gastrointestinal Dysfunction in Mice via Intraperitoneal Injection
This protocol is effective for studying the systemic effects of CKD, including related gastrointestinal issues.[10]
-
Animal Model: 6-week-old male ICR mice.
-
Reagent Preparation: Dissolve adenine in normal saline to the desired concentration.
-
Administration: Inject adenine intraperitoneally (i.p.) at a dose of 50 mg/kg body weight daily for 21 days. A saline-injected group serves as the control.
-
Monitoring: Monitor survival rate, body weight, and defecation status (frequency, fecal water content) throughout the study.
-
Endpoint Analysis: After 21 days, measure BUN and plasma creatinine. Perform renal histopathology to confirm kidney damage (e.g., inflammatory cell infiltration, glomerular necrosis, tubular dilatation). Colonic smooth muscle contraction can be measured using an organ bath technique to assess gastrointestinal motility.
Visualizing the Mechanisms
Metabolic Pathway of Adenine-Induced Nephropathy
The diagram below illustrates the metabolic fate of adenine at physiological versus pharmacological (high) doses, leading to the formation of injurious 2,8-dihydroxyadenine crystals in the kidneys.
Caption: Metabolic pathway of high-dose adenine leading to renal injury.
Signaling Cascade in Adenine-Induced Renal Fibrosis
Adenine-induced kidney injury activates multiple signaling pathways that contribute to the progression of renal fibrosis. The Wnt/β-catenin pathway is one such critical cascade.
Caption: Simplified signaling cascade in adenine-induced renal fibrosis.
References
- 1. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ≥99%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenine-induced Rat CKD Model_GemPharmatech [en.gempharmatech.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel model of adenine-induced chronic kidney disease-associated gastrointestinal dysfunction in mice: The gut-kidney axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of toxicological effects of chemical substances by gut microbiota: The example of adenine damage to the kidney and gut - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of a new model for the induction of chronic kidney disease via intraperitoneal adenine administration, and the effect of treatment with gum acacia thereon - PMC [pmc.ncbi.nlm.nih.gov]
The Ubiquitous Purine: An In-depth Guide to the Natural Occurrence and Biological Roles of Adenine and Its Derivatives
An essential component of life's fundamental processes, adenine (B156593), a purine (B94841) nucleobase, and its derivatives are found across all domains of life. From serving as the central molecule in energy transfer to acting as critical signaling molecules, the diverse functions of adenine-containing compounds underscore their importance in cellular physiology and pharmacology. This technical guide provides a comprehensive overview of the natural occurrence of adenine and its key derivatives, details common experimental protocols for their analysis, and visualizes their intricate signaling pathways.
Natural Occurrence and Quantitative Data
Adenine and its derivatives are not uniformly distributed across different organisms or even within the tissues of a single organism. Their concentrations are tightly regulated and fluctuate based on metabolic state, developmental stage, and environmental conditions.
Adenosine (B11128) Triphosphate (ATP): The Universal Energy Currency
As the primary energy carrier in all known forms of life, Adenosine Triphosphate (ATP) is abundant within cells.[1] Its concentration is a key indicator of cellular energy status and viability.[2] Intracellular ATP concentrations are typically maintained in the millimolar (mM) range.[1][3][4]
| Organism/Tissue | ATP Concentration (mM) | Reference(s) |
| Eukaryotic Muscle | 1 - 10 µmol/g tissue (approximates to mM) | [1] |
| Various Eukaryotic, Archaeal, and Prokaryotic Cells/Tissues | Average of ~4.4 mM | [3] |
| General Intracellular | 1 - 10 mM | [4][5] |
Cyclic Adenosine Monophosphate (cAMP): A Pervasive Second Messenger
Cyclic AMP (cAMP) is a critical second messenger molecule involved in a multitude of signal transduction pathways, translating extracellular signals into intracellular responses.[6][7] Its intracellular concentration is typically in the nanomolar (nM) to micromolar (µM) range and is dynamically regulated by the enzymes adenylyl cyclase and phosphodiesterase.[7][8]
| Cellular State | Typical cAMP Concentration Range | Reference(s) |
| Basal (unstimulated) | Nanomolar (nM) | [7][8] |
| Stimulated | Micromolar (µM) | [7][8] |
Adenosine: A Neuromodulator and Signaling Molecule
Adenosine plays a crucial role in cellular signaling, particularly in the nervous and cardiovascular systems.[9][10] Extracellular adenosine levels are normally in the nanomolar range but can increase significantly under conditions of cellular stress or injury.[10]
| Location | Adenosine Concentration Range | Reference(s) |
| Extracellular (basal) | Nanomolar (nM) | [10] |
| Extracellular (stimulated/stressed) | Micromolar (µM) | [10] |
Cytokinins: Plant Growth Regulators
Cytokinins are a class of plant hormones derived from adenine that are central to the regulation of cell division, growth, and differentiation.[11][12] Their concentrations in plant tissues are highly variable, depending on the specific tissue, developmental stage, and environmental conditions.[13]
| Plant Tissue/Condition | Cytokinin Type & Concentration (example) | Reference(s) |
| Arabidopsis thaliana (various tissues) | Zeatin and its derivatives (pmol/g fresh weight) | [14] |
| Glyphosate-treated leafy spurge (aerial tissues) | Various cytokinin precursors, bioactive forms, and catabolites (ng/g dry weight) | [15] |
Experimental Protocols
The accurate quantification of adenine and its derivatives is crucial for understanding their physiological roles. A variety of methods are employed for their extraction, separation, and detection.
Protocol 1: Extraction and Quantification of Cytokinins from Plant Tissue by UHPLC-HRMS
This method provides a robust approach for the analysis of various cytokinin species in plant tissues.[16][17]
1. Sample Preparation:
-
Collect plant tissue and immediately freeze in liquid nitrogen.[18] Store at -80°C until use.
-
Grind the frozen tissue to a fine powder under liquid nitrogen.[18]
2. Extraction:
-
Extract the ground tissue twice with a cold extraction buffer of methanol:water:formic acid (15:4:1, v/v/v).[17]
-
Add an internal standard, such as deuterated cytokinin standards, to the extraction buffer for quantification.[18]
-
Centrifuge the extract at high speed (e.g., 14,650 rpm) at 4°C for 30 minutes.[17]
3. Purification:
-
Collect the supernatant and evaporate the methanol.
-
Reconstitute the sample in 1% (v/v) acetic acid.[17]
-
Perform solid-phase extraction (SPE) using a mixed-mode cation exchange column (e.g., Oasis MCX).[14][17][18]
-
Wash the column with 1% acetic acid and then with methanol.[17]
-
Elute the cytokinins with 0.35 M ammonia (B1221849) in 70% methanol.[17]
-
Evaporate the eluate to dryness.
4. Quantification by UHPLC-HRMS:
-
Reconstitute the dried sample in a suitable solvent for injection.
-
Separate the cytokinin species using a C18 reverse-phase column with a gradient of mobile phases (e.g., 0.1% formic acid in water and 0.1% formic acid in methanol).[17]
-
Detect and quantify the cytokinins using a high-resolution mass spectrometer in positive ion mode.[16][17]
-
Normalize the results against the internal standard and the fresh weight of the tissue sample.[17]
Protocol 2: Measurement of Intracellular ATP using a Luminescence-Based Assay
This protocol describes a common high-throughput method for quantifying cellular ATP levels.[19][20][21]
1. Cell Culture and Treatment:
-
Seed cells in a 96-well plate at a desired density and culture overnight.[21]
-
Treat cells with experimental compounds as required.
2. Cell Lysis:
-
For adherent cells, remove the culture medium and add a nucleotide-releasing reagent.[20]
-
For suspension cells, directly add the nucleotide-releasing reagent to the cell suspension.[20]
-
Incubate at room temperature to ensure complete cell lysis and release of ATP.
3. Luminescence Reaction:
-
Prepare an ATP detection cocktail containing luciferase and D-luciferin.[20]
-
Add the detection cocktail to each well of the 96-well plate.
-
The luciferase enzyme catalyzes the conversion of D-luciferin to oxyluciferin in the presence of ATP, which generates light.
4. Signal Detection and Quantification:
-
Immediately measure the luminescence signal using a luminometer.[19]
-
Prepare a standard curve with known concentrations of ATP.
-
Calculate the ATP concentration in the samples by comparing their luminescence readings to the standard curve.[20]
Protocol 3: Quantification of Intracellular cAMP using a Competitive Immunoassay
This protocol outlines a common method for measuring intracellular cAMP levels, often used in studies of G protein-coupled receptor (GPCR) signaling.[22][23][24]
1. Cell Seeding and Stimulation:
-
Plate cells expressing the GPCR of interest in a 384-well plate and incubate.[22]
-
Treat the cells with agonists or antagonists to modulate cAMP production. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.[23]
2. Cell Lysis and Detection Reagent Addition:
-
Lyse the cells and add a detection reagent mixture. This mixture typically contains an anti-cAMP antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore.[22][24]
3. Competitive Binding:
-
The cAMP from the cell lysate competes with the labeled cAMP for binding to the anti-cAMP antibody.[22]
-
The amount of labeled cAMP that binds to the antibody is inversely proportional to the concentration of cAMP in the cell sample.[22]
4. Signal Reading:
-
After an incubation period to allow the binding reaction to reach equilibrium, read the plate on a suitable plate reader (e.g., for HTRF or AlphaScreen).[22]
-
The signal generated (e.g., fluorescence resonance energy transfer) will be inversely proportional to the amount of cAMP in the sample.
5. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.[22]
-
Determine the cAMP concentration in the samples by interpolating their signal readings from the standard curve.
Signaling Pathways Involving Adenine Derivatives
Adenine derivatives are central to numerous signaling cascades that regulate a vast array of cellular processes.
The cAMP Signaling Pathway
The cAMP signaling pathway is a ubiquitous mechanism for signal transduction.[8] It is initiated by the binding of an extracellular ligand to a G protein-coupled receptor (GPCR), leading to the activation of adenylyl cyclase, which synthesizes cAMP from ATP. cAMP then activates downstream effectors, most notably Protein Kinase A (PKA), to elicit a cellular response.[7][8]
The Adenosine Signaling Pathway
Extracellular adenosine signals through four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3.[10][25] These receptors are coupled to different G proteins, leading to diverse downstream effects. A1 and A3 receptors typically couple to Gi, inhibiting adenylyl cyclase and decreasing cAMP levels, while A2A and A2B receptors usually couple to Gs, stimulating adenylyl cyclase and increasing cAMP.[25][26][27]
The Cytokinin Signaling Pathway in Plants
In plants, cytokinin signaling is mediated by a two-component system.[12] Cytokinins are perceived by histidine kinase receptors in the endoplasmic reticulum.[11][12] This binding leads to a phosphorelay cascade that ultimately results in the activation of type-B response regulators, which are transcription factors that modulate the expression of cytokinin-responsive genes.[12][15]
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
- 3. mdpi.com [mdpi.com]
- 4. biology.stackexchange.com [biology.stackexchange.com]
- 5. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extracellular Adenosine Signaling in Molecular Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Cytokinin - Wikipedia [en.wikipedia.org]
- 13. Biosynthesis of Cytokinin - Dora Agri-Tech [doraagri.com]
- 14. Efficiency of different methods of extraction and purification of cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of Cytokinin Levels and Responses in Abiotic Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Biochemical measurements of ATP and ADP [bio-protocol.org]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. cAMP Assays [bio-protocol.org]
- 24. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide: Adenine Hydrochloride Hydrate vs. Adenine Free Base for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenine (B156593), a fundamental purine (B94841) nucleobase, is a critical component in a multitude of biological processes, from its role in the structure of DNA and RNA to its function in cellular energy transfer as adenosine (B11128) triphosphate (ATP). In the research setting, adenine is utilized in a wide range of applications, including cell culture, in vivo studies to model diseases, and various biochemical assays. Scientists have the choice between two common forms of this compound: adenine free base and adenine hydrochloride hydrate (B1144303). The selection between these two forms is not trivial and can significantly impact experimental outcomes due to differences in their physicochemical properties. This technical guide provides a comprehensive comparison of adenine hydrochloride hydrate and adenine free base, offering data-driven insights and detailed protocols to aid researchers in making an informed decision for their specific experimental needs.
Physicochemical Properties: A Comparative Analysis
The choice between the hydrochloride salt and the free base form of adenine often comes down to solubility and stability. The addition of a hydrochloride group and water of hydration alters the molecule's properties, which can be advantageous or disadvantageous depending on the application.
Table 1: Comparative Physicochemical Data of Adenine Free Base and this compound
| Property | Adenine Free Base | This compound | Key Considerations for Researchers |
| Molecular Formula | C₅H₅N₅[1] | C₅H₅N₅ · HCl · xH₂O | The hydrochloride hydrate has a higher molecular weight, which must be accounted for when preparing solutions of a specific molarity. |
| Molecular Weight | 135.13 g/mol [1] | ~171.59 g/mol (anhydrous HCl salt)[2][3] | Accurate molar calculations are crucial for reproducible experiments. |
| Appearance | White to off-white powder[1] | White to off-white crystalline powder | Both forms are visually similar. |
| Solubility in Water | 1030 mg/L (at 25 °C)[4] | Sparingly Soluble: 1-10 mg/ml[5] | Adenine hydrochloride's enhanced aqueous solubility is a major advantage for preparing stock solutions without the need for pH adjustment or heating.[6] |
| Solubility in DMSO | Soluble | 50 mg/mL (with heating)[7] | Both forms are soluble in DMSO, a common solvent for in vitro studies. However, the hydrochloride salt may require heating to achieve higher concentrations.[7] |
| Solubility in Acid | Soluble in 0.5 M HCl (20 mg/mL)[8] | Soluble | The free base requires an acidic environment to fully dissolve in aqueous solutions. |
| pKa | 4.15 (at 25 °C)[4], 4.2[9] | Not explicitly found, but expected to be lower | The pKa indicates that adenine is a weak base. The hydrochloride salt is the protonated form, which explains its higher water solubility. |
| Stability | Stable at room temperature for years[1][10]. | Stable at -20°C for 3 years (powder)[7]. | Both forms are stable as solids when stored correctly. Solutions of adenine free base are stable for months when sterile-filtered and stored at 2-8°C.[10] |
Experimental Considerations and Protocols
The practical differences between the two forms of adenine become most apparent during the preparation of stock solutions and their application in experimental systems.
Preparation of Stock Solutions
Key Workflow: Preparing Adenine Solutions
Caption: Workflow for preparing adenine solutions.
Protocol 1: Preparation of a 1 mg/mL Adenine Free Base Stock Solution for Cell Culture
-
Weighing: Accurately weigh 10 mg of adenine free base powder.
-
Solubilization: Add the powder to 10 mL of sterile distilled water.
-
Heating and Stirring: Heat the solution to approximately 65°C while stirring continuously until the adenine is completely dissolved. This may take over an hour.[11]
-
Sterilization: Once dissolved and cooled to room temperature, sterile filter the solution through a 0.22 µm filter.
-
Storage: Store the sterile stock solution at 2-8°C. Solutions should be stable for several months.[10]
Protocol 2: Preparation of a 10 mg/mL this compound Stock Solution
-
Weighing: Accurately weigh 100 mg of this compound.
-
Solubilization: Add the powder to 10 mL of sterile distilled water in a sterile container.
-
Dissolving: Mix by vortexing or inverting the container until the powder is fully dissolved. Gentle warming may be used to expedite dissolution if necessary.
-
Sterilization: Sterile filter the solution through a 0.22 µm filter.
-
Storage: Store the sterile stock solution at 2-8°C.
Applications in Research
Cell Culture:
Adenine is a common supplement in cell culture media, particularly for specialized cell types or in studies investigating purine metabolism. The choice between the two forms can affect the pH of the medium.
-
Adenine Free Base: When preparing a stock solution in water, heating is often required.[11] Alternatively, dissolving in a dilute acid like 0.5 M HCl is effective, but this acidic stock must be carefully buffered when added to the cell culture medium to avoid significant pH changes.[8]
-
This compound: Its higher water solubility at neutral pH makes it more convenient for direct addition to cell culture media without the need for significant pH adjustments.
In Vivo Studies:
Adenine is frequently used to induce animal models of chronic kidney disease and tubulointerstitial fibrosis.[12][13][14]
-
Administration: For oral administration, adenine can be mixed with the animal's feed. The choice between the free base and hydrochloride salt may influence palatability and absorption.
-
Dosage: Dosages are typically calculated based on the weight of the adenine molecule. It is crucial to account for the additional weight of the hydrochloride and water molecules when using the salt form to ensure equivalent molar doses.
Adenine in Biological Signaling Pathways
Adenine is a central molecule in several critical signaling pathways. Understanding these pathways is essential for designing and interpreting experiments involving adenine supplementation or manipulation of its metabolism.
Purinergic Signaling:
Extracellular adenine nucleotides and nucleosides, including ATP and adenosine, are key signaling molecules that act on purinergic receptors (P1 and P2).[15][16][17] This signaling cascade is involved in a vast array of physiological processes, including inflammation, neurotransmission, and cardiovascular function.[17][18]
Caption: Simplified Purinergic Signaling Pathway.
Adenine Salvage Pathway:
Cells can synthesize purines de novo or recycle them through salvage pathways. The adenine salvage pathway is a crucial mechanism for maintaining the cellular pool of adenine nucleotides.[19][20][21]
Caption: The Adenine Salvage Pathway.
Conclusion and Recommendations
The choice between this compound and adenine free base is primarily dictated by the specific requirements of the experimental protocol, with solubility being the most significant differentiating factor.
-
For applications requiring the straightforward preparation of aqueous stock solutions at neutral pH, such as in many cell culture experiments, this compound is the superior choice. Its enhanced water solubility simplifies solution preparation and minimizes the need for pH adjustments that could affect the experimental system.
-
Adenine free base is a suitable and more cost-effective option when the experimental protocol allows for the use of acidic solvents for dissolution or when the compound is administered as a solid, for instance, mixed in animal feed.
Regardless of the form chosen, it is imperative for researchers to:
-
Accurately calculate molar concentrations , taking into account the different molecular weights.
-
Ensure complete dissolution of the compound to achieve accurate and reproducible results.
-
Consider the potential impact of the chosen form on the pH of the experimental system , particularly in sensitive applications like cell culture.
By carefully considering the information and protocols outlined in this guide, researchers can select the most appropriate form of adenine for their studies, leading to more reliable and reproducible scientific outcomes.
References
- 1. usbio.net [usbio.net]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Adenine | C5H5N5 | CID 190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. nbinno.com [nbinno.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 腺嘌呤 BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stock solutions [wahoo.nsm.umass.edu]
- 12. The in vivo effects of adenine-induced chronic kidney disease on some renal and hepatic function and CYP450 metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel model of adenine-induced tubulointerstitial nephropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of toxicological effects of chemical substances by gut microbiota: The example of adenine damage to the kidney and gut - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Purine and purinergic receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. adenine and adenosine salvage I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. adenine and adenosine salvage III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
The Dawn of a Nucleobase: A Technical History of Adenine's Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the pivotal discovery and early history of adenine (B156593), a cornerstone of modern molecular biology and drug development. We delve into the foundational experiments that first isolated and characterized this crucial nucleobase, providing a technical overview for today's scientific professionals.
The Isolation of a Fundamental Building Block: Albrecht Kossel's Breakthrough
The journey to understanding adenine began in the late 19th century, a period of burgeoning exploration into the chemical constituents of life. At the forefront of this research was German biochemist Albrecht Kossel , whose meticulous work on "nuclein," a substance first isolated from pus cells by Friedrich Miescher, would lead to the identification of the nucleic acid bases.
Between 1885 and 1901, Kossel and his students systematically broke down nucleic acids using hydrolysis, isolating and naming its five constituent organic compounds: adenine, cytosine, guanine (B1146940), thymine, and uracil.[1] Kossel first isolated adenine in 1885 from the pancreas, naming it after the Greek word "aden" for gland.[2][3] This seminal work earned him the Nobel Prize in Physiology or Medicine in 1910.
Experimental Protocol: Isolation of Adenine from Pancreatic Tissue (Reconstructed)
Objective: To isolate and purify adenine from bovine pancreas.
Materials:
-
Bovine pancreas (a rich source of nucleated cells)
-
Dilute mineral acids (e.g., sulfuric acid or hydrochloric acid) for hydrolysis
-
Bases (e.g., ammonia, calcium hydroxide) for precipitation and neutralization
-
Solvents (e.g., water, ethanol) for extraction and crystallization
-
Picric acid or silver nitrate (B79036) for precipitation of purines
Methodology:
-
Tissue Preparation: A large quantity of bovine pancreas (reports suggest as much as 100 kilograms) was minced and treated to remove fats and connective tissues.[3]
-
Nuclein Extraction: The prepared tissue was then treated to isolate the cell nuclei and the "nuclein" within, likely following a modification of Miescher's original method.
-
Acid Hydrolysis: The isolated nuclein was subjected to hydrolysis with a dilute mineral acid and heated. This process breaks the phosphodiester bonds of the nucleic acids and the glycosidic bonds linking the nucleobases to the sugar backbone.
-
Purine (B94841) Precipitation: After hydrolysis, the solution containing the liberated nucleobases was treated to separate the purines (adenine and guanine) from other components. This was often achieved by adding a precipitating agent such as silver nitrate or picric acid, which selectively forms salts with purines.
-
Fractional Crystallization: The precipitated purine salts were then further purified through a series of dissolutions and recrystallizations (fractional crystallization) to separate adenine from guanine and other impurities.
-
Characterization: The final crystalline product, adenine, was then subjected to the analytical techniques of the time to determine its properties.
The Dawn of Synthetic Purines: Emil Fischer's Contribution
Following Kossel's isolation of adenine, the next monumental step was to determine its chemical structure and to achieve its synthesis in the laboratory. This challenge was taken up by the brilliant German chemist Emil Fischer , whose work on sugars and purines would earn him the Nobel Prize in Chemistry in 1902.
Fischer's research, conducted in the late 19th and early 20th centuries, established the fundamental bicyclic structure of the purine ring system, which is shared by adenine, guanine, and other important biological molecules like caffeine (B1668208) and uric acid. His group's synthetic work provided irrefutable proof of the structures of these compounds.
Experimental Protocol: Synthesis of Purines (Conceptual Pathway)
Fischer's syntheses were complex, multi-step processes. While the specific, step-by-step protocols from his original papers in "Berichte der deutschen chemischen Gesellschaft" are highly detailed and couched in the chemical nomenclature of the time, the general strategy involved building the purine ring system from simpler acyclic precursors. A key intermediate in many of these syntheses was uric acid . The conceptual pathway to synthesize purines like adenine involved:
-
Starting Material: Uric acid, which could be readily obtained from natural sources like guano.
-
Chlorination: Treatment of uric acid with reagents like phosphorus oxychloride to produce chlorinated intermediates, such as 2,6,8-trichloropurine.
-
Reductive Dechlorination and Amination: Stepwise replacement of the chlorine atoms with hydrogen (reduction) and amino groups (amination) to yield the desired purine. For adenine (6-aminopurine), this would involve replacing the chlorine at the 6-position with an amino group.
Early Quantitative Data and Physical Properties
| Property | Value (Modern Data) | Historical Significance |
| Chemical Formula | C₅H₅N₅ | The determination of the correct empirical formula was a critical step in elucidating the structure of adenine. |
| Molar Mass | 135.13 g/mol | Inferred from the elemental composition and molecular structure. |
| Appearance | White, crystalline solid | The ability to obtain a crystalline solid was a key indicator of purity in 19th-century chemistry. |
| Melting Point | 360-365 °C (decomposes) | A high melting point would have indicated a stable, likely aromatic compound. |
Early Understanding of Adenine's Biological Role and Signaling
In the immediate aftermath of its discovery, the biological role of adenine was not fully understood. It was recognized as a fundamental component of the "nuclein" found in the cell nucleus, but the concept of nucleic acids as the carriers of genetic information was still decades away.
The initial understanding of adenine's function was primarily structural – it was one of the building blocks of a major cellular substance. The broader physiological roles of adenine, particularly in energy metabolism and signaling, were uncovered much later.
-
Energy Metabolism: The discovery of adenosine (B11128) triphosphate (ATP) and its central role as the energy currency of the cell in the 1920s and 1930s revealed a critical function for adenine outside of nucleic acids.
-
Signaling: The concept of purinergic signaling, where adenosine and ATP act as extracellular signaling molecules, was first proposed in the 1970s. This field has since exploded, revealing the crucial role of adenosine receptors in a vast array of physiological processes, from neurotransmission to inflammation.
Conclusion
The discovery and characterization of adenine by Albrecht Kossel and the elucidation of its structure and synthesis by Emil Fischer were landmark achievements in the history of biochemistry. These foundational studies, conducted with the limited tools of the 19th century, laid the groundwork for the revolutions in molecular biology, genetics, and pharmacology that would follow. For today's researchers, understanding this history provides a valuable context for the ongoing exploration of the multifaceted roles of adenine and its derivatives in health and disease.
References
Methodological & Application
Application Notes and Protocols for Adenine Hydrochloride Hydrate in Yeast Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of adenine (B156593) hydrochloride hydrate (B1144303) in Saccharomyces cerevisiae cell culture. The protocols are particularly relevant for studies involving adenine auxotrophic strains, which are invaluable tools in genetic research and for the production of recombinant proteins. Proper supplementation with adenine is critical for the growth, viability, and physiological state of these strains.
Introduction
Adenine, a fundamental purine (B94841) nucleobase, is essential for the synthesis of DNA, RNA, and ATP.[1][2] While wild-type yeast can synthesize adenine de novo, strains with mutations in the ADE genes are auxotrophic for adenine and require its supplementation in the growth medium.[3][4] Insufficient adenine can lead to cell cycle arrest and cell swelling, while excessive concentrations can negatively impact the expression of some heterologous proteins.[3][5] Therefore, optimizing adenine concentration is crucial for reproducible experimental outcomes. Adenine hydrochloride hydrate is a common, water-soluble salt of adenine used for supplementing yeast culture media.[6]
Signaling Pathways
Adenine Biosynthesis and Salvage Pathways
Saccharomyces cerevisiae possesses both a de novo biosynthesis pathway and a salvage pathway for purine nucleotides. The de novo pathway synthesizes inosine (B1671953) monophosphate (IMP), a precursor to AMP, from phosphoribosyl pyrophosphate (PRPP) through a series of enzymatic steps encoded by the ADE genes.[1][7] The salvage pathway recycles purine bases and nucleosides from the growth medium or from nucleic acid degradation. Extracellular adenine is transported into the cell and converted to AMP by adenine phosphoribosyltransferase (Apt1).[8]
The presence of extracellular purines, such as adenine, represses the transcription of the ADE genes, providing a key regulatory mechanism.[7]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Sterile deionized water (dH₂O)
-
Sterile container (e.g., 50 mL conical tube or media bottle)
-
Magnetic stirrer and stir bar (optional)
-
0.22 µm sterile filter
Procedure:
-
To prepare a 10 mg/mL (1%) stock solution, weigh 1 g of this compound.
-
Add the powder to 100 mL of sterile dH₂O in a sterile container.
-
Dissolve the powder completely. Gentle warming or stirring may be required. This compound is soluble in warm water at 50 mg/mL.
-
Sterilize the solution by passing it through a 0.22 µm filter into a new sterile container.
-
Store the stock solution at room temperature.[9]
Supplementing Yeast Media with Adenine
For Rich Media (YPD):
Yeast Extract Peptone Dextrose (YPD) medium contains adenine from the yeast extract, but the concentration can be variable and insufficient for robust growth of auxotrophic strains.[3]
Procedure for 1 L of YPD Agar (B569324):
-
Add 10 g yeast extract, 20 g peptone, and 20 g agar to 900 mL of dH₂O.
-
Autoclave for 15 minutes at 121°C.
-
In a separate bottle, dissolve 20 g of dextrose (glucose) in 100 mL of dH₂O and autoclave.
-
Allow the autoclaved solutions to cool to approximately 55-60°C.
-
Aseptically add the sterile dextrose solution to the yeast extract/peptone/agar mixture.
-
For a final concentration of 40 mg/L, add 4 mL of a sterile 10 mg/mL this compound stock solution. For other concentrations, adjust the volume accordingly.
-
Mix gently and pour into sterile petri dishes.
For Synthetic Defined (SD) Media:
SD media require the addition of all necessary nutrients, including adenine for auxotrophic strains.
Procedure for 1 L of SD Agar:
-
Add 6.7 g Yeast Nitrogen Base (YNB) without amino acids, 20 g agar, and the appropriate complete supplement mixture (CSM) lacking the necessary auxotrophic markers to 900 mL of dH₂O.
-
Autoclave for 15 minutes at 121°C.
-
In a separate bottle, dissolve 20 g of dextrose (glucose) in 100 mL of dH₂O and autoclave.
-
Allow the autoclaved solutions to cool to approximately 55-60°C.
-
Aseptically add the sterile dextrose solution to the YNB/agar/CSM mixture.
-
Add the required volume of sterile this compound stock solution (e.g., 4 mL of a 10 mg/mL stock for a final concentration of 40 mg/L).
-
Mix gently and pour into sterile petri dishes.
Experimental Workflow: Determining Optimal Adenine Concentration
This protocol outlines a typical experiment to determine the effect of adenine concentration on the growth of an adenine auxotrophic yeast strain.
Procedure:
-
Media Preparation: Prepare flasks of sterile liquid SD medium with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40, and 100 mg/L).[10] Include a control with a prototrophic strain in SD medium without adenine.
-
Inoculation: Inoculate each flask with the adenine auxotrophic yeast strain to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.1.
-
Incubation: Incubate the cultures at 30°C with shaking (e.g., 200 rpm).
-
Growth Monitoring: At regular time intervals (e.g., every 2-4 hours), aseptically remove a sample from each flask and measure the OD₆₀₀ using a spectrophotometer.
-
Data Analysis: Plot the OD₆₀₀ values against time to generate growth curves for each adenine concentration. From these curves, calculate the doubling time and determine the final cell density.
Data Presentation
Effect of Adenine Concentration on Yeast Growth
The following table summarizes typical results from a growth curve experiment with an ade2 mutant strain (e.g., W303-1A) in SD medium.
| Adenine HCl Hydrate (mg/L) | Lag Phase Duration (hours) | Doubling Time (hours) | Final OD₆₀₀ (at 48 hours) |
| 0 | N/A (No significant growth) | N/A | ~0.2 |
| 5 | ~6 | ~4.5 | ~1.5 |
| 10 | ~5 | ~3.8 | ~2.8 |
| 20 | ~4 | ~3.0 | ~4.5 |
| 40 | ~4 | ~2.5 | ~6.0 |
| 100 | ~4 | ~2.5 | ~6.2 |
Note: These are representative values. Actual results may vary depending on the specific yeast strain, media composition, and culture conditions.
Correlation of Adenine Supplementation with Biomass
Higher levels of adenine in yeast extract have been shown to correlate with increased final cell mass, measured as dry cell weight (DCW).[11]
| Adenine in Yeast Extract (mg/g) | Final DCW (g/L) after 72h |
| 0.5 | 3.8 |
| 1.0 | 4.5 |
| 1.5 | 5.2 |
| 2.0 | 5.8 |
Data adapted from studies on adenine auxotrophs in complex media.[5][11] A minimum of 12.5 mg of adenine per gram of cells is required for growth.[5]
Conclusion
The proper use of this compound is essential for the successful cultivation of adenine-requiring yeast strains. These protocols provide a framework for preparing supplemented media and for optimizing adenine concentrations to achieve robust and reproducible yeast growth for various research and development applications. It is recommended that researchers empirically determine the optimal adenine concentration for their specific strain and experimental goals.
References
- 1. researchgate.net [researchgate.net]
- 2. phys.ksu.edu [phys.ksu.edu]
- 3. Adenine auxotrophy--be aware: some effects of adenine auxotrophy in Saccharomyces cerevisiae strain W303-1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. babraham.ac.uk [babraham.ac.uk]
- 5. Adenine quantitation in yeast extracts and fermentation media and its relationship to protein expression and cell growth in adenine auxotrophs of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Yeast AMP Pathway Genes Respond to Adenine through Regulated Synthesis of a Metabolic Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of Yeast Media|zoonbio [zoonbiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. Relationship of adenine content of yeast extr - Budding yeast Saccharomyces ce - BNID 108780 [bionumbers.hms.harvard.edu]
Application Notes and Protocols for Adenine Hydrochloride Hydrate in Pichia pastoris Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pichia pastoris (now reclassified as Komagataella phaffii) is a highly successful and widely used methylotrophic yeast for recombinant protein production. Its ability to grow to high cell densities and perform post-translational modifications makes it an attractive expression system for both research and industrial applications. Optimization of fermentation conditions is critical to maximize biomass and protein yield. While standard media formulations are well-established, the supplementation of specific nutrients, such as adenine (B156593), can be a key parameter to investigate, particularly when using adenine auxotrophic strains or when aiming to fine-tune metabolic pathways.
This document provides detailed application notes and protocols for the use of adenine hydrochloride hydrate (B1144303) in Pichia pastoris fermentation. It covers the rationale for adenine supplementation, its potential effects on cell growth and protein expression, and experimental protocols for its application.
Rationale for Adenine Supplementation
Adenine is a fundamental purine (B94841) base required for the synthesis of nucleic acids (DNA and RNA) and energy-carrying molecules like ATP. Pichia pastoris, in its wild-type form, can synthesize adenine de novo. However, under certain conditions, supplementation with external adenine may be beneficial:
-
Use of Auxotrophic Strains: Adenine auxotrophic mutants of P. pastoris, such as those with mutations in the ADE1 or ADE2 genes, are unable to synthesize their own adenine and therefore strictly require its supplementation in the growth medium. These strains are often used in selection systems for multi-copy integrants of an expression vector.
-
Potential for Growth Enhancement: In some instances, providing an external source of adenine may alleviate the metabolic burden of de novo synthesis, potentially leading to increased growth rates and biomass accumulation, even in wild-type strains.
-
Metabolic Engineering and Pathway Regulation: Supplementing with adenine can influence the intracellular pools of purine nucleotides, which in turn can regulate various metabolic pathways. This can be a tool to modulate cellular metabolism for specific outcomes, such as the production of certain metabolites.
It is important to note that the effects of adenine supplementation can be complex. For instance, in the related yeast Saccharomyces cerevisiae, it has been observed that while adenine supplementation can increase cell mass, it may lead to a decrease in the expression of some heterologous proteins. This highlights the need for careful optimization for each specific protein and expression system.
Experimental Protocols
The following protocols provide a framework for incorporating adenine hydrochloride hydrate into P. pastoris fermentation. These should be considered as starting points, and optimization is recommended for specific applications.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for supplementation into fermentation media.
Materials:
-
This compound (powder)
-
Deionized water
-
Sterile filter (0.22 µm)
-
Sterile storage bottles
Procedure:
-
Weigh the desired amount of this compound powder. A stock concentration of 10 g/L (1% w/v) is recommended for ease of use.
-
Dissolve the powder in deionized water. Gentle heating may be required to fully dissolve the compound. This compound has a solubility of 50 mg/mL in warm water.[1]
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.
-
Store the stock solution at 4°C.
Protocol 2: Adenine Supplementation in Basal Salt Medium (BSM) for Shake Flask Cultures
Objective: To evaluate the effect of different concentrations of this compound on the growth and protein expression of P. pastoris in shake flask cultures.
Materials:
-
Pichia pastoris strain (wild-type or adenine auxotroph)
-
Basal Salt Medium (BSM) components
-
Methanol (B129727) (for induction)
-
Sterile this compound stock solution (from Protocol 1)
-
Baffled shake flasks
Procedure:
-
Prepare Basal Salt Medium (BSM) according to standard protocols.
-
Autoclave the BSM.
-
After the medium has cooled, add sterile glycerol to a final concentration of 1% (v/v).
-
Prepare a series of shake flasks with BSM and supplement with different final concentrations of this compound from the sterile stock solution. A suggested range to test is 0 mg/L (control), 20 mg/L, 50 mg/L, 100 mg/L, and 200 mg/L.
-
Inoculate the flasks with a fresh overnight culture of P. pastoris to an initial OD₆₀₀ of 0.1.
-
Incubate the flasks at 30°C with vigorous shaking (250-300 rpm).
-
Monitor cell growth by measuring the OD₆₀₀ at regular intervals.
-
For recombinant protein expression using the AOX1 promoter, once the glycerol is depleted (indicated by a sharp increase in dissolved oxygen or after approximately 24-48 hours), induce the culture by adding methanol to a final concentration of 0.5% (v/v).
-
Continue the incubation and add methanol every 24 hours to maintain induction.
-
Take samples at different time points post-induction to analyze protein expression (e.g., by SDS-PAGE or activity assay).
Protocol 3: Fed-Batch Fermentation with this compound Supplementation
Objective: To implement this compound supplementation in a high-cell-density fed-batch fermentation process.
Materials:
-
Fermenter with controls for pH, temperature, and dissolved oxygen
-
Basal Salt Medium (BSM)
-
Glycerol feed solution (e.g., 50% w/v glycerol with PTM₁ trace salts)
-
Methanol feed solution (e.g., 100% methanol with PTM₁ trace salts)
-
Sterile this compound stock solution (from Protocol 1)
-
Ammonium hydroxide (B78521) (for pH control and as a nitrogen source)
Procedure:
-
Prepare the fermenter with BSM.
-
Add the desired initial concentration of this compound to the BSM before inoculation. A starting concentration of 50-100 mg/L can be used based on shake flask results.
-
Inoculate the fermenter with a seed culture of P. pastoris.
-
Batch Phase: Grow the culture in BSM with an initial concentration of glycerol (e.g., 40 g/L) at 30°C and pH 5.0. Maintain dissolved oxygen (DO) above 20% by controlling agitation and aeration.
-
Glycerol Fed-Batch Phase: Once the initial glycerol is consumed (indicated by a spike in DO), start a glycerol feed to further increase biomass. The adenine concentration can be maintained by adding it to the glycerol feed solution or by separate additions.
-
Methanol Induction Phase: After reaching the desired cell density, stop the glycerol feed and begin a methanol feed to induce protein expression. The adenine supplementation should be continued during this phase, either by inclusion in the methanol feed or through separate additions.
-
Monitor cell density (OD₆₀₀ or dry cell weight) and recombinant protein production throughout the fermentation.
Data Presentation
The following tables provide a template for summarizing quantitative data from experiments investigating the effects of this compound supplementation.
Table 1: Effect of this compound on P. pastoris Growth in Shake Flask Culture
| Adenine HCl Hydrate (mg/L) | Maximum OD₆₀₀ | Specific Growth Rate (µ) (h⁻¹) |
| 0 (Control) | ||
| 20 | ||
| 50 | ||
| 100 | ||
| 200 |
Table 2: Effect of this compound on Recombinant Protein Yield in Shake Flask Culture
| Adenine HCl Hydrate (mg/L) | Protein Titer (mg/L) at 24h | Protein Titer (mg/L) at 48h | Protein Titer (mg/L) at 72h |
| 0 (Control) | |||
| 20 | |||
| 50 | |||
| 100 | |||
| 200 |
Table 3: Key Parameters from Fed-Batch Fermentation with Adenine Supplementation
| Parameter | Control (No Adenine) | With Adenine Supplementation |
| Final Biomass (g/L DCW) | ||
| Maximum Protein Titer (g/L) | ||
| Specific Productivity (qₚ) (mg protein/g DCW/h) | ||
| Fermentation Time (h) |
Signaling Pathways and Experimental Workflows
Adenine Biosynthesis and Salvage Pathway
The de novo biosynthesis of purines is a complex and energy-intensive process. External adenine can be incorporated into the cellular nucleotide pool through the salvage pathway, which is energetically more favorable. Supplementation with adenine can lead to feedback inhibition of the de novo pathway, conserving cellular resources.
References
Application Notes and Protocols: Adenine Hydrochloride Hydrate as a Supplement in Mammalian Cell Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of adenine (B156593) hydrochloride hydrate (B1144303) as a supplement in mammalian cell culture media. The information is intended to guide researchers in optimizing cell culture conditions for improved cell growth, viability, and recombinant protein production.
Introduction
Adenine, a purine (B94841) nucleobase, is a fundamental component of essential biomolecules required for cellular function and proliferation.[1][2] It is a key constituent of nucleic acids (DNA and RNA), energy currency molecules like adenosine (B11128) triphosphate (ATP), and vital cofactors such as nicotinamide (B372718) adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD).[2] Supplementing mammalian cell culture media with adenine hydrochloride hydrate can support robust cell growth and enhance biopharmaceutical production by providing a direct precursor for these critical molecules.[1] This is particularly relevant for high-density cultures where endogenous nucleotide synthesis pathways may become limiting.
Mechanism of Action: The Purine Salvage Pathway
Mammalian cells can synthesize purines through two main pathways: the de novo synthesis pathway and the salvage pathway. The salvage pathway recycles purine bases and nucleosides from the degradation of nucleic acids or from exogenous sources. Adenine provided in the culture medium is primarily utilized through the purine salvage pathway.
The key enzyme in the direct salvage of adenine is adenine phosphoribosyltransferase (APRT), which catalyzes the conversion of adenine to adenosine monophosphate (AMP).[3] AMP can then be phosphorylated to ADP and subsequently to ATP, the primary energy currency of the cell.[2] Alternatively, AMP can be converted to other purine nucleotides, ensuring a balanced pool for nucleic acid synthesis.[3]
Below is a diagram illustrating the central role of the adenine salvage pathway.
Effects on Cell Culture Performance
While direct quantitative data on this compound supplementation is limited in publicly available literature, studies on the closely related nucleoside, adenosine, provide valuable insights into the potential effects on mammalian cell cultures, particularly Chinese Hamster Ovary (CHO) cells, a common workhorse in recombinant protein production.
Supplementation with purine precursors can influence cell growth, viability, and productivity. The following tables summarize data from a study on the effects of adenosine supplementation on different CHO cell lines. It is plausible that adenine supplementation would have similar, though not identical, effects due to its role as a direct precursor to adenosine nucleotides.
Table 1: Effect of Adenosine Supplementation on CHO-DHFR⁻ Cell Culture
| Adenosine Concentration | Peak Viable Cell Density (VCD) (x10⁶ cells/mL) | Viability at Peak VCD (%) | Antibody Titer (mg/L) |
| Control (0 mM) | ~4.5 | ~95% | ~120 |
| 0.5 mM | ~3.8 | ~90% | ~150 |
| 1.0 mM | ~3.2 | ~88% | ~180 |
| 2.0 mM | ~2.5 | ~85% | ~160 |
Data adapted from a study on adenosine supplementation in CHO-DHFR⁻ cells. The results show that while high concentrations of adenosine can suppress cell growth, there is a notable increase in antibody production, with an optimal concentration around 1.0 mM in this specific experiment.[4]
Table 2: Effect of Adenosine Supplementation on GS-KO CHO Cell Culture
| Adenosine Concentration | Peak Viable Cell Density (VCD) (x10⁶ cells/mL) | Viability at Peak VCD (%) | Antibody Titer (mg/L) |
| Control (0 mM) | ~5.0 | ~96% | ~100 |
| 1.0 mM | ~3.5 | ~90% | ~200 |
Data adapted from a study on adenosine supplementation in GS-KO CHO cells. Similar to the CHO-DHFR⁻ line, adenosine supplementation suppressed cell growth but significantly enhanced antibody titers.[4]
These findings suggest that supplementation with purine precursors like adenine may shift cellular resources from proliferation towards protein production, a desirable outcome in many bioprocessing applications.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a sterile stock solution of this compound suitable for supplementing mammalian cell culture media.
Materials:
-
This compound powder (cell culture grade)
-
High-purity water for injection (WFI) or equivalent cell culture grade water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Pipettes and sterile tips
-
Analytical balance and weigh boats
-
pH meter (optional, for verification)
-
Laminar flow hood or biosafety cabinet
Procedure:
-
Calculate the required mass: Determine the desired concentration and volume of the stock solution. For example, to prepare 10 mL of a 100 mM stock solution of this compound (anhydrous M.W. = 171.59 g/mol ):
-
Mass (g) = 0.1 mol/L * 0.01 L * 171.59 g/mol = 0.1716 g
-
-
Weigh the powder: In a laminar flow hood, accurately weigh the calculated amount of this compound powder using a sterile weigh boat.
-
Dissolution: Transfer the powder to a sterile conical tube. Add a portion of the WFI (e.g., 8 mL for a final volume of 10 mL) to the tube.
-
Solubilization: Vortex the solution until the powder is completely dissolved. This compound has a solubility of 50 mg/mL in water.[5] Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Volume adjustment: Once fully dissolved, bring the solution to the final desired volume with WFI.
-
Sterile filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the sterile stock solution into a new, sterile conical tube.
-
Labeling and storage: Clearly label the tube with the name of the compound, concentration, date of preparation, and your initials. Store the stock solution at 2-8°C for short-term use or at -20°C for long-term storage.
Protocol 2: Supplementation of Mammalian Cell Culture Medium
This protocol outlines the procedure for adding the this compound stock solution to a basal medium to create a supplemented culture medium.
Materials:
-
Prepared sterile stock solution of this compound (from Protocol 1)
-
Basal mammalian cell culture medium (e.g., DMEM, RPMI-1640, CHO-specific media)
-
Other required supplements (e.g., fetal bovine serum (FBS), L-glutamine, antibiotics)
-
Sterile culture flasks, plates, or bioreactors
-
Pipettes and sterile tips
-
Laminar flow hood or biosafety cabinet
Procedure:
-
Determine the final concentration: Decide on the final working concentration of this compound in the cell culture medium. Based on the adenosine studies, a range of 0.5 mM to 2.0 mM could be a starting point for optimization.[4]
-
Aseptic technique: Perform all subsequent steps in a laminar flow hood to maintain sterility.
-
Prepare the complete medium: To the basal medium, add all other required supplements (e.g., FBS, L-glutamine) before adding the adenine stock solution.
-
Add adenine stock solution: Using a sterile pipette, add the appropriate volume of the adenine stock solution to the complete medium. For example, to prepare 100 mL of medium with a final adenine concentration of 1.0 mM using a 100 mM stock solution:
-
Volume to add = (1.0 mM * 100 mL) / 100 mM = 1.0 mL
-
-
Mix thoroughly: Gently swirl the medium bottle or flask to ensure the supplement is evenly distributed.
-
Pre-warm the medium: Before adding the supplemented medium to the cells, warm it to 37°C in a water bath.
-
Cell seeding and culture: Use the adenine-supplemented medium for cell seeding or as a feed for an existing culture, following your standard cell culture protocols.
-
Monitoring: Regularly monitor cell growth, viability, and productivity to evaluate the effects of adenine supplementation and to determine the optimal concentration for your specific cell line and process.
Note: The optimal concentration of this compound may vary depending on the cell line, basal medium composition, and specific culture conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adenine and adenosine salvage pathways in erythrocytes and the role of S-adenosylhomocysteine hydrolase. A theoretical study using elementary flux modes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Adenine Hydrochloride Hydrate Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock solutions of adenine (B156593) hydrochloride hydrate (B1144303), a compound frequently used in various biological research applications, including cell culture and drug development.[1][2]
Introduction
Adenine, a purine (B94841) nucleobase, is a fundamental component of DNA, RNA, and various cofactors essential for cellular metabolism.[3] Its hydrochloride hydrate form is often used in research due to its improved solubility in aqueous solutions compared to adenine free base.[4][5][6] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. These application notes provide a comprehensive guide to dissolving adenine hydrochloride hydrate and storing the resulting stock solutions.
Solubility Data
The solubility of this compound varies depending on the solvent. The following table summarizes the solubility in common laboratory solvents. It is crucial to use fresh, high-purity solvents to achieve the best results. For instance, moisture-absorbing DMSO can reduce solubility.[7]
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| Water | 4 mg/mL[7] | ~23.31 mM | Solubility can be increased with gentle heating.[8] For cell culture, sterile filtration (0.22 µm filter) after dilution to the working concentration is recommended.[3] |
| DMSO | 8 mg/mL[7] | ~46.62 mM | Use fresh, anhydrous DMSO as moisture can decrease solubility.[7] |
| Ethanol | Insoluble[7] | N/A | Not a suitable solvent for preparing stock solutions. |
| 1 M HCl | 20 mg/mL (for Adenine) | ~116.55 mM | The hydrochloride salt is noted to be directly water-soluble, implying good solubility in acidic aqueous solutions.[4][5][6] |
Note: The molecular weight of adenine hydrochloride (anhydrous) is approximately 171.59 g/mol . The molarity calculations are based on this value.
Experimental Protocol: Preparation of a 10 mM Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in water.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes (15 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Water bath (optional)
-
Sterile syringe filters (0.22 µm)
-
Sterile storage tubes (e.g., cryovials)
Procedure:
-
Calculate the required mass:
-
For 10 mL of a 10 mM solution, weigh out 17.16 mg of this compound (anhydrous basis). Adjust the mass based on the hydration state specified by the manufacturer.
-
-
Dissolution:
-
Add the weighed powder to a sterile conical tube.
-
Add a small volume of sterile water (e.g., 8 mL) and a sterile magnetic stir bar.
-
Place the tube on a magnetic stirrer and stir the solution.
-
If the powder does not fully dissolve at room temperature, gently warm the solution in a water bath (e.g., 37-50°C) while stirring until the solid is completely dissolved.[8] Avoid excessive heat to prevent degradation.
-
-
Volume Adjustment:
-
Once the solid is fully dissolved, remove the stir bar and add sterile water to reach the final desired volume (10 mL).
-
-
Sterilization (for cell culture applications):
-
If the stock solution is intended for cell culture, it is crucial to sterilize it by passing it through a 0.22 µm syringe filter into a sterile container.[3]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials.[7]
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Storage and Stability
Proper storage is essential to maintain the integrity of the this compound stock solutions.
-
Powder: The solid form should be stored at -20°C for long-term stability (up to 3 years).[7]
-
Stock Solutions:
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing a sterile stock solution of this compound.
Caption: Workflow for preparing this compound stock solution.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. solubility of adenine - General Lab Techniques [protocol-online.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Aqueous adenine solution preparation [protocols.io]
Application of Adenine Hydrochloride Hydrate in Genetic Screens: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Adenine (B156593) Hydrochloride Hydrate (B1144303) in Genetic Screens
Adenine, a fundamental purine (B94841) nucleobase, is essential for the synthesis of nucleic acids (DNA and RNA) and as a component of various cofactors and signaling molecules. Adenine hydrochloride hydrate, a stable and water-soluble salt of adenine, serves as a critical reagent in a variety of genetic screens, most notably in the budding yeast, Saccharomyces cerevisiae.
The utility of this compound in genetic screening largely stems from the exploitation of the adenine biosynthesis pathway. Mutations in key genes within this pathway, such as ADE1 and ADE2 in yeast, result in adenine auxotrophy (the inability to synthesize adenine) and the accumulation of a red-colored intermediate, phosphoribosylaminoimidazole (AIR). This distinctive phenotype provides a powerful visual tool for various screening applications, including:
-
Gene Disruption and Functional Analysis: The red-white colorimetric assay allows for the rapid identification of mutations in genes upstream of ADE1 and ADE2 in the adenine biosynthesis pathway.
-
Suppressor and Enhancer Screens: This system is widely used to screen for genetic modifiers (suppressors or enhancers) of a phenotype of interest that is linked to the expression of an ADE gene.
-
Plasmid Stability Assays: The ADE2 gene can be used as a marker on a plasmid to visually assess plasmid loss, where loss of the plasmid results in red sectors within a white colony.
-
Prion Propagation Studies: The red-white screening system is a cornerstone for studying the propagation of the [PSI+] prion in yeast.
Mechanism of Action: The Adenine Biosynthesis Pathway in S. cerevisiae
The de novo biosynthesis of purines in yeast is a complex, multi-step enzymatic pathway that culminates in the production of inosine (B1671953) monophosphate (IMP), the precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). The red-white screening method is a direct consequence of the disruption of this pathway.
-
The Role of ADE1 and ADE2: The ADE2 gene encodes the enzyme phosphoribosylaminoimidazole carboxylase, which is responsible for one of the intermediate steps in the pathway. A mutation in ADE2 (or ADE1) leads to the accumulation of the substrate for this enzyme, AIR.
-
Formation of the Red Pigment: The accumulated AIR is oxidized and polymerizes, forming a distinct red pigment that is readily visible when yeast colonies are grown on a medium containing a limiting concentration of adenine.
-
The Role of Adenine Supplementation: The addition of this compound to the growth medium serves two purposes: it rescues the adenine auxotrophy of the mutant strains, and at sufficient concentrations, it provides feedback inhibition of the purine biosynthesis pathway, thus preventing the accumulation of AIR and leading to the growth of white colonies. The concentration of adenine is therefore a critical experimental parameter.
Experimental Protocols
Protocol 1: Red-White Colony Assay for Genetic Interaction Screens in Yeast
This protocol outlines a general procedure for conducting a red-white colony-based genetic screen to identify genes that interact with a query gene.
Materials:
-
Yeast Strains:
-
An ade2Δ haploid yeast strain.
-
A double mutant strain, queryΔ ade2Δ.
-
A plasmid containing a functional ADE2 gene and a selectable marker (e.g., URA3).
-
-
Yeast Media:
-
YPD (Yeast Extract-Peptone-Dextrose) medium.
-
Synthetic Dextrose (SD) minimal medium with appropriate supplements.
-
Low-adenine YPD or SD medium (e.g., containing 5-10 mg/L adenine sulfate (B86663) or an equivalent amount of this compound).
-
-
Reagents:
-
This compound stock solution (e.g., 10 mg/mL in sterile H₂O).
-
Standard reagents for yeast transformation.
-
Procedure:
-
Strain Construction: Begin with a queryΔ ade2Δ strain, which will form red colonies on low-adenine media.
-
Transformation and Mutagenesis (for suppressor/enhancer screens):
-
Introduce a library of plasmids carrying different yeast genes into the queryΔ ade2Δ strain.
-
Alternatively, for identifying spontaneous or induced mutations, mutagenize the queryΔ ade2Δ strain using methods like UV irradiation or chemical mutagens (e.g., ethyl methanesulfonate).
-
-
Plating and Screening:
-
Plate the transformed or mutagenized cells onto a low-adenine selective medium.
-
Incubate the plates at the appropriate temperature until colonies form and the color phenotype develops.
-
Visually inspect the plates for colonies that exhibit a change in color from red to white (or vice-versa, depending on the screen design). For instance, in a suppressor screen where the query mutation is synthetic lethal with another mutation, one might screen for red colonies that have lost a plasmid carrying the query gene.
-
-
Hit Confirmation and Identification:
-
Isolate the colonies of interest.
-
Re-streak the selected colonies on fresh selective and low-adenine plates to confirm the phenotype.
-
Identify the genetic basis of the altered phenotype through plasmid rescue and sequencing, complementation tests, or whole-genome sequencing.
-
Protocol 2: Semi-Quantitative Plasmid Stability Assay
This protocol provides a visual and semi-quantitative method to assess the stability of a plasmid.
Materials:
-
An ade2Δ yeast strain.
-
The plasmid of interest engineered to contain a functional ADE2 gene.
-
YPD and low-adenine YPD plates.
Procedure:
-
Transformation: Introduce the ADE2-containing plasmid into the ade2Δ yeast strain.
-
Non-Selective Growth: Inoculate a single white colony (indicating the presence of the plasmid) into non-selective liquid YPD medium and grow overnight.
-
Plating for Single Colonies: Plate serial dilutions of the overnight culture onto low-adenine YPD plates to obtain well-isolated colonies.
-
Incubation and Observation: Incubate the plates for 2-3 days to allow for colony growth and color development.
-
Data Analysis:
-
Count the total number of colonies.
-
Count the number of completely red colonies (representing cells that lost the plasmid early), sectored colonies (red and white, indicating plasmid loss during colony growth), and completely white colonies (stably maintained the plasmid).
-
Calculate the rate of plasmid loss as the ratio of red and sectored colonies to the total number of colonies.
-
Data Presentation
Table 1: Recommended Adenine Concentrations for Yeast Genetic Screens
| Application | This compound Concentration (mg/L) | Rationale | Expected Phenotype of ade2Δ Strain |
| Routine Growth of Auxotrophs | 20 - 40 | Provides sufficient adenine for robust growth without repressing the pathway completely. | White to light pink |
| Red-White Colorimetric Assay | 5 - 10 | Limiting concentration that allows for the accumulation and visualization of the red pigment in ade mutants. | Red |
| Strong Repression of Pathway | > 100 | High concentration to ensure complete feedback inhibition of the adenine biosynthesis pathway. | White |
| Sensitized Screens (e.g., Suppressor) | Variable (e.g., 15% of standard) | A suboptimal concentration that creates a sensitized background to detect subtle changes in pathway activity.[1] | Pink to light red |
Table 2: Illustrative Data from a Plasmid Stability Assay
| Plasmid Construct | Total Colonies | White Colonies | Sectored Colonies | Red Colonies | Plasmid Loss Rate (%) |
| Control (Stable Plasmid) | 520 | 510 | 8 | 2 | 1.9 |
| Test (Potentially Unstable) | 480 | 360 | 95 | 25 | 25.0 |
Mandatory Visualizations
Diagram 1: The Adenine Biosynthesis Pathway and the Red-White Screen Mechanism
Caption: The central role of the ADE2 gene in the adenine biosynthesis pathway and the resulting red-white phenotype.
Diagram 2: Workflow of a High-Copy Suppressor Screen
Caption: A typical workflow for identifying suppressor genes using a plasmid-based library and the red-white screen.
Safety and Handling of this compound
While this compound is not classified as a hazardous substance, standard laboratory safety practices should always be followed.[2][3][4][5]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the powder.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Application in Mammalian Genetic Screens: Limitations and Alternatives
The direct application of this compound in a colorimetric genetic screen, analogous to the yeast red-white system, is not a standard technique in mammalian cell culture. Genetic screens in mammalian cells typically rely on different selectable markers, such as those conferring resistance to antibiotics like G418, Puromycin, or Hygromycin B.[6][7][8]
However, the broader field of purine metabolism and adenine analogs is relevant to mammalian genetic screens and drug development:
-
Selectable Markers: Genes involved in purine metabolism, such as adenosine deaminase (ADA), can be used as selectable markers in mammalian cells.[2]
-
Adenine Analogs as Therapeutic Agents: Many adenine analogs have been developed as inhibitors of key enzymes and are used in antiviral and anticancer therapies.[9] These can be used in screens to identify resistance mechanisms or synergistic drug combinations.
-
CRISPR-based Screens: While not directly involving this compound as a screening agent, CRISPR-based screens are a powerful tool for dissecting the adenine biosynthesis pathway in mammalian cells and identifying genes that modulate cellular responses to adenine analogs.
Disclaimer: The provided protocols are intended as a general framework. It is crucial for researchers to optimize the specific conditions for their experimental setup. Always refer to the relevant scientific literature and material safety data sheets (MSDS) before commencing any new experimental procedure.
References
- 1. Genetic screen for suppressors of increased silencing in rpd3 mutants in Saccharomyces cerevisiae identifies a potential role for H3K4 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection and amplification of heterologous genes encoding adenosine deaminase in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. color | Graphviz [graphviz.org]
- 4. Color Names | Graphviz [graphviz.org]
- 5. Identification of Mutations That Decrease the Stability of a Fragment of Saccharomyces cerevisiae Chromosome III Lacking Efficient Replicators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 7. abo.com.pl [abo.com.pl]
- 8. Selection of transfected mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adenine, a key player in biology and medicinal chemistry [comptes-rendus.academie-sciences.fr]
Preparation of Adenine Hydrochloride Hydrate for Enzyme Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenine (B156593), a fundamental purine (B94841) nucleobase, is a vital component in numerous biochemical processes. It is a constituent of nucleic acids (DNA and RNA), energy currency (ATP), and signaling molecules (cAMP).[1] Adenine hydrochloride hydrate (B1144303), the salt form of adenine, offers enhanced solubility in aqueous solutions, making it a convenient choice for various in vitro and cell-based assays.[2] This document provides detailed application notes and protocols for the preparation and use of adenine hydrochloride hydrate in enzyme assays, with a specific focus on the adenine phosphoribosyltransferase (APRT) assay.
Physicochemical Properties and Solubility
Proper preparation of this compound solutions is critical for accurate and reproducible enzyme assays. The following table summarizes key physicochemical properties and solubility information.
| Property | Value | Reference |
| CAS Number | 2922-28-3 (hydrate) | [2] |
| Molecular Weight | 171.59 g/mol (anhydrous basis) | [2] |
| Appearance | White to off-white crystalline powder | |
| Solubility in Water | 50 mg/mL (warm water) | [1][2] |
| Solubility in DMSO | 8 mg/mL | |
| Storage | Room temperature, protected from light and moisture. |
Note: The solubility of adenine itself is low in cold water but increases in boiling water and acidic solutions like 1 M HCl.[2] The hydrochloride salt is more readily soluble in water.
Application in Enzyme Assays: Adenine Phosphoribosyltransferase (APRT)
Adenine phosphoribosyltransferase (APRT) is a key enzyme in the purine salvage pathway. It catalyzes the synthesis of adenosine (B11128) monophosphate (AMP) from adenine and 5-phosphoribosyl-1-pyrophosphate (PRPP).[3][4] This pathway is crucial for nucleotide synthesis in many organisms. Assaying APRT activity is essential for studying purine metabolism and for the development of drugs targeting this pathway.
Quantitative Data: Kinetic Parameters of APRT
The following table summarizes the kinetic parameters of Trypanosoma brucei APRT1 with adenine as a substrate.
| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| T. brucei APRT1 | Adenine | 2.6 ± 0.4 | 1.8 ± 0.1 | 6.9 x 105 |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile filter
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add nuclease-free water to the desired final concentration (e.g., for a 10 mM stock solution, add the appropriate volume of water to the calculated mass of this compound).
-
Vortex the tube until the powder is completely dissolved. Gentle warming may be required to achieve full dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Store the stock solution at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C for up to a week.
Spectrophotometric Assay for Adenine Phosphoribosyltransferase (APRT) Activity
This protocol is adapted from a method for measuring the conversion of adenine to AMP. The decrease in adenine concentration is monitored by measuring the absorbance at 265 nm.
Materials:
-
This compound stock solution (e.g., 10 mM)
-
5-phosphoribosyl-1-pyrophosphate (PRPP) solution
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Magnesium chloride (MgCl₂) solution
-
Purified APRT enzyme
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 265 nm
Assay Principle: APRT catalyzes the following reaction: Adenine + PRPP → AMP + PPi
The consumption of adenine leads to a decrease in absorbance at 265 nm, which can be measured over time to determine the enzyme's activity.
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture (excluding the enzyme) with the following components at their final concentrations:
-
50 mM Tris-HCl, pH 7.4
-
5 mM MgCl₂
-
1 mM PRPP
-
Varying concentrations of adenine (e.g., 0-200 µM) to determine kinetic parameters.
-
-
Set up the Assay:
-
Add the reaction mixture to the wells of a UV-transparent 96-well plate or to a quartz cuvette.
-
Equilibrate the plate/cuvette to the desired assay temperature (e.g., 37°C) in the spectrophotometer.
-
-
Initiate the Reaction:
-
Add the purified APRT enzyme to each well/cuvette to initiate the reaction. The final enzyme concentration should be optimized for linear reaction kinetics.
-
Immediately start monitoring the decrease in absorbance at 265 nm over a set period (e.g., 10-30 minutes) at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot the initial velocities against the corresponding adenine concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for adenine.
-
Visualizations
Adenine Phosphoribosyltransferase (APRT) Catalytic Reaction
Caption: The enzymatic reaction catalyzed by Adenine Phosphoribosyltransferase (APRT).
Purine Salvage Pathway and the Role of APRT
Caption: Simplified diagram of the purine salvage pathway highlighting the role of APRT.
Experimental Workflow for APRT Enzyme Assay
Caption: Experimental workflow for the spectrophotometric APRT enzyme assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of adenine phosphoribosyltransferase (APRT) activity in Trypanosoma brucei brucei: Only one of the two isoforms is kinetically active | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Adenine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 4. APRT (Adenine phosphoribosyltransferase) enzyme assay | Synnovis [synnovis.co.uk]
Application Notes and Protocols: The Use of Adenine Hydrochloride Hydrate in Purine Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of adenine (B156593) hydrochloride hydrate (B1144303) in the study of purine (B94841) metabolism. Detailed protocols for in vitro and in vivo experimental models are outlined, along with methods for the quantitative analysis of adenine and its metabolites.
Introduction
Adenine, a fundamental purine nucleobase, is a vital component of nucleic acids (DNA and RNA), energy currency (ATP), and signaling molecules (cAMP).[1] Adenine hydrochloride hydrate is the salt form of adenine, often used in research due to its stability and solubility in aqueous solutions.[2] Studies involving this compound are crucial for understanding the intricacies of purine metabolism, particularly the purine salvage pathway, and for investigating pathologies arising from its dysregulation, such as Lesch-Nyhan syndrome and certain types of kidney disease.[3][4][5][6]
The purine salvage pathway is an essential metabolic route that recycles purine bases, including adenine, to form nucleotides. This process is energetically more favorable than de novo purine synthesis.[7][8] The key enzyme in adenine salvage is adenine phosphoribosyltransferase (APRT), which catalyzes the conversion of adenine and 5-phosphoribosyl-1-pyrophosphate (PRPP) to adenosine (B11128) monophosphate (AMP).[5][9]
Applications in Purine Metabolism Research
This compound is a versatile tool used in a variety of research applications to probe purine metabolism:
-
In Vitro Cell Culture Systems: It is widely used as a supplement in cell culture media to support cell growth and proliferation, particularly in cells with high metabolic demands or in studies investigating purine salvage.[10][11] It is also instrumental in studying the metabolic consequences of APRT deficiency in cultured cells, such as fibroblasts from patients with Lesch-Nyhan syndrome.[12]
-
Enzyme Kinetics and Inhibition Studies: Adenine serves as a substrate for APRT, making it essential for in vitro assays to determine the enzyme's activity and to screen for potential inhibitors or activators.[9]
-
In Vivo Animal Models: Administration of high doses of adenine to rodents is a well-established model for inducing chronic kidney disease (CKD).[1][3][10] This model mimics certain aspects of human CKD and is valuable for studying disease pathogenesis and evaluating therapeutic interventions.
-
Metabolic Labeling Studies: Stable isotope-labeled adenine is used in tracer studies to track the flux of adenine through the purine salvage pathway and its incorporation into the nucleotide pool.[4][13]
Experimental Protocols
In Vitro Studies: Supplementation of Cell Culture Media
This protocol describes the general procedure for supplementing cell culture media with this compound to study its effects on purine metabolism in mammalian cells.
Materials:
-
This compound (powder, BioReagent, suitable for cell culture)[11]
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Cultured mammalian cells (e.g., fibroblasts, cancer cell lines like MiaPaCa-2)[3][13]
-
Sterile water or 0.5 M HCl for dissolution
Procedure:
-
Stock Solution Preparation:
-
Prepare a sterile stock solution of this compound at a concentration of 10-100 mM. Dissolve the powder in sterile water or 0.5 M HCl. Note that solubility in water is approximately 50 mg/mL.[11]
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution at -20°C in aliquots.
-
-
Cell Culture Supplementation:
-
Thaw the adenine stock solution and dilute it in complete cell culture medium (containing FBS and antibiotics) to the desired final concentration. A typical starting concentration for supplementation studies can range from 10 µM to 1 mM, depending on the cell type and experimental goals. For some applications, concentrations as high as 1 mM of related purines like AMP have been used.
-
For example, to achieve a final concentration of 100 µM in 10 mL of medium, add 10 µL of a 100 mM stock solution.
-
Culture cells in the adenine-supplemented medium for the desired period (e.g., 24-72 hours).
-
-
Analysis:
-
Following incubation, cells and media can be harvested for analysis of purine metabolites (e.g., ATP, ADP, AMP) using HPLC or LC-MS/MS (see Protocol 3).
-
Cell viability and proliferation assays can also be performed to assess the cellular response to adenine supplementation.
-
In Vivo Studies: Adenine-Induced Model of Chronic Kidney Disease in Rodents
This protocol outlines the induction of chronic kidney disease in mice or rats through oral administration of adenine.[10]
Materials:
-
Adenine powder
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) - CMC)
-
Oral gavage needles
-
Mice or rats
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Adenine Suspension Preparation: Prepare a suspension of adenine in the vehicle. For example, for a 50 mg/kg dose in mice, a suspension of 5 mg/mL in 0.5% CMC can be prepared.
-
Administration:
-
Mice: Administer adenine daily via oral gavage at a dose of 50 mg/kg body weight for 28 days.
-
Rats: Administer adenine daily via oral gavage at a dose of 200 mg/kg body weight for 10 days. Alternatively, adenine can be mixed into the feed at a concentration of 0.75% (w/w) for 2-4 weeks.[3]
-
-
Monitoring: Monitor the animals' body weight, food and water intake, and overall health daily.
-
Sample Collection and Analysis: At the end of the study period, collect blood and kidney tissues for analysis.
-
Blood: Analyze for markers of renal function such as blood urea (B33335) nitrogen (BUN) and creatinine.
-
Kidney: Perform histological analysis to assess tubulointerstitial fibrosis and crystal deposition.
-
Quantitative Data from Adenine-Induced CKD Model in Mice
| Parameter | Control Group | Adenine-Treated Group (50 mg/kg) | Reference |
| Hemoglobin (g/dL) | ~13.8 | ~7.6 | |
| Hematocrit (%) | ~51.0 | ~32.6 |
Analytical Protocols: Quantification of Adenine and its Metabolites by HPLC
This section provides a general protocol for the analysis of adenine nucleotides (ATP, ADP, AMP) in cell extracts by High-Performance Liquid Chromatography (HPLC).
3.1. Sample Preparation (Cell Extraction)
-
Culture cells to the desired density.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Extract the nucleotides by adding a suitable extraction solvent (e.g., ice-cold 0.4 M perchloric acid or a mixture of acetonitrile (B52724) and water).
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10-25 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant containing the nucleotides to a new tube.
-
Neutralize the extract with a suitable buffer if an acidic extraction method was used.
-
Filter the extract through a 0.22 µm filter before HPLC analysis.
3.2. HPLC Method for Adenine Nucleotide Analysis
This method is based on ion-pairing reversed-phase HPLC with UV detection.
| Parameter | Description |
| Column | C18 reverse-phase column (e.g., Phenomenex Gemini, 5 µm, 4.6 x 150 mm) |
| Mobile Phase A | 20 mM KH2PO4 and 3.5 mM tetrabutylammonium (B224687) phosphate (B84403) (TBAP) as an ion-pairing agent. |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A gradient elution is typically used to separate the nucleotides. For example, a linear gradient from 1% to 40% Mobile Phase B over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV absorbance at 259 nm |
| Column Temperature | 25°C |
3.3. Quantification
-
Prepare standard solutions of ATP, ADP, and AMP of known concentrations.
-
Generate a standard curve by injecting the standards and plotting the peak area against the concentration.
-
Quantify the adenine nucleotides in the samples by comparing their peak areas to the standard curve.
Enzyme Assay: Adenine Phosphoribosyltransferase (APRT) Activity
This protocol describes a discontinuous HPLC-based assay to measure APRT activity.
Materials:
-
Cell or tissue lysate containing APRT
-
Assay Buffer: 50 mM EPPS (pH 8.3), 12 mM MgCl2
-
Substrates: 1 mM PRPP, 150 µM adenine
-
Inorganic pyrophosphatase (to drive the reaction forward)
-
HPLC system as described in Protocol 3
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, PRPP, adenine, and inorganic pyrophosphatase.
-
Initiate the reaction by adding the cell or tissue lysate.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by heat inactivation or by adding a stop solution (e.g., perchloric acid).
-
Sample Preparation for HPLC:
-
Centrifuge the terminated reaction mixture to pellet precipitated proteins.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject the filtered sample into the HPLC system.
-
Monitor the formation of the product, AMP, by measuring the peak area at 259 nm.
-
-
Calculation of Enzyme Activity: Calculate the rate of AMP formation (e.g., in nmol/min/mg of protein) based on the standard curve for AMP.
Visualizations
Signaling Pathway: The Purine Salvage Pathway
The following diagram illustrates the central role of adenine and APRT in the purine salvage pathway.
Caption: The Purine Salvage Pathway highlighting the role of APRT.
Experimental Workflow: Adenine-Induced CKD Model
The following diagram outlines the workflow for the in vivo adenine-induced chronic kidney disease model.
Caption: Workflow for the adenine-induced chronic kidney disease model.
Logical Relationship: Analysis of Purine Metabolites
This diagram shows the logical flow for the analysis of purine metabolites from cell culture experiments.
Caption: Workflow for the analysis of purine metabolites from cell cultures.
References
- 1. Extracellular Purine Metabolism: An HPLC-based Assay to Measure Adenosine Generation and Metabolism in Leukemic Cells [jove.com]
- 2. MIA PaCa-2 and PANC-1 – pancreas ductal adenocarcinoma cell lines with neuroendocrine differentiation and somatostatin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ebiohippo.com [ebiohippo.com]
- 4. Adenine nucleotide metabolism in relation to purine enzymes in liver, erythrocytes and cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenine Phosphoribosyltransferase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Extracellular purine and pyrimidine catabolism in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of cellular purine transport and metabolism in the Caco-2 cell using comprehensive high-performance liquid chromatography method for analysis of purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Sigma Aldrich Fine Chemicals Biosciences this compound | Fisher Scientific [fishersci.com]
- 10. ubigene.us [ubigene.us]
- 11. Adenine phosphoribosyltransferase (APRT) deficiency: a new genetic mutation with early recurrent renal stone disease in kidney transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Adenine quantitation in yeast extracts and fermentation media and its relationship to protein expression and cell growth in adenine auxotrophs of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adenine Hydrochloride Hydrate in Bacterial Growth Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenine (B156593), a fundamental purine (B94841) nucleobase, is indispensable for the growth and proliferation of bacteria. It is a key component of nucleic acids (DNA and RNA), energy currency (adenosine triphosphate - ATP), and essential cofactors (NAD and FAD). Supplementing bacterial growth media with adenine hydrochloride hydrate (B1144303) can be critical for cultivating fastidious organisms, studying purine metabolism, investigating signaling pathways, and enhancing growth under specific stress conditions. These application notes provide detailed information on the use of adenine hydrochloride hydrate in bacterial growth studies, including recommended concentrations, experimental protocols, and an overview of relevant signaling pathways.
Data Presentation: Recommended Concentrations
The optimal concentration of this compound can vary significantly depending on the bacterial species, the type of growth medium, and the specific research objectives. The following tables summarize recommended concentration ranges based on published studies.
Table 1: this compound Concentrations for Aerobic and Facultative Anaerobic Bacteria
| Bacterial Species | Medium Type | Concentration | Application/Effect |
| Escherichia coli | Minimal Medium | 100 µg/mL | Increased survival under stress conditions |
| Escherichia coli | Minimal Glucose Medium (NM) | 0.2 mM | General supplementation for growth |
| Bacillus subtilis | N/A | N/A | Adenine is a ligand for the pbuE adenine riboswitch, activating gene expression. |
| Vibrio vulnificus | N/A | N/A | Adenine is a ligand for the add adenine riboswitch, modulating translation. |
| Rhodopseudomonas palustris | N/A | 17 ± 2 µM/OD660 (extracellular) | Adenine cross-feeding observed in co-culture |
Table 2: this compound Concentrations for Anaerobic and Microaerophilic Bacteria
| Bacterial Species | Medium Type | Concentration | Application/Effect |
| Clostridium saccharoperbutylacetonicum | TYA Medium | 250 mg/L | Restored cell viability and butanol production at 37°C.[1][2] |
| Lactobacillus sp. | Chemically Defined Medium | 0.037 mM | Component of a defined medium for community analysis.[3] |
| Bifidobacterium longum | N/A | Not specified | Identified as a growth-promoting factor. |
Experimental Protocols
Protocol 1: Supplementation of M9 Minimal Medium with this compound
This protocol describes the preparation of 1 L of M9 minimal medium supplemented with this compound.
Materials:
-
This compound
-
5x M9 salts solution (33.9 g/L Na₂HPO₄, 15 g/L KH₂PO₄, 2.5 g/L NaCl, 5 g/L NH₄Cl)
-
20% (w/v) glucose solution (sterile)
-
1 M MgSO₄ solution (sterile)
-
1 M CaCl₂ solution (sterile)
-
Sterile deionized water
-
0.22 µm sterile filter
Procedure:
-
Prepare Adenine Stock Solution (20 mM):
-
Weigh out the appropriate amount of this compound (Molecular Weight varies depending on hydration, check the manufacturer's specifications). For anhydrous adenine HCl (MW: 171.59 g/mol ), this would be 0.343 g.
-
Dissolve in 100 mL of sterile deionized water. Gentle warming may be required to fully dissolve.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store the stock solution at 4°C.
-
-
Prepare M9 Medium Base:
-
To 750 mL of sterile deionized water, add 200 mL of 5x M9 salts solution.
-
Autoclave the M9 salts solution for 20 minutes at 121°C.
-
Allow the solution to cool to room temperature.
-
-
Add Supplements:
-
Aseptically add the following sterile solutions to the cooled M9 medium base:
-
20 mL of 20% glucose solution (final concentration 0.4%)
-
2 mL of 1 M MgSO₄ solution (final concentration 2 mM)
-
100 µL of 1 M CaCl₂ solution (final concentration 0.1 mM)
-
10 mL of 20 mM this compound stock solution (final concentration 0.2 mM)
-
-
Add sterile deionized water to a final volume of 1 L.
-
-
Final Mixture:
-
Mix the final solution gently but thoroughly. The medium is now ready for use.
-
Protocol 2: Preparation of Anaerobic Medium with this compound Supplementation
This protocol outlines the preparation of a pre-reduced anaerobic medium supplemented with this compound. This method is suitable for strict anaerobes like Clostridium and Bacteroides.
Materials:
-
Basal anaerobic medium components (e.g., yeast extract, peptone, salts)
-
This compound
-
Reducing agent (e.g., L-cysteine HCl)
-
Resazurin (B115843) (redox indicator)
-
Anaerobic gas mixture (e.g., 80% N₂, 10% CO₂, 10% H₂)
-
Anaerobic chamber or gassing station
-
Serum bottles with butyl rubber stoppers and aluminum crimp seals
Procedure:
-
Prepare Adenine Stock Solution:
-
Prepare a 20 mM stock solution of this compound as described in Protocol 1.
-
-
Prepare Medium:
-
In a flask, dissolve all basal medium components (excluding the reducing agent and adenine) in deionized water.
-
Add 1 mL of resazurin solution (0.1% w/v) per liter of medium. The medium will turn pink.
-
Boil the medium for several minutes while sparging with the anaerobic gas mixture to remove dissolved oxygen. The medium should become colorless as it is reduced.
-
Dispense the medium into serum bottles inside an anaerobic chamber or while maintaining a continuous flow of anaerobic gas.
-
Add the reducing agent (e.g., L-cysteine HCl to a final concentration of 0.05%).
-
Seal the bottles with butyl rubber stoppers and aluminum crimps.
-
Autoclave the sealed bottles.
-
-
Add Adenine Supplement:
-
After the autoclaved medium has cooled to room temperature, bring it and the sterile adenine stock solution into an anaerobic chamber.
-
Using a sterile, anaerobic syringe and needle, add the desired volume of the adenine stock solution to the medium. For a final concentration of 250 mg/L, add approximately 14.6 mL of a 20 mM this compound stock solution per liter of medium.
-
Mix gently by swirling. The medium is now ready for inoculation.
-
Signaling Pathways
In many bacteria, the intracellular concentration of adenine and other purines is sensed by riboswitches . These are structured non-coding RNA domains located in the 5' untranslated region of messenger RNAs (mRNAs) that bind directly to specific small molecules, regulating gene expression without the need for protein factors.
The adenine riboswitch is a well-characterized example. Upon binding to adenine, the riboswitch undergoes a conformational change that typically leads to the stabilization of an anti-terminator structure. This allows transcription to proceed through a downstream terminator sequence, leading to the expression of genes involved in purine transport and metabolism. In some cases, the adenine riboswitch can also regulate translation by controlling access to the ribosome binding site.
Conclusion
The use of this compound as a media supplement is a valuable tool in bacterial growth studies. The appropriate concentration is species- and application-dependent. The provided protocols offer a starting point for researchers to incorporate adenine into their experimental designs. Understanding the role of adenine in bacterial signaling, particularly through mechanisms like riboswitches, can provide deeper insights into the regulation of bacterial metabolism and physiology.
References
- 1. Adenine Addition Restores Cell Viability and Butanol Production in Clostridium saccharoperbutylacetonicum N1-4 (ATCC 13564) Cultivated at 37°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenine Addition Restores Cell Viability and Butanol Production in Clostridium saccharoperbutylacetonicum N1-4 (ATCC 13564) Cultivated at 37°C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemically-defined growth medium to support Lactobacillus-Acetobacter sp. community analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Adenine Hydrochloride Hydrate in Plant Tissue Culture Media: A Detailed Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – For researchers, scientists, and professionals in drug development utilizing plant tissue culture, optimizing media composition is paramount for successful outcomes. Adenine (B156593) hydrochloride hydrate (B1144303), a synthetic cytokinin, plays a crucial role in promoting cell division and differentiation, leading to enhanced shoot proliferation and overall plantlet development. This document provides detailed application notes and protocols for the effective use of adenine hydrochloride hydrate in plant tissue culture media.
Application Notes
Adenine and its derivatives are precursors in the biosynthesis of natural cytokinins, a class of plant hormones essential for regulating cell division, shoot initiation and growth, and leaf senescence.[1] While adenine itself does not activate cytokinin responses, its N6-substituted derivatives are potent signaling molecules.[1][2] In plant tissue culture, the addition of adenine, often in the form of adenine sulfate (B86663) or this compound, can significantly enhance the effects of other cytokinins like 6-Benzylaminopurine (BAP) or Kinetin.
The primary application of this compound in plant tissue culture is to stimulate shoot proliferation and development. It is particularly beneficial in overcoming challenges such as shoot tip necrosis and leaf abscission, which can occur when using cytokinins like BAP alone.[3] The synergistic effect of adenine with other cytokinins leads to the production of a higher number of healthier and more vigorous shoots.
While much of the published research refers to adenine sulfate (AdS), the hydrochloride form serves the same fundamental purpose: to supply adenine to the culture medium. The choice between the two salts may depend on factors such as solubility, stability in the specific medium formulation, and cost. Both forms are effective in promoting shoot development.
Key Applications:
-
Enhanced Shoot Proliferation: this compound, in conjunction with other cytokinins, significantly increases the number of shoots per explant.
-
Improved Shoot Quality: It promotes the development of healthier, more vigorous shoots with reduced instances of physiological disorders like shoot tip necrosis.
-
Synergistic Effects: Adenine acts as a precursor to endogenous cytokinins, creating a synergistic effect when used with synthetic cytokinins, leading to a more robust morphogenic response.
Quantitative Data Summary
The following tables summarize the effects of adenine supplementation (as adenine sulfate, which provides the adenine moiety) on shoot proliferation in various plant species, as documented in published research. This data can serve as a starting point for optimizing this compound concentrations in your specific experimental system.
Table 1: Effect of Adenine Sulfate on Shoot Multiplication in Jatropha curcas
| Treatment (MS Medium) | Mean No. of Shoots per Explant (± SE) | Regeneration Frequency (%) |
| 1.5 mg/L BA + 0.05 mg/L IBA + 0.5 mg/L TDZ (Control) | 3.82 ± 0.18 | Not Reported |
| Control + 25 mg/L Adenine Sulfate + 25 mg/L Glutamine | 9.09 ± 0.37 | 93.0 |
Table 2: Effect of Adenine Sulfate on Shoot Multiplication in Kalanchoe blossfeldiana under LED light [4]
| Adenine Sulfate (Ads) Conc. (mg/L) in MS Medium | Mean Shoot Number | Mean Shoot Height (cm) |
| 0 (Control) | Not specified | Not specified |
| 40 | Not specified | Not specified |
| 80 | Not specified | Not specified |
| 120 | Significantly increased | Significantly increased |
Note: The study states a significant increase but does not provide specific mean values in the abstract.
Table 3: Effect of Adenine Sulfate on Shoot Regeneration in Syzygium cumini [3]
| Treatment (MS Basal Medium) | Maximum No. of Shoots |
| BA (optimal concentration) | Not specified (stunted growth) |
| BA + Adenine Sulfate (AdS) | 14 |
| MS + BA (10 µM) + GA3 (2.5 µM) | 15 |
Table 4: Effect of Adenine Sulfate on Shoot Multiplication in Stevia rebaudiana [2]
| Treatment (MS Medium) | Mean No. of Shoots per Explant |
| Kinetin (9.3 µM) | Not specified (low) |
| Kinetin (9.3 µM) + Adenine Sulfate (40 mg/L) | Significantly improved |
| Kinetin (9.3 µM) + BAP (22.2 µM) + Adenine Sulfate (40 mg/L) | 8 |
Experimental Protocols
Protocol 1: Preparation of Murashige and Skoog (MS) Medium with this compound Supplementation
This protocol outlines the preparation of 1 liter of MS medium supplemented with this compound for general shoot proliferation studies.
Materials:
-
Murashige and Skoog (MS) basal salt mixture[5]
-
myo-Inositol
-
Vitamins (e.g., Nicotinic acid, Pyridoxine HCl, Thiamine HCl, Glycine)[5]
-
Plant growth regulators (e.g., BAP, NAA)
-
This compound
-
Agar (B569324) (or other gelling agent)
-
Distilled or deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Autoclave
-
Sterile culture vessels
Procedure:
-
Prepare Macronutrient and Micronutrient Stock Solutions (Optional but Recommended): For convenience and accuracy, it is advisable to prepare concentrated stock solutions of MS macro- and micronutrients, as well as vitamins.[6]
-
Dissolve Basal Salts and Organics: In a 1-liter beaker, dissolve the MS basal salt mixture (or add the appropriate volumes of stock solutions) in approximately 800 mL of distilled water. Add sucrose (typically 30 g/L) and myo-inositol (typically 100 mg/L) and stir until fully dissolved.[7][8]
-
Add Vitamins: Add the required vitamins from stock solutions. It is recommended to add heat-labile vitamins after autoclaving and filter-sterilizing them.[6]
-
Add Plant Growth Regulators:
-
Prepare stock solutions of plant growth regulators (e.g., BAP, NAA) and this compound. A common stock solution concentration is 1 mg/mL. To prepare, dissolve 100 mg of the substance in a suitable solvent (e.g., a few drops of 1N NaOH for auxins, 1N HCl for cytokinins and adenine) and bring the final volume to 100 mL with distilled water.[9]
-
Add the desired volume of the stock solutions to the medium. For example, to achieve a final concentration of 1.0 mg/L, add 1 mL of the 1 mg/mL stock solution to the 1-liter medium.[9]
-
-
Adjust pH: While stirring, adjust the pH of the medium to 5.7-5.8 using 0.1N HCl or 0.1N NaOH.[7]
-
Add Gelling Agent: If a solid or semi-solid medium is required, add agar (typically 6-8 g/L) and heat the medium while stirring until the agar is completely dissolved.[8]
-
Final Volume Adjustment: Add distilled water to bring the final volume to 1 liter.
-
Sterilization: Dispense the medium into culture vessels and autoclave at 121°C and 15 psi for 15-20 minutes.[7]
-
Storage: Store the sterilized medium at 4°C until use.
Protocol 2: In Vitro Shoot Multiplication of a Model Plant using this compound
This protocol provides a general workflow for a shoot multiplication experiment.
Materials:
-
Sterile plant explants (e.g., nodal segments, shoot tips)
-
Prepared sterile MS medium with varying concentrations of BAP and this compound (e.g., see Table 1 for a starting point)
-
Sterile petri dishes, forceps, and scalpels
-
Laminar flow hood
-
Growth chamber with controlled light and temperature
Procedure:
-
Explant Preparation: Under aseptic conditions in a laminar flow hood, prepare the explants from a healthy, sterile source plant.
-
Inoculation: Place one explant onto the surface of the prepared agar-solidified MS medium in each culture vessel.
-
Incubation: Culture the explants in a growth chamber under controlled conditions (e.g., 16-hour photoperiod, 25 ± 2°C).
-
Subculture: After 3-4 weeks, subculture the proliferating shoots by excising and transferring them to fresh medium of the same composition.
-
Data Collection: After a defined culture period (e.g., 4-6 weeks), record data on the number of new shoots per explant, shoot length, and overall plantlet health.
-
Rooting: Once a sufficient number of shoots are obtained, they can be transferred to a rooting medium, which typically contains a higher ratio of auxin to cytokinin.[10]
Visualizations
Cytokinin Biosynthesis Pathway from Adenine
The following diagram illustrates the simplified metabolic pathway for the synthesis of active cytokinins from adenine precursors in plants.
Caption: Simplified cytokinin biosynthesis pathway in plants.
Cytokinin Signaling Pathway
This diagram shows a simplified model of the cytokinin signal transduction pathway in plant cells.[11][12][13]
Caption: Simplified two-component cytokinin signaling pathway.
Experimental Workflow for Shoot Multiplication
This diagram outlines the general workflow for an in vitro shoot multiplication experiment using this compound.
References
- 1. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. Effect of adenine sulphate interaction on growth and development of shoot regeneration and inhibition of shoot tip necrosis under in vitro condition in adult Syzygium cumini L.--a multipurpose tree - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. himedialabs.com [himedialabs.com]
- 6. plantcelltechnology.com [plantcelltechnology.com]
- 7. himedialabs.com [himedialabs.com]
- 8. Murashige and Skoog (MS) agar [protocols.io]
- 9. 成長調節物質-植物組織培養プロトコル [sigmaaldrich.com]
- 10. plantcelltechnology.com [plantcelltechnology.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cytokinin Signaling [kieber.weebly.com]
Application Notes and Protocols: Adenine Hydrochloride Hydrate in Nucleic Acid Labeling Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of adenine (B156593) hydrochloride hydrate (B1144303) as a precursor in the synthesis of modified adenine nucleotides for nucleic acid labeling. Detailed protocols for the synthesis of a fluorescent adenosine (B11128) triphosphate analog and its subsequent enzymatic incorporation into RNA are provided, along with data presentation and workflow visualizations.
Adenine hydrochloride hydrate serves as a stable and reliable starting material for the chemical synthesis of various labeled and modified adenine-containing molecules. While not used directly as a labeling agent, its conversion into analogs such as fluorescently tagged or isotopically labeled adenosine triphosphates (ATPs) is a critical step for producing probes for nucleic acid research. These labeled ATPs can then be enzymatically incorporated into DNA or RNA sequences, enabling their detection and study in a wide range of applications, including fluorescence microscopy, in situ hybridization, and single-molecule tracking.
I. Synthesis of Fluorescent Adenosine Triphosphate Analog
A common strategy for creating a fluorescent adenine nucleotide is to modify the exocyclic N6 amine of adenosine. This position is often tolerant to the addition of fluorophores without significantly disrupting the subsequent enzymatic incorporation. The following is a representative protocol for the synthesis of an N6-alkynyl-ATP analog, which can then be coupled to an azide-containing fluorophore via "click chemistry."
Experimental Protocol: Synthesis of N6-(Propargylamino)-ATP
This protocol is a conceptual representation of a synthetic route.
Materials:
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt
-
Sodium periodate (B1199274) (NaIO4)
-
Sodium borohydride (B1222165) (NaBH4)
-
Triethyl phosphate
-
Phosphorus oxychloride (POCl3)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous dimethylformamide (DMF)
-
Dowex 50WX8 resin (H+ form)
-
DEAE-Sephadex A-25 resin
-
Triethylammonium bicarbonate (TEAB) buffer
Procedure:
-
Synthesis of 1,N6-Ethenoadenosine 5'-triphosphate (εATP):
-
Dissolve ATP disodium salt in an aqueous buffer (pH 4.0).
-
Add a solution of bromoacetaldehyde diethyl acetal and incubate at 37°C for 24-48 hours.
-
Monitor the reaction progress by HPLC.
-
Purify the resulting εATP by anion-exchange chromatography on a DEAE-Sephadex A-25 column using a linear gradient of TEAB buffer.
-
-
Ring Opening of εATP to N6-(2-oxoethyl)-ATP:
-
Lyophilize the purified εATP.
-
Redissolve in water and adjust the pH to 10-11 with a suitable base.
-
Incubate at room temperature for 1-2 hours to facilitate the ring opening.
-
Neutralize the solution and purify the product by HPLC.
-
-
Reductive Amination with Propargylamine:
-
To the N6-(2-oxoethyl)-ATP solution, add propargylamine in excess.
-
Add sodium cyanoborohydride (NaBH3CN) and incubate at room temperature overnight.
-
Monitor the formation of N6-(propargylamino)-ATP by HPLC.
-
Purify the final product using anion-exchange chromatography as described in step 1.
-
-
Characterization:
-
Confirm the identity and purity of N6-(propargylamino)-ATP using mass spectrometry and NMR spectroscopy.
-
Quantitative Data: Synthesis Yields
| Step | Starting Material | Product | Typical Yield (%) |
| Ethenoadenosine Formation | ATP | εATP | 70-85 |
| Ring Opening | εATP | N6-(2-oxoethyl)-ATP | >95 |
| Reductive Amination & "Click" Reaction | N6-(2-oxoethyl)-ATP | N6-(Propargylamino)-ATP-Fluorophore | 50-70 |
Note: Yields are illustrative and can vary based on specific reaction conditions and fluorophore used.
Workflow for Synthesis of Fluorescent ATP Analog
Caption: Synthesis of a fluorescent ATP analog from adenine as a conceptual starting point.
II. Enzymatic Incorporation of Fluorescent ATP Analog into RNA
Once synthesized, the fluorescent ATP analog can be used as a substrate for RNA polymerases in an in vitro transcription reaction to produce fluorescently labeled RNA probes.
Experimental Protocol: In Vitro Transcription with Fluorescently Labeled ATP
Materials:
-
Linearized DNA template with a T7, T3, or SP6 promoter
-
T7, T3, or SP6 RNA Polymerase
-
Ribonucleoside triphosphates (rNTPs): GTP, CTP, UTP
-
Fluorescently labeled ATP analog (from Section I)
-
Transcription buffer (typically supplied with the polymerase)
-
RNase inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
Purification kit for RNA (e.g., spin column-based)
Procedure:
-
Transcription Reaction Setup:
-
In a nuclease-free microcentrifuge tube, combine the following at room temperature in this order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10X Transcription Buffer
-
1 µg of linearized DNA template
-
2 µL of 100 mM DTT
-
A mixture of rNTPs:
-
2 µL of 10 mM GTP
-
2 µL of 10 mM CTP
-
2 µL of 10 mM UTP
-
1 µL of 10 mM ATP
-
1-2 µL of 1 mM Fluorescent ATP analog (the ratio of labeled to unlabeled ATP can be adjusted to control labeling density)
-
-
1 µL of RNase inhibitor
-
2 µL of RNA Polymerase
-
-
-
Incubation:
-
Mix gently and incubate at 37°C for 2-4 hours.
-
-
DNase Treatment:
-
Add 1 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15-30 minutes to digest the DNA template.
-
-
Purification of Labeled RNA:
-
Purify the labeled RNA using a spin column-based RNA purification kit according to the manufacturer's instructions.
-
Alternatively, perform phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
-
Quantification and Quality Control:
-
Determine the concentration of the labeled RNA using a spectrophotometer (e.g., NanoDrop).
-
Assess the labeling efficiency by measuring the absorbance of the fluorophore and the RNA.
-
Analyze the integrity of the labeled RNA by denaturing agarose (B213101) or polyacrylamide gel electrophoresis. The labeled RNA should appear as a distinct band of the expected size.
-
Quantitative Data: Labeling Efficiency and RNA Yield
| Parameter | Unlabeled Control | Labeled RNA (1:10 labeled:unlabeled ATP) | Labeled RNA (1:4 labeled:unlabeled ATP) |
| RNA Yield (µg) | 20 - 30 | 15 - 25 | 10 - 20 |
| Labeling Efficiency (%) | N/A | 8 - 12 | 20 - 28 |
| Specific Activity (pmol dye/µg RNA) | N/A | 5 - 8 | 12 - 18 |
Note: Data is illustrative. Yields and efficiency depend on the specific polymerase, template, and labeled nucleotide.
Workflow for Enzymatic RNA Labeling
Caption: Workflow for in vitro transcription to produce fluorescently labeled RNA.
III. Applications in Research and Drug Development
Fluorescently labeled nucleic acids synthesized using this compound as a precursor have numerous applications:
-
Fluorescence In Situ Hybridization (FISH): Labeled RNA probes are used to detect and localize specific RNA sequences within cells and tissues.
-
Microscopy and Imaging: Tracking the movement and interactions of labeled RNA molecules in living cells.
-
Gene Expression Analysis: Quantification of specific mRNA transcripts.
-
Drug Screening: Development of assays to screen for small molecules that bind to or modulate the function of specific RNA targets.
By providing a robust method for the synthesis of labeled nucleic acid probes, the use of this compound as a foundational precursor contributes significantly to advancing our understanding of nucleic acid biology and the development of novel therapeutics.
Troubleshooting & Optimization
Technical Support Center: Adenine Hydrochloride Hydrate Solubility in Water
Welcome to the technical support center for adenine (B156593) hydrochloride hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of adenine hydrochloride hydrate in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when dissolving this compound in water.
FAQs
Q1: My this compound is not dissolving completely in water at room temperature. What should I do?
A1: this compound has limited solubility in cold water. Its solubility is reported as sparingly soluble, in the range of 1-10 mg/mL. To improve solubility, gentle heating of the solution is recommended.[1] Stirring the solution while heating in a water bath can significantly enhance dissolution.
Q2: I've heated the solution, but some particles still won't dissolve. What's the next step?
A2: If heating alone is insufficient, the issue might be related to the pH of the solution. This compound's solubility is significantly influenced by pH. Lowering the pH by adding a small amount of hydrochloric acid (HCl) can aid in dissolution. For instance, its solubility is noted to be 20 mg/mL in 0.5 M HCl and 1 M HCl.[2][3] After dissolution in an acidic solution, the pH can be carefully adjusted back to the desired level for your experiment, though you should be cautious of potential precipitation.
Q3: My solution was clear after dissolving, but a precipitate formed after it cooled down or during storage. How can I prevent this?
A3: Precipitation upon cooling is a common issue and indicates that the solution was supersaturated at the higher temperature. To resolve this, you can try the following:
-
Re-dissolve with heat: Gently warm the solution again before use.
-
Prepare a more dilute stock solution: If your experimental design allows, working with a lower concentration stock solution can prevent precipitation.
-
Store at room temperature or 37°C: Depending on the stability of your final solution, storing it at a slightly elevated temperature might prevent the compound from falling out of solution.
-
Use a co-solvent: For certain applications, the use of a co-solvent like DMSO might be an option, though this should be tested for compatibility with your experimental system.
Q4: Can I autoclave my this compound solution to sterilize it?
A4: While autoclaving is a common sterilization method, its effect on this compound stability should be considered. A recommended alternative is to prepare the solution in sterile water and then sterile-filter it through a 0.22 µm filter. This method avoids potential degradation due to high heat and pressure.
Data Presentation: Solubility Overview
The solubility of this compound is dependent on the solvent, temperature, and pH. The following tables summarize the available quantitative data.
Table 1: Solubility in Different Solvents
| Solvent | Solubility | Notes |
| Water (cold) | Sparingly soluble (1-10 mg/mL)[1] | Dissolution can be slow and incomplete. |
| Water (warm) | 50 mg/mL[4] | Heating significantly improves solubility. |
| 0.5 M HCl | 20 mg/mL | Acidic conditions enhance solubility. |
| 1 M HCl | 20 mg/mL[3][5] | |
| Acetonitrile | Slightly Soluble (0.1-1 mg/mL)[1] | |
| Ethanol | Insoluble[6] | |
| DMSO | 8 mg/mL[6] |
Table 2: Effect of Temperature on Aqueous Solubility
| Temperature | Solubility in Water | Reference |
| Cold | 1 g in 2000 mL (~0.5 mg/mL) for adenine free base | [3][5] |
| Boiling | 1 g in 40 mL (25 mg/mL) for adenine free base | [2][3][5] |
| Not specified | 1 g in 42 mL (~23.8 mg/mL) for adenine hydrochloride hemihydrate | [2] |
Note: Specific temperature-dependent solubility data for this compound is limited. The data for adenine free base is provided for general guidance.
Experimental Protocols
Protocol for Preparing a 50 mg/mL Aqueous Stock Solution
This protocol details the steps to prepare a 50 mg/mL stock solution of this compound in water.
Materials:
-
This compound powder
-
Sterile, deionized or distilled water
-
Sterile glass beaker or flask
-
Magnetic stirrer and stir bar
-
Water bath or hot plate with temperature control
-
Sterile 0.22 µm syringe filter
-
Sterile storage tubes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mL solution of 50 mg/mL, weigh out 500 mg.
-
Initial Mixing: Add the powder to the sterile beaker/flask containing the desired volume of sterile water.
-
Heating and Stirring: Place the beaker/flask on a magnetic stirrer and begin stirring. Gently heat the solution to between 50-60°C using a water bath or hot plate.[7] Continue stirring until the powder is completely dissolved. The solution should appear clear to slightly hazy and colorless to faint yellow or tan.[4]
-
Cooling: Once dissolved, remove the solution from the heat and allow it to cool to room temperature.
-
Sterile Filtration: Draw the cooled solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into sterile storage tubes.
-
Storage: Store the stock solution at 2-8°C for short-term use. For long-term storage, aliquoting and freezing at -20°C is recommended, but be aware of the potential for precipitation upon thawing.
Troubleshooting this Protocol:
-
Precipitation after cooling: If a precipitate forms upon cooling, gently warm the solution before use to redissolve it. Consider preparing a more dilute stock if this is a persistent issue.
-
Incomplete dissolution: If the powder does not fully dissolve even with heating, a small amount of 0.5 M or 1 M HCl can be added dropwise while stirring until the solution clears. Remember to readjust the pH if necessary for your application, being mindful of potential re-precipitation.
Signaling Pathway and Experimental Workflow
Adenine plays a role in various cellular processes, including signaling pathways. It can interact with G protein-coupled receptors (GPCRs), specifically through the inhibitory G protein (Gi), to regulate the cyclic AMP (cAMP) signaling pathway.
Adenine's Role in the cAMP Signaling Pathway
Adenine can act as a signaling molecule by binding to specific GPCRs. This binding activates the associated Gi protein. The activated alpha subunit of the Gi protein then inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cAMP.
Caption: Adenine's inhibitory effect on the cAMP signaling pathway.
Experimental Workflow for Studying Adenine's Effect on cAMP Levels
This workflow outlines a general procedure for investigating the impact of this compound on intracellular cAMP concentrations in a cell-based assay.
Caption: Workflow for analyzing adenine's effect on cAMP.
References
- 1. caymanchem.com [caymanchem.com]
- 2. solubility of adenine - General Lab Techniques [protocol-online.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Adenine hydrochloride | 2922-28-3 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Adenine Hydrochloride Hydrate in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with adenine (B156593) hydrochloride hydrate (B1144303) precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is adenine hydrochloride hydrate and why is it used in cell culture?
Adenine is a purine (B94841) nucleobase that is a fundamental component of DNA, RNA, and essential biomolecules like adenosine (B11128) triphosphate (ATP), which is crucial for cellular energy metabolism.[1][2] Its hydrochloride hydrate form is often used in cell culture to improve its solubility in aqueous solutions. It serves as a supplement in various media to support cell growth and proliferation, particularly in studies related to metabolism, genetics, and drug development.
Q2: Why is my this compound precipitating in my cell culture medium?
Precipitation of this compound in cell culture media is a common issue that can arise from several factors:
-
pH: The solubility of adenine is significantly influenced by pH. It is more soluble in acidic and alkaline conditions than at a neutral pH.[3][4][5] Cell culture media is typically buffered to a physiological pH (around 7.2-7.4), which is a range where adenine solubility is lower.
-
Concentration: The concentration of this compound in the medium may exceed its solubility limit under the specific conditions of your experiment.
-
Temperature: Temperature fluctuations can affect solubility. While heating can help dissolve adenine initially, a decrease in temperature, such as moving the media from a warm water bath to room temperature or refrigeration, can cause it to precipitate out of solution.[3]
-
Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components. Adenine hydrochloride can potentially interact with some of these components, such as phosphate (B84403) and bicarbonate ions, leading to the formation of less soluble complexes.[6][7]
-
Evaporation: Evaporation of water from the cell culture medium can lead to an increase in the concentration of all solutes, including this compound, potentially exceeding its solubility limit.[7]
Q3: Can I dissolve this compound directly in my cell culture medium?
While it may be possible for very low concentrations, it is generally not recommended to dissolve this compound powder directly into complete cell culture medium. The buffering capacity of the medium at a physiological pH can make it difficult to dissolve the compound and may lead to immediate precipitation. The recommended method is to prepare a concentrated stock solution and then dilute it into the medium.
Q4: How does the bicarbonate buffer system in my incubator affect this compound solubility?
Most cell culture incubators use a CO2 atmosphere to maintain the pH of the medium through the bicarbonate buffering system. The sodium bicarbonate in the medium, in equilibrium with the CO2, creates a near-physiological pH. As mentioned, this pH range is not optimal for adenine solubility. Adding an acidic stock solution of adenine hydrochloride can react with the bicarbonate, leading to the release of CO2 and a potential shift in pH, which could still result in precipitation as the medium re-equilibrates.
Troubleshooting Guide
If you are experiencing precipitation of this compound in your cell culture medium, follow these steps to identify and resolve the issue.
Problem: Precipitate observed after adding this compound to cell culture medium.
Workflow for Troubleshooting Precipitation:
References
- 1. Adenine - Wikipedia [en.wikipedia.org]
- 2. Adenine | 73-24-5 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Enthalpies of Solution of the Nucleic Acid Bases. 5. Adenine in Aqueous Hydrochloric Acid, Aqueous Sodium Hydroxide, Methanol, and Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
Troubleshooting poor cell growth with adenine supplementation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers encounter when supplementing cell cultures with adenine (B156593).
Troubleshooting Guide: Poor Cell Growth After Adenine Supplementation
Use this guide to diagnose and resolve issues related to suboptimal cell performance following the addition of adenine to your culture medium.
Problem: Cell proliferation has decreased, or cells are dying after adding adenine.
This issue is often related to adenine concentration, cellular metabolism, or the specific cell line's sensitivity. Follow this workflow to identify the cause:
Caption: Troubleshooting workflow for poor cell growth.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of adenine for cell culture?
The optimal concentration of adenine is highly dependent on the cell line and experimental goals. High concentrations can be toxic, while low concentrations may be ineffective. Some studies show that adenosine (B11128) and guanosine (B1672433) can inhibit cell growth, whereas a combination of cytidine, hypoxanthine, uridine, and thymidine (B127349) can improve it.[1]
| Cell Line Type | Typical Concentration Range | Notes |
| CHO Cells | 100 µM | Supplementation with a combination of nucleosides (cytidine, hypoxanthine, uridine, thymidine) at 100 µM each has been shown to improve growth rates.[1] |
| Tumor Cells (e.g., HeLa, Bel-7402) | 0.2 - 0.5 mg/mL | Adenine has been shown to inhibit the growth of these cells in a dose- and time-dependent manner, with ID50 values in this range.[2][3] |
| Fibroblasts (e.g., NIH-3T3) | Not specified, but used to rescue cells from oxidative damage. | Adenine supplementation can help rescue cellular ATP levels and proliferation after oxidative stress.[4] |
| Yeast (S. cerevisiae - adenine auxotrophs) | 100 mg/L | Required for proliferation in synthetic media; rich media may have variable and insufficient levels.[5] |
It is strongly recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q2: Why is adenine supplementation causing cell death? I thought it was essential for growth.
While adenine is a crucial building block for nucleic acids and energy metabolism, an excess can lead to toxicity through several mechanisms:
-
Metabolic Imbalance: High levels of adenine can disrupt the delicate balance of the nucleotide pool. Specifically, the conversion of adenosine (derived from adenine) to AMP can lead to an accumulation of adenosine nucleotides, which may inhibit the synthesis of pyrimidines, essential for cell growth.[6] This effect can sometimes be rescued by supplementing the medium with uridine.[6]
-
Induction of Apoptosis: In some cell lines, particularly certain cancer cells, adenine can trigger programmed cell death (apoptosis) and cause cell cycle arrest at the S phase.[2][7] This effect is often dose- and time-dependent.
-
Direct Toxicity: At very high concentrations, adenine itself can be toxic, though the exact mechanisms are not fully understood for all cell types.[6][8] For example, adenine was found to be toxic to 3T6 cells at 1 mM but not at lower concentrations.[6]
Caption: Potential mechanisms of adenine-induced cytotoxicity.
Q3: How does adenine get utilized by the cells?
Cells primarily utilize adenine through the purine salvage pathway . This pathway is more energy-efficient than de novo (from scratch) synthesis.[9] The key enzyme, Adenine Phosphoribosyltransferase (APRT), directly converts adenine into adenosine monophosphate (AMP), which can then be used to generate ADP and ATP.[4]
Caption: The adenine purine salvage pathway.
Q4: My cells are adenine auxotrophs, but they are still growing poorly with adenine supplementation. What could be wrong?
If you are working with an adenine-requiring mutant (auxotroph) and observing poor growth despite supplementation, consider the following:
-
Adenine Depletion: Even in supplemented media, adenine can be depleted before other essential nutrients like the primary carbon source.[10] This is especially true in rich media like those containing yeast extract, where initial adenine levels can be low and variable.[5]
-
Secondary Metabolic Effects: Adenine starvation, which can occur upon depletion, can induce significant physiological changes, including altered cell morphology (cell swelling) and entry into a stress-resistant state, which halts cell division.[5][10]
-
Incorrect Adenine Salt Form: Ensure you are using a highly soluble form of adenine, such as adenine hemisulfate, and that the molecular weight has been correctly factored into your concentration calculations.[11]
-
General Culture Issues: Poor growth may not be related to adenine at all. Refer to standard cell culture troubleshooting guides to rule out other common problems like contamination (especially mycoplasma), incorrect pH, expired media or supplements, or incubator issues.[12][13][14][15]
Key Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal Adenine Concentration
This protocol uses a cell proliferation assay (e.g., MTT or WST-1) to find the ideal adenine concentration that supports or does not inhibit cell growth.
Caption: Workflow for an adenine dose-response experiment.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Adenine Preparation: Prepare a range of adenine concentrations in your complete culture medium. A typical range to test might be 0, 10, 50, 100, 250, 500, 1000, and 2000 µM.
-
Treatment: Remove the overnight medium from the cells and replace it with the medium containing the different adenine concentrations. Include wells with medium only (no cells) as a background control.
-
Incubation: Incubate the plate for a period equivalent to 1-3 cell doubling times (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the crystals.
-
Measure the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Subtract the background absorbance, and plot the mean absorbance against the adenine concentration. The optimal concentration will be in the range that promotes or maintains high viability.
References
- 1. Improvement of growth rates through nucleoside media supplementation of CHO clones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of tumor cell growth by adenine is mediated by apoptosis induction and cell cycle S phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Modulation of adenine phosphoribosyltransferase-mediated salvage pathway to accelerate diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. researchgate.net [researchgate.net]
- 8. Adenine and adenosine are toxic to human lymphoblast mutants defective in purine salvage enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. From purines to purinergic signalling: molecular functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. adl.usm.my [adl.usm.my]
- 13. Cell culture troubleshooting | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 14. cellculturecompany.com [cellculturecompany.com]
- 15. promocell.com [promocell.com]
Stability of adenine hydrochloride hydrate solutions at 4°C and -20°C
This technical support center provides guidance on the stability of adenine (B156593) hydrochloride hydrate (B1144303) solutions at 4°C and -20°C for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for adenine hydrochloride hydrate solutions?
A1: For short-term storage (up to a few months), sterile-filtered aqueous solutions of this compound can be stored at 2-8°C.[1][2] For long-term storage, -20°C is a common recommendation, with some suppliers suggesting stability for up to one month for stock solutions.[3][4] For even longer-term storage (e.g., up to a year), -80°C is recommended.[3]
Q2: How stable are this compound solutions at 4°C compared to -20°C?
Q3: What are the potential signs of degradation or instability in my this compound solution?
A3: Signs of degradation can include a change in the solution's color or clarity, or the precipitation of the solute. The primary degradation product of adenine is hypoxanthine, though other degradation products can also form.[5] The most reliable way to assess degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC).
Q4: Can I freeze and thaw my this compound solution multiple times?
A4: A study on a related compound, trans-zeatin (B1683218) (an adenine-based cytokinin), showed that it was stable through six repeated freeze-thaw cycles over 90 days when prepared at 1.0 mg/mL in 0.01 N KOH.[3][4] While this suggests that this compound solutions may also be stable to freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in the solution upon storage at 4°C or -20°C | The concentration of the solution may be too high, exceeding its solubility at the storage temperature. | Gently warm the solution to redissolve the precipitate. For future preparations, consider using a lower concentration or preparing fresh solutions as needed. Ensure the pH of the solution is appropriate for maintaining solubility. |
| Discoloration of the solution | This may indicate chemical degradation of adenine. | Discard the solution and prepare a fresh one. To minimize degradation, use high-purity water and reagents, sterile filter the solution, and protect it from light. |
| Unexpected experimental results | The adenine in the solution may have degraded, leading to a lower effective concentration. | Verify the concentration and purity of the adenine solution using an analytical method such as HPLC. Prepare a fresh solution if degradation is confirmed. |
Experimental Protocols
Protocol for Preparing an Aqueous Solution of this compound
This protocol is adapted from established methods for preparing adenine solutions.[6]
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
-
Sterile storage tubes
Procedure:
-
Weigh the desired amount of this compound powder.
-
In a suitable container, add the powder to the desired volume of high-purity water.
-
Stir the solution using a magnetic stirrer until the powder is completely dissolved. Gentle warming may be applied to aid dissolution, but avoid excessive heat.
-
Once dissolved, allow the solution to cool to room temperature.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile container.
-
Aliquot the sterile solution into single-use sterile tubes for storage.
-
Label the tubes clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at the desired temperature (4°C for short-term or -20°C for long-term storage).
Protocol for a Stability-Indicating HPLC Method for Adenine
This protocol outlines a general method for assessing the stability of adenine solutions by separating adenine from its potential degradation products.[1][7][8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
High-purity water
Chromatographic Conditions:
-
Mobile Phase: 20 mM ammonium acetate (pH 6.0) with 5% acetonitrile[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: Ambient
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of this compound of known concentration.
-
Inject the standard solution to determine the retention time of adenine.
-
At specified time points during the stability study (e.g., 0, 1, 3, 6 months), withdraw an aliquot of the stored adenine solution.
-
Inject the stored sample into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (indicating degradation products) and a decrease in the peak area of adenine.
-
Quantify the amount of adenine remaining by comparing its peak area to that of the initial time point or a fresh standard.
Data Presentation
The following table illustrates how quantitative stability data can be presented. This data is from a study on the adenine-based cytokinin, trans-zeatin (tZ), and is provided as an example. A similar table should be generated with data from your own stability studies on this compound.
Table 1: Stability of trans-Zeatin (1.0 mg/mL in 0.01 N KOH) over 90 Days at Different Temperatures (Data adapted from a study on a related compound for illustrative purposes)[3][4]
| Storage Temperature | Day 0 (% Initial Concentration) | Day 30 (% Initial Concentration) | Day 60 (% Initial Concentration) | Day 90 (% Initial Concentration) |
| -20°C | 100% | >95% | >95% | >95% |
| 2-6°C | 100% | >90% | >90% | >90% |
| 25°C | 100% | Not Reported | Not Reported | Not Reported |
Visualizations
Caption: Troubleshooting workflow for adenine solution instability.
Caption: Workflow for a stability study of adenine solutions.
References
- 1. Development and validation of a high-performance liquid chromatography assay and a capillary electrophoresis assay for the analysis of adenosine and the degradation product adenine in infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of adenine in aqueous solution containing 3HHO [inis.iaea.org]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
- 7. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: pH Adjustment for Dissolving Adenine Hydrochloride Hydrate in Buffers
Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of adenine (B156593) hydrochloride hydrate (B1144303) solutions in common laboratory buffers. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is pH adjustment critical when dissolving adenine hydrochloride hydrate?
The solubility of adenine is highly dependent on pH due to its chemical structure. Adenine has a pKa of approximately 4.2. At pH values below its pKa, the amine group at the C6 position of the purine (B94841) ring becomes protonated, forming a positively charged cation. This protonated form is significantly more soluble in aqueous solutions than the neutral form, which predominates at pH values above the pKa. This compound is the salt form and is generally more water-soluble than the free base; however, the pH of the final buffer solution remains a critical factor in achieving complete dissolution and preventing precipitation.
Q2: I'm observing precipitation when adding this compound to my neutral buffer. What is the likely cause?
Precipitation of this compound in neutral or alkaline buffers is a common issue. This occurs because at a pH above adenine's pKa of ~4.2, the compound transitions to its less soluble, neutral free base form. If the concentration of adenine exceeds its solubility limit at that specific pH, it will precipitate out of the solution.
Q3: Can I heat the buffer to dissolve this compound?
Gentle heating (e.g., to 37-50°C) can aid in the dissolution of this compound. However, it is crucial to ensure that the elevated temperature does not negatively impact the stability of other components in your experimental system. It is important to note that if the pH of the solution is not optimal, the compound may precipitate out again as the solution cools to room temperature. Therefore, pH adjustment should be the primary approach to ensure solubility.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and prevent precipitation of this compound in your buffer systems.
Issue: Precipitate Formation Upon Addition to Buffer
-
Immediate Precipitation: If a precipitate forms immediately upon adding this compound to the buffer, the pH of the buffer is likely too high, causing the adenine to convert to its insoluble free base form.
-
Precipitation Over Time: If the compound dissolves initially but precipitates later, this could be due to a slow equilibration of the pH, temperature changes, or the concentration being very close to the solubility limit at that pH.
Systematic Approach to Dissolution
-
Initial Assessment:
-
Observe the precipitation: Is it immediate or delayed? Is the precipitate crystalline or amorphous?
-
Record the conditions: Note the concentration of this compound, the buffer composition (including pH), and the temperature.
-
-
pH Adjustment Strategy:
-
For Buffers with pH > 5: It is recommended to first dissolve the this compound in a small volume of acidic solution (e.g., 0.1 M HCl) before adding it to the buffer. Alternatively, the pH of the buffer can be transiently lowered, the this compound dissolved, and then the pH carefully readjusted back to the desired value.
-
For Buffers with pH < 5: Direct dissolution should be possible. However, if precipitation occurs, it may be due to high concentrations exceeding the solubility limit even at acidic pH.
-
Quantitative Solubility Data
| Compound | Solvent/Buffer | pH | Temperature (°C) | Solubility |
| Adenine Hydrochloride | Water | Not Specified | Not Specified | 4 mg/mL[1] |
| Adenine Hydrochloride | 0.5 M HCl | Not Specified | Not Specified | 20 mg/mL[2] |
| Adenine Hydrochloride | Aqueous Solution | 7.4 | Not Specified | >25.7 µg/mL[3] |
| Adenine | 1 M HCl | Not Specified | Not Specified | 20 mg/mL[4] |
Experimental Protocols
Protocol 1: Dissolving this compound in Phosphate Buffered Saline (PBS) (Target pH 7.4)
Materials:
-
This compound
-
Phosphate Buffered Saline (PBS) powder or concentrate
-
Deionized water
-
1 M HCl
-
1 M NaOH
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare the PBS solution according to the manufacturer's instructions, but withhold a small amount of the final volume of deionized water.
-
While stirring, slowly add the required amount of this compound to the PBS solution.
-
If the this compound does not fully dissolve, add 1 M HCl dropwise to the solution while monitoring the pH. Continue adding acid until the solid is completely dissolved. The pH will likely need to be lowered significantly (e.g., to pH 4-5).
-
Once the this compound is fully dissolved, carefully add 1 M NaOH dropwise to adjust the pH back to 7.4.
-
Add deionized water to reach the final desired volume.
-
Sterile filter the solution if required for your application.
Protocol 2: Dissolving this compound in TRIS Buffer (Target pH 7.5)
Materials:
-
This compound
-
TRIS base
-
Deionized water
-
1 M HCl
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Dissolve the appropriate amount of TRIS base in about 80% of the final desired volume of deionized water.
-
While stirring, add the required amount of this compound to the TRIS solution.
-
Adjust the pH of the solution to below 4.5 by adding 1 M HCl. The this compound should dissolve as the pH is lowered.
-
Once a clear solution is obtained, carefully adjust the pH to 7.5 using 1 M HCl or 1 M NaOH as needed. Be aware that the pH of TRIS buffers is temperature-dependent.
-
Bring the solution to the final volume with deionized water.
-
Sterile filter if necessary.
Protocol 3: Dissolving this compound in MES Buffer (Target pH 6.0)
Materials:
-
This compound
-
MES free acid
-
Deionized water
-
10 M NaOH
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Dissolve the appropriate amount of MES free acid in about 80% of the final desired volume of deionized water.
-
The initial pH of the MES solution will be acidic. While stirring, add the this compound powder to the MES solution. It should dissolve readily in the acidic environment.
-
Carefully adjust the pH of the solution to 6.0 by adding 10 M NaOH dropwise.
-
Once the target pH is reached, add deionized water to the final volume.
-
Sterile filter the solution if required.
Visualization of Decision-Making Workflow
The following diagram illustrates the logical workflow for successfully dissolving this compound in various buffer systems.
Caption: Decision workflow for dissolving this compound.
References
Technical Support Center: Adenine Hydrochloride Hydrate Solution Stability
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of adenine (B156593) hydrochloride hydrate (B1144303) in solution, ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is adenine hydrochloride hydrate and why is its stability in solution critical?
This compound is the salt form of adenine, a fundamental component of DNA, RNA, and numerous coenzymes like ATP.[1][2] Using the hydrochloride salt improves solubility in aqueous solutions. Maintaining its chemical integrity in solution is paramount because degradation can lead to the formation of impurities, loss of biological activity, and inconsistent experimental outcomes.
Q2: What are the primary signs of degradation in my adenine solution?
Visual signs of degradation can include a change in color or the formation of a precipitate. However, significant degradation can occur without any visible changes. The most reliable way to detect degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC), which can separate and quantify adenine from its degradation products.
Q3: What are the main factors that cause the degradation of adenine in solution?
The primary factors influencing adenine stability in aqueous solutions are:
-
pH: Adenine is most stable in the pH range of 5 to 10.[3] It is susceptible to hydrolysis in strongly acidic or alkaline conditions.
-
Temperature: Higher temperatures significantly accelerate the rate of degradation.[3] For instance, at 100°C, the half-life of adenine is approximately one year, whereas at 0°C, it is estimated to be over a million years.[3]
-
Light and Oxygen: While less critical than pH and temperature, prolonged exposure to UV light and oxidative conditions can contribute to degradation.
Q4: How should I prepare and store my stock solutions to maximize stability?
For maximum stability, prepare stock solutions using a sterile buffer within a neutral pH range (pH 7.0 - 7.5). Sterile-filter the solution and store it at 2-8°C for short-term use (weeks to months) or at -20°C for long-term storage (months to a year).[1][2] Use amber vials or wrap containers in foil to protect from light.
Troubleshooting Guide
Problem: My experimental results are inconsistent. Could my adenine solution be the cause?
Yes, inconsistent results are a common symptom of solution degradation. If you suspect your adenine solution is compromised, follow this troubleshooting workflow.
Problem: I see a precipitate forming in my refrigerated solution. What should I do?
This is likely due to the lower solubility of adenine at cold temperatures. Gently warm the solution to room temperature and vortex to see if it redissolves. If it does not, it may indicate degradation or contamination. In this case, it is best to discard the solution and prepare a fresh batch, ensuring it is fully dissolved before sterile filtering and storage.
Quantitative Data Summary
The stability of adenine is highly dependent on environmental conditions. The tables below summarize the impact of pH and temperature on its degradation.
Table 1: Effect of pH and Temperature on Adenine Stability (Half-life)
| Temperature | pH 1 (Strongly Acidic) | pH 7 (Neutral) | pH 13 (Strongly Basic) |
|---|---|---|---|
| 100°C | Hours to Days | ~1 year[3] | Hours to Days |
| 37°C | Months | Many Years | Months |
| 0°C | Many Years | >1,000,000 years[3] | Many Years |
Data is extrapolated and illustrates general trends. The primary degradation pathway is hydrolysis to hypoxanthine (B114508).
Table 2: Recommended Storage Conditions for Aqueous Solutions
| Storage Condition | Duration | Stability Expectation |
|---|---|---|
| Room Temperature (20-25°C) | < 1 week | Prone to microbial growth and faster degradation. Not recommended. |
| Refrigerated (2-8°C) | 1-3 months | Good stability if sterile and pH is neutral.[1][2] |
| Frozen (-20°C) | > 1 year | Excellent stability. Avoid repeated freeze-thaw cycles.[4] |
Key Degradation Pathway
The most common non-enzymatic degradation pathway for adenine in an aqueous solution is hydrolytic deamination, which converts adenine into hypoxanthine and ammonia. This reaction is catalyzed by both acid and base.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution (10 mM)
-
Materials: this compound, 1 M sterile HEPES buffer (pH 7.4), sterile nuclease-free water, sterile 0.22 µm syringe filter, sterile amber storage vials.
-
Calculation: Determine the mass of this compound needed for your target volume and concentration (M.W. of anhydrous form: 171.59 g/mol ).
-
Dissolution: In a sterile container, add approximately 80% of the final volume of nuclease-free water. Add the calculated mass of this compound.
-
Buffering: Add HEPES buffer to a final concentration of 10-20 mM.
-
pH Adjustment: Adjust the pH to 7.2 - 7.4 using dilute NaOH or HCl if necessary.
-
Final Volume: Bring the solution to the final volume with nuclease-free water and ensure it is fully dissolved.
-
Sterilization: Sterile-filter the solution through a 0.22 µm filter directly into sterile amber vials.
-
Storage: Label the vials clearly with the name, concentration, and date. Store at -20°C for long-term use.
Protocol 2: HPLC-UV Method for Assessing Adenine Purity
This protocol provides a general method to separate adenine from its primary degradation product, hypoxanthine.
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffer and an organic solvent. A common example is 0.05 M potassium phosphate (B84403) buffer (pH 4.0) and methanol (B129727) (95:5 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 257 nm.[5]
-
Sample Preparation: Dilute a small aliquot of your adenine solution in the mobile phase to a concentration within the linear range of the detector (e.g., 10-100 µg/mL).
-
Injection: Inject 10-20 µL of the prepared sample.
-
Analysis: Adenine will have a characteristic retention time under these conditions (e.g., ~6-7 minutes).[5] The appearance of a new peak at an earlier retention time (hypoxanthine is more polar) indicates degradation.[5] Quantify the peak areas to determine the percentage of adenine remaining.
References
Adenine hydrochloride hydrate compatibility with different buffer systems
Adenine (B156593) Hydrochloride Hydrate (B1144303): Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the compatibility of adenine hydrochloride hydrate with various buffer systems.
Quick Reference: Chemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₅H₅N₅ · HCl · xH₂O | [1] |
| Molecular Weight | 171.59 g/mol (anhydrous basis) | [1] |
| pKa | ~4.2 (protonation of N1) | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility in Water | 50 mg/mL | [1][4] |
| Storage Temperature | Room Temperature | [3] |
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental use of this compound.
Q1: I observed a precipitate after dissolving this compound in my buffer. What is the cause and how can I resolve it?
A1: Precipitation is a common issue and is typically related to the pH of the buffer. Adenine's solubility is significantly pH-dependent. As a weak base, its protonated form is more soluble in aqueous solutions. Below its pKa of approximately 4.2, adenine is protonated and generally more soluble. As the pH of the solution increases above this pKa, adenine transitions to its less soluble free base form, which can lead to precipitation, especially at higher concentrations.
Troubleshooting Steps:
-
Verify Buffer pH: Ensure the pH of your buffer is suitable for maintaining adenine solubility. A pH below 4.2 is ideal for maximum solubility.
-
Adjust pH: If your experimental conditions allow, consider lowering the pH of the buffer before adding this compound.
-
Gentle Warming: Warming the solution may help dissolve the precipitate. However, be cautious as prolonged exposure to high temperatures can potentially degrade the compound.
-
Reduce Concentration: If the pH cannot be altered, you may need to work with a lower concentration of this compound.
-
Select an Alternative Buffer: If precipitation persists, consider using a buffer system that operates at a lower pH range.
Caption: Troubleshooting workflow for precipitation issues.
Q2: The pH of my buffer decreased after adding this compound. Why did this happen?
A2: this compound is the acidic salt of adenine. When dissolved in a solution, it can release protons (H+), thereby lowering the pH. This effect will be more pronounced in weakly buffered solutions or unbuffered water.
Solutions:
-
Use a Buffer with Adequate Capacity: Ensure your chosen buffer has a sufficient concentration to resist pH changes upon the addition of the acidic adenine salt.
-
Re-adjust pH: After dissolving the this compound, check the pH of the solution and, if necessary, adjust it back to the desired value using a suitable base (e.g., NaOH).
Q3: I am observing unexpected results or potential degradation of my compound in a phosphate (B84403) buffer. Is there an incompatibility?
A3: While direct reactions are not common under standard conditions, it's important to be aware that buffer components can sometimes interact with solutes. When preparing a phosphate buffer, it is generally recommended to adjust the pH by mixing solutions of the monobasic and dibasic phosphate salts rather than using strong acids like HCl.[5] Adding extraneous ions like chloride could potentially influence your experimental system.[5] For sensitive applications, it is best practice to use the conjugate acid or base of the buffer species for pH adjustments to maintain a "clean" system.[5]
Frequently Asked Questions (FAQs)
Q1: Which buffer systems are most compatible with this compound?
A1: The compatibility of this compound with a buffer system is primarily dictated by the desired pH of the final solution.
-
Acidic Buffers (e.g., Acetate, Citrate, pH < 4.2): Excellent compatibility. In this pH range, adenine is protonated and highly soluble.
-
MES (pH 5.5-6.7): Good compatibility. Adenine is still predominantly in its more soluble protonated form.
-
Phosphate (PBS, pH 6.5-7.5): Compatibility is conditional. As the pH approaches and exceeds 7, the solubility of adenine decreases, which can lead to precipitation at higher concentrations.
-
HEPES (pH 6.8-8.2): Similar to phosphate buffers, solubility can be a concern as the pH increases.
-
TRIS (pH 7.0-9.0): Use with caution. In this pH range, adenine is in its less soluble free base form, making precipitation likely, especially at moderate to high concentrations.
The following table summarizes the compatibility of this compound with common buffer systems.
| Buffer System | Typical pH Range | Compatibility | Potential Issues |
| Acetate | 3.6 - 5.6 | High | - |
| MES | 5.5 - 6.7 | Good | - |
| Phosphate (PBS) | 6.5 - 7.5 | Conditional | Potential for precipitation at higher pH and concentrations. |
| HEPES | 6.8 - 8.2 | Conditional | Decreased solubility and potential for precipitation as pH increases. |
| TRIS | 7.0 - 9.0 | Low | High likelihood of precipitation due to low solubility of the free base. |
Caption: Effect of pH on adenine species and solubility.
Q2: How stable is this compound in aqueous buffer solutions?
A2: Adenine and its derivatives are generally stable in aqueous solutions.[6][7][8] Solutions of NAD+, which contains adenine, are stable for about a week at 4°C and neutral pH but decompose more rapidly in acidic or alkaline solutions.[9] For long-term storage, it is advisable to store sterile-filtered stock solutions at 2-8°C or frozen.[10]
Q3: What is the recommended procedure for preparing a stock solution?
A3: To prepare a stock solution, it is recommended to use deionized water or a slightly acidic buffer. This compound is soluble in water up to 50 mg/mL.[1][4] For cell culture applications, the solution should be sterile-filtered through a 0.22 µm filter after preparation.[11]
Experimental Protocols
Protocol 1: Preparation of an this compound Solution
This protocol describes the general steps for preparing a solution of this compound in a chosen buffer.
-
Buffer Preparation: Prepare the desired buffer system at the target pH and concentration.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Slowly add the powder to the buffer solution while stirring continuously. A magnetic stirrer is recommended.
-
pH Verification: After the solid has completely dissolved, measure the pH of the solution. If it has deviated from the target pH, adjust it carefully using a dilute acid or base that is compatible with your system.
-
Final Volume Adjustment: If necessary, add more buffer to reach the final desired volume.
-
Sterilization (if required): For biological applications, sterile-filter the final solution through a 0.22 µm syringe filter into a sterile container.
Protocol 2: Determination of Equilibrium Solubility using the Shake-Flask Method
This protocol provides a standardized method to determine the solubility of this compound in a specific buffer system.[12][13][14][15][16]
-
Preparation: Add an excess amount of this compound to a known volume of the buffer in a sealed flask or vial. The presence of undissolved solid is crucial to ensure saturation.[15]
-
Equilibration: Place the sealed container in a temperature-controlled shaker (e.g., at 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[13][15][16]
-
Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid by centrifugation or filtration. This step should be performed quickly to avoid temperature fluctuations that could affect solubility.[15]
-
Quantification: Carefully take a precise aliquot of the clear supernatant. Dilute the sample as needed to be within the linear range of your analytical method.
-
Analysis: Quantify the concentration of adenine in the diluted sample using a validated analytical technique, such as UV-Vis spectroscopy (adenine has a peak absorbance around 260 nm) or HPLC.
-
Calculation: Calculate the solubility based on the measured concentration and any dilution factors used. It is recommended to perform the experiment in triplicate for reproducibility.
Caption: Workflow for the shake-flask solubility assay.
References
- 1. 腺嘌呤 盐酸盐 水合物 powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 2. Adenine | C5H5N5 | CID 190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound, ≥99 , powder Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phytotechlab.com [phytotechlab.com]
- 8. researchgate.net [researchgate.net]
- 9. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. who.int [who.int]
- 14. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. scielo.br [scielo.br]
Adenine Hydrochloride Hydrate Solutions: Troubleshooting Guide for Discoloration
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering a yellow discoloration in their adenine (B156593) hydrochloride hydrate (B1144303) solutions. This guide offers a question-and-answer-based approach to troubleshoot and prevent this common issue.
Frequently Asked Questions (FAQs)
Q1: Why is my adenine hydrochloride hydrate solution turning yellow?
A yellowing of your this compound solution is typically an indicator of chemical degradation. While a "faintly yellow" or "light tan" hue can sometimes be observed even in freshly prepared solutions and may be within acceptable limits according to some manufacturers, a noticeable or intensifying yellow color over time suggests the formation of degradation byproducts. The primary causes for this discoloration include:
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Oxidation: Adenine can be oxidized, especially when exposed to air (oxygen) over extended periods. This process can lead to the formation of various oxidized purine (B94841) species.
-
pH Instability: The stability of adenine is pH-dependent. Solutions that are too acidic or too alkaline can accelerate degradation.
-
Light Exposure: Exposure to light, particularly UV radiation, can induce photodegradation, leading to the formation of colored and often fluorescent byproducts.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including the degradation of adenine.
-
Contamination: The presence of impurities in the solvent or on the glassware can catalyze degradation reactions.
One of the potential degradation pathways involves the conversion of adenine to hypoxanthine, which can then be oxidized to xanthine. Xanthine itself is a yellowish-white substance, and its formation could contribute to the observed color change.
Troubleshooting Guide
If you are observing a yellowing of your this compound solution, follow this step-by-step troubleshooting guide to identify and resolve the issue.
Step 1: Visually Inspect the Solid Material
Before preparing your solution, examine the this compound powder. If the solid starting material is already discolored (e.g., yellow or tan), the quality of the reagent may be compromised. In this case, it is advisable to use a fresh, unopened container of high-purity this compound.
Step 2: Review Your Solution Preparation Protocol
Carefully re-examine your entire solution preparation procedure. Pay close attention to the following:
-
Solvent Quality: Was the appropriate solvent used (e.g., distilled water, deionized water, or a specific buffer)? Ensure the solvent is of high purity (e.g., HPLC-grade) to minimize contaminants.
-
Glassware Cleanliness: Was the glassware thoroughly cleaned and rinsed to remove any residual chemicals or contaminants?
-
Dissolution Method: If heating was used to aid dissolution, was it gentle and for a minimal amount of time? Overheating can accelerate degradation.
Step 3: Evaluate Storage Conditions
Improper storage is a common cause of solution degradation. Assess how your solution has been stored:
-
Temperature: Was the solution stored at the recommended temperature? For long-term storage, it is best to keep this compound solutions at low temperatures, such as 2-8°C or frozen.
-
Light Exposure: Was the solution protected from light? Storing solutions in amber-colored vials or in the dark can prevent photodegradation.
-
Container Seal: Was the container tightly sealed to prevent solvent evaporation and exposure to atmospheric oxygen?
Step 4: Prepare a Fresh Solution
If the cause of the yellowing is still unclear, prepare a fresh solution using high-purity reagents and solvents, ensuring that all glassware is impeccably clean. Adhere strictly to the recommended preparation and storage protocols. If the fresh solution remains colorless under proper storage conditions, it is likely that the previous solution was compromised due to one of the factors mentioned above.
Factors Contributing to the Yellowing of this compound Solutions
The following table summarizes the key factors that can lead to the discoloration of your solution.
| Factor | Parameter | Recommended Practice |
| Purity of Starting Material | Appearance of Solid | Use a pure white, crystalline powder. |
| Solvent Quality | Type and Purity | Use high-purity water (e.g., deionized, distilled, or HPLC-grade) or a specified buffer. |
| pH of the Solution | Acidity/Alkalinity | Maintain a neutral or slightly acidic pH, as adenine is a hydrochloride salt. Avoid strongly acidic or alkaline conditions. |
| Temperature | Storage and Handling | Store solutions at 2-8°C for short-term use and frozen (-20°C or -80°C) for long-term storage. Avoid repeated freeze-thaw cycles. |
| Light Exposure | Storage | Store solutions in amber vials or in a dark place to protect from light. |
| Oxygen Exposure | Storage | Keep containers tightly sealed to minimize exposure to atmospheric oxygen. |
| Concentration | Molarity/mg/mL | Higher concentrations may be more prone to precipitation and potential degradation. Prepare solutions at the desired working concentration when possible. |
Experimental Protocols
Protocol for Preparation of a Stable this compound Solution
-
Materials:
-
This compound powder (high purity)
-
High-purity water (e.g., deionized or distilled)
-
Sterile, clean glassware (e.g., beaker, graduated cylinder)
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
-
Sterile, amber-colored storage vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a clean beaker.
-
Add the required volume of high-purity water to the beaker.
-
Place the beaker on a magnetic stirrer and add a sterile stir bar.
-
Stir the solution at room temperature until the powder is completely dissolved. Gentle warming in a water bath can be used to aid dissolution if necessary, but avoid boiling.
-
Once dissolved, sterile-filter the solution using a 0.22 µm filter to remove any particulates and potential microbial contamination.
-
Aliquot the filtered solution into sterile, amber-colored vials.
-
Seal the vials tightly and label them with the solution name, concentration, and date of preparation.
-
For short-term storage, place the vials at 2-8°C. For long-term storage, store them at -20°C or -80°C.
-
Protocol for UV-Vis Spectrophotometry Analysis of Adenine Solution
This protocol can be used to qualitatively assess the degradation of an adenine solution by observing changes in its UV absorbance spectrum.
-
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Freshly prepared, colorless this compound solution (as a reference)
-
Yellowed this compound solution (the sample to be tested)
-
Solvent used to prepare the solutions (as a blank)
-
-
Procedure:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength range to scan from approximately 200 nm to 400 nm.
-
Fill a quartz cuvette with the solvent used to prepare the adenine solutions and use it to blank the spectrophotometer.
-
Measure the absorbance spectrum of the freshly prepared, colorless adenine solution. Adenine has a characteristic absorbance maximum at around 260 nm.
-
Measure the absorbance spectrum of the yellowed adenine solution.
-
Compare the two spectra. The presence of degradation products may be indicated by a decrease in the absorbance at 260 nm and/or the appearance of new absorbance peaks at different wavelengths, potentially extending into the visible range (which would account for the yellow color).
-
Visualizations
Caption: Troubleshooting workflow for a yellowing adenine solution.
Caption: Potential degradation pathway of adenine leading to colored byproducts.
Effect of autoclaving on adenine hydrochloride hydrate stability
Technical Support Center: Adenine (B156593) Hydrochloride Hydrate (B1144303)
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of adenine hydrochloride hydrate, particularly concerning the effects of autoclaving.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable to autoclaving?
Yes, adenine and its derivatives are generally considered stable under standard autoclaving conditions (121°C, 110 kPa for 30 minutes). Studies on adenine-based compounds have shown exceptional stability with no significant degradation detected after a standard autoclave cycle.[1] Adenine itself is known to be relatively stable in aqueous solutions.[1]
Q2: I autoclaved my media containing this compound and noticed a slight yellowing. Is this a sign of degradation?
While significant degradation is unlikely, slight color changes in complex media after autoclaving can occur due to Maillard reactions between amino acids and reducing sugars, or other interactions between media components. It is not necessarily indicative of adenine degradation. To confirm the integrity of adenine, analytical methods such as HPLC can be employed.
Q3: What are the potential degradation products of adenine if it were to break down under harsh conditions?
While stable under normal autoclaving, extreme conditions (e.g., strong acids at high temperatures) could potentially lead to the opening of the purine (B94841) ring. However, under standard laboratory conditions, the primary concern is often the stability of the entire molecule in solution over time rather than breakdown during autoclaving. For many adenine-containing biomolecules, adenine itself can be a degradation product.[1]
Q4: Can I prepare a stock solution of this compound and sterilize it by autoclaving?
Yes, you can prepare an aqueous stock solution of this compound and sterilize it by autoclaving. Given its stability, this is a viable method for preparing sterile solutions for use in cell culture media or other applications.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results after using autoclaved media with adenine. | While adenine is stable, other components in the media may have degraded. | Prepare and autoclave the adenine solution separately from other heat-labile components and add it to the cooled, sterile media aseptically. |
| Precipitate forms in the adenine solution after autoclaving and cooling. | The concentration of the this compound solution may exceed its solubility at room temperature. | Gently warm the solution to redissolve the precipitate before use. For future preparations, consider preparing a more dilute stock solution. |
| Concern about potential degradation despite general stability. | Specific complex media composition might promote unforeseen reactions. | Analyze the concentration of adenine in your autoclaved medium using HPLC to confirm its stability under your specific experimental conditions. |
Quantitative Data on Stability
| Compound | Conditions | Concentration | Result | Reference |
| Adenine-based cytokinins | 121°C, 110 kPa, 30 min | 1.0 mg/mL in 0.05 N KOH | No significant degradation detected | [1] |
| Adenine | 100°C for 1 hour | Not specified | Intact | [1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Adenine Stability Analysis
This protocol provides a general method to quantify adenine and assess its stability post-autoclaving.
1. Objective: To determine the concentration of adenine in a solution before and after autoclaving to assess its stability.
2. Materials:
-
This compound standard
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
HPLC system with a UV detector
-
RP-18 column (e.g., 250 x 4.6 mm, 5 µm)
3. Standard Preparation:
-
Prepare a stock solution of this compound in HPLC-grade water (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 5 to 100 µg/mL.
4. Sample Preparation:
-
Prepare a solution of this compound at the desired concentration for your experiment.
-
Take an aliquot of this solution before autoclaving ("pre-autoclave" sample).
-
Autoclave the remaining solution under standard conditions (121°C, 15 psi, 20-30 minutes).
-
After cooling to room temperature, take an aliquot of the autoclaved solution ("post-autoclave" sample).
-
Filter all samples through a 0.22 µm syringe filter before analysis.
5. HPLC Conditions:
-
Mobile Phase: 20 mM ammonium acetate (pH 6.0) with 5% acetonitrile.[2]
-
Column: RP-18.[2]
-
Detection Wavelength: 260 nm.[3]
-
Injection Volume: 20 µL.
6. Analysis:
-
Inject the calibration standards to generate a standard curve (peak area vs. concentration).
-
Inject the "pre-autoclave" and "post-autoclave" samples.
-
Determine the concentration of adenine in the samples by comparing their peak areas to the standard curve.
-
Calculate the percentage recovery after autoclaving: (Post-autoclave concentration / Pre-autoclave concentration) * 100%. A recovery close to 100% indicates stability.
Visualizations
Adenine Salvage Pathway
This diagram illustrates the purine salvage pathway, a key biochemical route where adenine is utilized to synthesize adenosine (B11128) monophosphate (AMP), a precursor for DNA, RNA, and ATP. This pathway is a fundamental reason for adenine's use in cell culture and various research applications.
References
- 1. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a high-performance liquid chromatography assay and a capillary electrophoresis assay for the analysis of adenosine and the degradation product adenine in infusions [pubmed.ncbi.nlm.nih.gov]
- 3. Fast HPLC analysis of adenine in human plasma using a new generation C28 column and different extraction methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Adenine Supplementation in Yeast Media: Adenine Hydrochloride Hydrate vs. Adenine Sulfate
For researchers, scientists, and drug development professionals, optimizing yeast media is a critical step in ensuring robust and reproducible experimental outcomes. Adenine (B156593), a fundamental component of nucleic acids and vital for cellular processes, is a common supplement in media for adenine-auxotrophic yeast strains. The choice of adenine salt, however, can have implications for media preparation and potentially for cellular physiology. This guide provides an objective comparison of two common forms of adenine supplementation: adenine hydrochloride hydrate (B1144303) and adenine sulfate (B86663), supported by available data and detailed experimental protocols for their evaluation.
Introduction to Adenine Supplementation in Yeast Media
In the budding yeast Saccharomyces cerevisiae, the biosynthesis of adenine is a complex enzymatic pathway.[1] Mutations in the genes encoding enzymes of this pathway, such as ADE1 and ADE2, result in adenine auxotrophy, necessitating the supplementation of adenine in the growth medium.[1] The choice of how to provide this essential nutrient often comes down to selecting between different salt forms of adenine, with adenine hydrochloride hydrate and adenine sulfate being two common options. While both serve the same fundamental purpose, their chemical properties, such as solubility and stability, can influence their suitability for different applications.
Comparison of Physicochemical Properties
A key differentiator between this compound and adenine sulfate is their solubility in water, which can significantly impact the ease and efficiency of media preparation.
| Property | This compound | Adenine Sulfate (Adenine Hemisulfate) |
| Molecular Formula | C₅H₅N₅ · HCl · xH₂O | (C₅H₅N₅)₂ · H₂SO₄ |
| Molecular Weight | 171.59 g/mol (anhydrous basis) | 368.37 g/mol |
| Solubility in Water | 50 mg/mL in warm water[2] | 4 mg/mL at 25°C[3]; ~6.25 mg/mL with heat |
| Appearance | White to off-white/yellowish crystalline powder | White crystalline powder[4] |
As the data indicates, this compound exhibits significantly higher solubility in water compared to adenine sulfate. This property can be advantageous for preparing concentrated stock solutions and ensuring complete dissolution in the final medium, thereby avoiding potential issues with nutrient precipitation.
Impact on Yeast Growth and Metabolism
While there is a lack of direct, peer-reviewed studies quantitatively comparing the effects of this compound and adenine sulfate on yeast growth kinetics, biomass yield, or protein expression, some general principles can be considered. The primary role of the supplement is to provide the adenine base. Once dissolved, both salts are expected to release adenine, which is then taken up by the yeast cells. The uptake of adenine is pH-dependent, with optimal uptake occurring at a pH of 5.6 to 6.0.[1][5]
The anion (chloride or sulfate) is generally not expected to have a significant impact on yeast growth at the typical concentrations used for adenine supplementation. However, in highly sensitive applications or when using very defined minimal media, the potential effects of these ions might be a consideration.
Experimental Protocols
To enable researchers to make an informed decision based on their specific yeast strains and experimental conditions, a detailed protocol for a comparative growth experiment is provided below.
Protocol: Comparative Analysis of this compound and Adenine Sulfate in Yeast Culture
Objective: To compare the effects of this compound and adenine sulfate on the growth of an adenine-auxotrophic yeast strain.
Materials:
-
Adenine-auxotrophic Saccharomyces cerevisiae strain (e.g., a strain with an ade2 mutation).
-
Yeast Nitrogen Base (YNB) without amino acids and ammonium (B1175870) sulfate.
-
Dextrose (Glucose).
-
Ammonium sulfate.
-
Dropout mix lacking adenine.
-
This compound.
-
Adenine sulfate.
-
Sterile, deionized water.
-
Spectrophotometer.
-
Incubator shaker.
-
Sterile culture flasks.
Methodology:
-
Media Preparation:
-
Prepare a basal synthetic defined (SD) medium containing YNB, ammonium sulfate, and dextrose.
-
Prepare two sets of sterile dropout mix solutions, one for each adenine salt.
-
Prepare sterile stock solutions of this compound and adenine sulfate at a concentration of 10 mg/mL. Note the difference in solubility and apply gentle warming if necessary to fully dissolve the salts.
-
Add the appropriate adenine stock solution to the SD medium to achieve a final concentration of 20 mg/L (a common concentration for adenine supplementation). Prepare a control medium with no added adenine.
-
-
Yeast Culture:
-
Inoculate a starter culture of the adenine-auxotrophic yeast strain in a complete medium (e.g., YPD) and grow overnight.
-
Wash the cells from the starter culture with sterile water to remove any residual adenine.
-
Inoculate the experimental flasks containing the SD media with the different adenine sources and the control medium to an initial optical density at 600 nm (OD₆₀₀) of 0.1.
-
Incubate the cultures at 30°C with shaking (200 rpm).
-
-
Data Collection:
-
Measure the OD₆₀₀ of each culture at regular intervals (e.g., every 2 hours) for 24-48 hours to generate growth curves.
-
At the end of the experiment, harvest the cells by centrifugation.
-
Determine the dry cell weight to measure biomass yield.
-
-
Data Analysis:
-
Plot the OD₆₀₀ readings over time to compare the growth kinetics (lag phase, exponential growth rate, and stationary phase density).
-
Calculate the specific growth rate for each condition during the exponential phase.
-
Compare the final biomass yield between the two adenine salts.
-
Visualizing Key Pathways and Workflows
To further aid in understanding the context of adenine supplementation and the experimental design, the following diagrams are provided.
References
- 1. Effect of pH on Adenine and Amino Acid Uptake During Sporulation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Effect of the adenine level of a culture medium on the frequency of revertants in haploid yeasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermo Scientific Chemicals Adenine sulfate, 98+% | Fisher Scientific [fishersci.ca]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Effect of pH on adenine and amino acid uptake during sporulation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the effects of adenine and guanine supplementation on cell growth
A Comparative Guide for Researchers
In the intricate world of cellular metabolism, the availability of purine (B94841) nucleotides, specifically adenosine (B11128) and guanosine (B1672433) derivatives, is a critical determinant of cell growth, proliferation, and survival. Supplementation with their precursor bases, adenine (B156593) and guanine (B1146940), can have profound and often divergent effects on cellular physiology. This guide provides an objective comparison of the effects of adenine and guanine supplementation on cell growth, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in designing and interpreting their experiments.
At a Glance: Adenine vs. Guanine Supplementation
| Parameter | Adenine Supplementation | Guanine Supplementation | Key Considerations |
| Cell Proliferation | Generally supports or restores proliferation | Can be inhibitory, leading to S-phase arrest[1][2] | Effect is cell-type specific and concentration-dependent. |
| Intracellular Nucleotide Pools | Increases adenylate (ATP, ADP, AMP) pools | Increases guanylate (GTP, GDP, GMP) pools and can decrease adenylate pools[3][4] | Imbalance in the guanylate to adenylate ratio is a key factor in guanine's inhibitory effects.[3][4] |
| DNA Synthesis | Depletion has a delayed effect on DNA synthesis[5] | Depletion causes a rapid and drastic inhibition of DNA synthesis[1][5] | Reflects the different sizes of the functional precursor pools for DNA synthesis.[5] |
| mTORC1 Signaling | Can reactivate mTORC1 signaling in purine-depleted cells[3][4] | Can reactivate mTORC1 signaling in purine-depleted cells[3][4] | Both can sustain signaling, but the dynamics of activation may vary.[4] |
| Toxicity | Generally less toxic at moderate concentrations | Can exhibit a cell-specific anti-proliferative effect at higher concentrations[6] | Toxicity is influenced by the activity of enzymes like guanine deaminase (GDA).[6] |
The Purine Salvage Pathway: A Central Player
The effects of exogenous adenine and guanine are primarily mediated through the purine salvage pathway. This pathway allows cells to recycle purine bases to synthesize nucleotides, a less energy-intensive process than de novo synthesis.[7]
References
- 1. Interaction among the distinct effects of adenine and guanine depletion in mouse lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Guanine inhibits the growth of human glioma and melanoma cell lines by interacting with GPR23 [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Nucleotide imbalance decouples cell growth from cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct effects of adenine and guanine starvation on DNA synthesis associated with different pool sizes of nucleotide precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Validating adenine uptake in cells using radiolabeled adenine hydrochloride
For researchers, scientists, and drug development professionals, accurately quantifying adenine (B156593) uptake is crucial for understanding cellular metabolism, signaling, and the efficacy of therapeutic interventions. This guide provides a comprehensive comparison of the well-established radiolabeled adenine hydrochloride uptake assay with modern chromatographic techniques, offering insights into their respective methodologies, performance, and data output.
The traditional method employing radiolabeled adenine offers high sensitivity for tracking uptake, while alternative methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide the advantage of simultaneously quantifying adenine and its various nucleotide derivatives without the need for radioactive materials. The choice of method ultimately depends on the specific research question, available resources, and the desired level of molecular detail.
Performance Comparison: Radiolabeled Assay vs. Chromatographic Methods
The following table summarizes the key performance characteristics of the primary methods used to validate and quantify adenine uptake in cells.
| Feature | Radiolabeled Adenine Uptake Assay | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures the accumulation of radiolabeled adenine inside cells. | Separates and quantifies adenine and its nucleotides based on their physicochemical properties.[1] | Separates molecules by chromatography and identifies them by their mass-to-charge ratio, offering high specificity and sensitivity.[2] |
| Primary Measurement | Radioactivity (e.g., counts per minute) proportional to the amount of adenine taken up. | Absorbance or fluorescence signal proportional to the concentration of adenine and its nucleotides.[3] | Mass spectral data providing precise quantification of adenine and its metabolites.[2] |
| Sensitivity | Very high; can detect picomolar to nanomolar concentrations. | Good; typically in the low micromolar range.[3] | Excellent; can achieve picomolar to femtomolar sensitivity.[2] |
| Specificity | High for the radiolabel, but does not distinguish between adenine and its intracellular metabolites. | Can resolve and quantify adenine, adenosine, AMP, ADP, and ATP in a single run.[4] | Highly specific, allowing for the unambiguous identification and quantification of adenine and a wide range of its derivatives.[2] |
| Quantitative Data Example | 100-fold increase in labeled ATP in cells at optimal pH.[5] | ATP: 1393.1 ± 189 µM, ADP: 254.8 ± 8 µM, AMP: 76.9 ± 20 µM in blood samples.[6] | Can detect changes in nucleotide drug targets and monitor levels of other nucleotides simultaneously.[4] |
| Throughput | Can be adapted for high-throughput screening in 96-well plate format.[7] | Lower throughput due to serial sample injection and run times. | Can be coupled with autosamplers for higher throughput than traditional HPLC. |
| Cost & Complexity | Requires handling of radioactive materials and specialized disposal, which can be costly and complex. | Lower initial instrument cost compared to LC-MS; requires expertise in chromatography. | High initial instrument cost and requires specialized expertise for operation and data analysis. |
| Advantages | Direct measurement of uptake, high sensitivity. | No radioactivity, can quantify multiple analytes simultaneously.[4] | Highest sensitivity and specificity, detailed metabolic profiling.[2] |
| Disadvantages | Safety and regulatory hurdles with radioactivity, provides total uptake without metabolic breakdown. | Lower sensitivity than radiolabeled assays, potential for co-eluting interferences.[8] | Expensive equipment, complex data analysis.[2] |
Experimental Protocols
Radiolabeled Adenine Hydrochloride Uptake Assay
This protocol is a generalized procedure for measuring the uptake of radiolabeled adenine in adherent mammalian cells.
Materials:
-
Cultured adherent cells (e.g., HEK293, HeLa)
-
24- or 96-well cell culture plates
-
Complete growth medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)[7]
-
Radiolabeled adenine hydrochloride (e.g., [³H]adenine or [¹⁴C]adenine)
-
Unlabeled adenine hydrochloride (for competition experiments)
-
Ice-cold Phosphate (B84403) Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells into a 24- or 96-well plate at a density that will result in a near-confluent monolayer on the day of the assay.[7]
-
Cell Culture: Incubate the cells in complete growth medium at 37°C in a humidified CO₂ incubator until they reach the desired confluency.
-
Assay Initiation:
-
On the day of the assay, aspirate the growth medium and wash the cells once with pre-warmed assay buffer.[7]
-
Add 150 µL of fresh, pre-warmed assay buffer to each well.[7]
-
To initiate the uptake, add 50 µL of assay buffer containing the radiolabeled adenine hydrochloride to achieve the desired final concentration. For non-specific uptake control, add a high concentration of unlabeled adenine along with the radiolabeled substrate.[7]
-
-
Incubation: Incubate the plate at 37°C for a predetermined time interval (e.g., 1 to 30 minutes).[9] The optimal time should be determined empirically to be within the linear range of uptake.
-
Termination of Uptake:
-
To stop the uptake, rapidly aspirate the assay buffer.
-
Wash the cells three times with ice-cold PBS to remove extracellular radiolabel.[7]
-
-
Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate for a sufficient time to ensure complete lysis.[7]
-
Quantification:
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.[10]
-
Specific uptake is calculated by subtracting the non-specific uptake (wells with excess unlabeled adenine) from the total uptake.
-
Data can be expressed as pmol of adenine per mg of protein per unit of time.
-
HPLC Method for Adenine Nucleotide Quantification
This protocol provides a general overview of quantifying adenine and its nucleotides using reverse-phase HPLC with UV detection.
Materials:
-
Cell culture and harvesting reagents
-
Extraction solution (e.g., ice-cold perchloric acid or trichloroacetic acid)
-
Neutralization solution (e.g., potassium carbonate)
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., phosphate buffer with an organic modifier like methanol (B129727) or acetonitrile)[6]
-
Standards for adenine, AMP, ADP, and ATP
Procedure:
-
Sample Preparation:
-
Harvest cells and immediately quench metabolic activity by adding an ice-cold extraction solution.
-
Lyse the cells and precipitate proteins.
-
Centrifuge to pellet the protein debris.
-
Neutralize the supernatant containing the nucleotides.
-
Filter the sample before injection into the HPLC system.
-
-
Chromatographic Separation:
-
Equilibrate the C18 column with the mobile phase.
-
Inject the prepared sample onto the column.
-
Run a gradient or isocratic elution to separate the adenine nucleotides. A common gradient involves increasing the percentage of the organic modifier over time.[6]
-
-
Detection: Monitor the column eluent using a UV detector at a wavelength of 254 or 260 nm.[3][6]
-
Data Analysis:
-
Identify the peaks corresponding to adenine, AMP, ADP, and ATP by comparing their retention times with those of the standards.
-
Quantify the amount of each analyte by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.
-
Normalize the results to the initial cell number or protein concentration.
-
Visualizing Adenine Uptake and Signaling
Experimental Workflow for Radiolabeled Adenine Uptake Assay
Caption: Workflow for a radiolabeled adenine uptake assay.
Adenine Transport and Signaling Pathway
Caption: Adenine transport and intracellular signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring Cellular Adenine Nucleotides by Liquid Chromatography-Coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Effect of pH on adenine and amino acid uptake during sporulation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood [mdpi.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Analysis of Adenine Hydrochloride Hydrate Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients and key reagents is paramount. Adenine (B156593), a fundamental component of nucleic acids and vital in numerous biochemical pathways, is often used in the form of its hydrochloride hydrate (B1144303) salt to improve solubility and handling characteristics. This guide provides a comprehensive comparison of adenine hydrochloride hydrate with its common alternatives—adenine free base and adenine hemisulfate salt—supported by a detailed experimental protocol for purity analysis using High-Performance Liquid Chromatography (HPLC).
Performance Comparison of Adenine Forms
The choice between this compound, adenine free base, and adenine hemisulfate often depends on the specific requirements of the application, such as solubility, stability, and purity. The following table summarizes the key performance characteristics of these forms.
| Feature | This compound | Adenine Free Base | Adenine Hemisulfate Salt |
| Typical Purity (by HPLC) | ≥99% | ≥99%[1][2] | ≥98%[3] |
| Water Solubility | 50 mg/mL (warm water) | Sparingly soluble in cold water, more soluble in hot water | Soluble in 0.5 M HCl (10 mg/mL)[4] |
| Stability | Generally stable under standard conditions. Aqueous solutions should be prepared fresh. | Stable as a solid. | Generally stable as a solid. |
| Common Impurities | Related purines (e.g., guanine, hypoxanthine), process-related impurities. | Related purines (e.g., guanine, hypoxanthine), residual solvents. | Related purines (e.g., guanine, hypoxanthine), sulfate-related impurities. |
| Hygroscopicity | May be hygroscopic due to the hydrate form. | Less hygroscopic than the hydrochloride salt. | May be hygroscopic. |
Experimental Protocol: HPLC Purity Analysis of Adenine
This section details a robust HPLC method for the determination of adenine purity and the quantification of related substances. This protocol is adapted from established pharmacopeial methods and scientific literature.
Materials and Reagents
-
This compound (Sample)
-
Adenine Reference Standard (e.g., USP Reference Standard)
-
Potential Impurity Reference Standards (e.g., Guanine, Hypoxanthine, 7-methyladenine)
-
Ammonium (B1175870) Phosphate (B84403), Monobasic
-
Ammonium Hydroxide
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV detector |
| Column | L85 packing, 4.6-mm × 25-cm; 5-µm |
| Mobile Phase | A: Buffer Solution (6.9 g/L of monobasic ammonium phosphate in water, adjusted to pH 6.2 with ammonium hydroxide) B: Acetonitrile C: Water |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 20.1 | |
| 30 | |
| 30.1 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Preparation of Solutions
-
Buffer Solution : Dissolve 6.90 g of monobasic ammonium phosphate in approximately 800 mL of water. Adjust the pH to 6.2 with ammonium hydroxide, then dilute to 1 L with water.
-
Standard Solution : Accurately weigh and dissolve an appropriate amount of Adenine Reference Standard in water to obtain a final concentration of 0.1 mg/mL. Sonication at 30°C may be used to aid dissolution.
-
Sample Solution : Accurately weigh and dissolve the this compound sample in water to obtain a final concentration of 0.1 mg/mL. Sonication at 30°C may be used to aid dissolution.
-
System Suitability Solution : Prepare a solution containing 50 µg/mL each of Adenine Reference Standard and a potential impurity standard (e.g., 7-methyladenine) in water.
System Suitability
Before sample analysis, inject the System Suitability Solution to ensure the chromatographic system is performing adequately. The resolution between the adenine peak and the impurity peak (e.g., 7-methyladenine) should be not less than 2.0.
Analysis and Calculation
Inject the Standard Solution and the Sample Solution into the chromatograph. Record the peak responses. The percentage of adenine in the sample is calculated using the following formula:
Percentage of Adenine = (rU / rS) × (CS / CU) × 100
Where:
-
rU = peak response of adenine from the Sample Solution
-
rS = peak response of adenine from the Standard Solution
-
CS = concentration of Adenine Reference Standard in the Standard Solution (mg/mL)
-
CU = concentration of this compound in the Sample Solution (mg/mL)
For the determination of related substances, calculate the percentage of each impurity by comparing its peak area to the peak area of adenine in the Standard Solution, applying appropriate response factors if necessary.
Visualizing the Experimental Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the experimental workflow for the HPLC analysis of this compound purity.
Caption: Experimental workflow for HPLC purity analysis of adenine.
Logical Relationship of Adenine Forms and Impurities
The following diagram illustrates the relationship between adenine and its common salt forms, as well as the potential impurities that may arise during synthesis or degradation.
Caption: Relationship of adenine forms and potential impurities.
References
Comparative study of different purine sources for bacterial culture
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate nutrient source is a critical factor in optimizing bacterial culture conditions for research, diagnostics, and industrial applications. Purines, as essential components of nucleic acids, coenzymes, and signaling molecules, play a pivotal role in bacterial growth and metabolism. While many bacteria can synthesize purines de novo, the provision of exogenous purines through salvage pathways can significantly impact growth rates, biomass yield, and metabolic efficiency. This guide provides a comparative analysis of different purine (B94841) sources—adenine (B156593), guanine (B1146940), hypoxanthine, and xanthine (B1682287)—supported by experimental data and detailed protocols to aid in the selection of the optimal purine source for your specific bacterial culture needs.
Performance Comparison of Purine Sources
The utilization of different purine sources can vary significantly between bacterial species, largely dependent on their specific enzymatic machinery for the purine salvage pathway. The following table summarizes quantitative data from various studies on the effects of different purine sources on bacterial growth. It is important to note that direct comparisons can be challenging due to variations in bacterial strains, basal media, and experimental conditions across studies.
| Purine Source | Bacterial Strain(s) | Key Performance Metrics | Observations |
| Adenine | Escherichia coli | Supplementation with 5 mM or 10 mM adenine significantly reduced the growth rate compared to the control.[1] | High concentrations of adenine can be inhibitory to the growth of some bacteria. |
| Pseudomonas aeruginosa | Supplementation with 5 mM adenine significantly reduced ATP levels relative to the control.[1][2] | The effect of adenine on growth can be species-specific. | |
| Guanine | Helicobacter pylori | The organism can take up and incorporate guanine.[3] | Guanine is readily utilized by bacteria possessing the necessary salvage pathway enzymes. |
| Estuarine bacteria | Guanine was depleted 2 times faster from seawater incubations than adenine.[4] | Suggests a preference for guanine utilization in some mixed bacterial populations. | |
| Hypoxanthine | Helicobacter pylori | The organism can take up and incorporate hypoxanthine.[3] | A key intermediate in the purine salvage pathway, readily converted to IMP.[5] |
| Estuarine bacteria | Hypoxanthine was depleted at a similar rate to guanine and faster than adenine.[4] | Indicates efficient uptake and utilization by diverse bacterial communities. | |
| Xanthine | Estuarine bacteria | Xanthine was depleted at a similar rate to guanine and hypoxanthine.[4] | Can be converted to uric acid by xanthine oxidase in some bacteria.[6] |
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Bacterial Growth Assay with Different Purine Sources
This protocol outlines the steps to compare the effects of different purine sources on bacterial growth kinetics.
Materials:
-
Bacterial strain of interest
-
Basal growth medium (e.g., M9 minimal medium) lacking a purine source
-
Stock solutions of adenine, guanine, hypoxanthine, and xanthine (e.g., 100 mM in a suitable solvent, sterilized by filtration)
-
Sterile culture tubes or microplates
-
Incubator with shaking capabilities
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the bacterial strain in a rich medium (e.g., LB broth). The following day, wash the cells by centrifuging the culture, removing the supernatant, and resuspending the cell pellet in the sterile basal medium. Adjust the optical density (OD) of the cell suspension to a standardized value (e.g., OD600 of 0.1).
-
Culture Preparation: In sterile culture tubes or a microplate, add the basal medium. Supplement individual tubes/wells with different purine sources at various concentrations (e.g., 1 mM, 5 mM, 10 mM). Include a control group with no added purine source.
-
Inoculation: Inoculate each tube/well with the prepared bacterial suspension to a final starting OD600 of 0.01.
-
Incubation: Incubate the cultures at the optimal temperature for the bacterial strain with shaking.
-
Growth Monitoring: Measure the OD600 of the cultures at regular intervals (e.g., every hour) for a specified period (e.g., 24 hours).
-
Data Analysis: Plot the OD600 values against time to generate growth curves. From these curves, determine key growth parameters such as the maximum growth rate and the final biomass yield for each condition.
Competitive Growth Assay
This protocol is designed to assess the preference of a bacterial strain for a particular purine source when multiple sources are available.
Materials:
-
Bacterial strain of interest with selectable markers (e.g., antibiotic resistance) for different populations if comparing strains. For single-strain preference, analytical methods like HPLC will be needed to measure purine depletion.
-
Basal growth medium
-
Stock solutions of different purine sources
-
Sterile culture flasks
-
Incubator with shaking capabilities
-
Equipment for quantifying bacterial populations (e.g., plating on selective agar) or purine concentrations (e.g., HPLC).
Procedure:
-
Inoculum Preparation: Prepare and wash the bacterial inoculum as described in the growth assay protocol.
-
Culture Preparation: Prepare a culture medium containing a mixture of the purine sources to be tested at equimolar concentrations.
-
Inoculation and Incubation: Inoculate the medium with the prepared bacterial suspension and incubate under optimal conditions.
-
Sampling: Collect samples from the culture at different time points.
-
Analysis:
-
For competitive strain assays: Plate dilutions of the culture on selective agar (B569324) to enumerate the population of each strain.
-
For single-strain preference: Analyze the concentration of each purine source in the culture supernatant over time using a technique like High-Performance Liquid Chromatography (HPLC).
-
-
Data Interpretation: A faster depletion rate of a particular purine indicates a preference for that source by the bacteria.
Signaling Pathways and Experimental Workflow
Visual representations of the key metabolic pathways and experimental procedures can aid in understanding the underlying mechanisms and experimental design.
References
- 1. Purine and pyrimidine synthesis differently affect the strength of the inoculum effect for aminoglycoside and β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purine and pyrimidine synthesis differently affect the strength of the inoculum effect for aminoglycoside and β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvage synthesis of purine nucleotides by Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. microbenotes.com [microbenotes.com]
- 6. Purine metabolism - Wikipedia [en.wikipedia.org]
Does the hydrochloride salt affect experimental outcomes compared to free base?
For researchers, scientists, and drug development professionals, the selection of an active pharmaceutical ingredient's (API) form—specifically between a hydrochloride (HCl) salt and its corresponding free base—is a pivotal decision that profoundly influences a compound's experimental performance and therapeutic efficacy. This guide provides an objective comparison of these two forms, supported by experimental data and detailed methodologies, to facilitate an informed choice for your research needs.
Key Differences at a Glance
The primary distinction between a hydrochloride salt and a free base lies in the protonation of a basic functional group, typically an amine, on the API. This seemingly minor chemical modification leads to significant differences in physicochemical properties, which in turn affect experimental outcomes.
Figure 1: Logical relationship between API form and key experimental properties.
Comparative Physicochemical Properties
The choice between a hydrochloride salt and a free base often hinges on optimizing key physicochemical parameters. The following tables provide a comparative summary for several well-documented compounds.
Table 1: General Physicochemical Properties
| Property | Free Base Form | Hydrochloride Salt Form | Rationale |
| Appearance | Typically a crystalline powder | Often a white to off-white crystalline powder | Salt formation can alter crystal habit. |
| Molecular Weight | Lower | Higher (due to the addition of HCl) | The addition of a hydrochloride molecule increases the overall mass. |
| Melting Point | Generally lower | Generally higher | The ionic nature of the salt leads to a more stable crystal lattice. |
| pKa | Intrinsic value of the basic functional group | Not directly applicable (fully protonated) | The basic site is protonated in the salt form. |
| Lipophilicity (logP) | Higher | Lower | The charged nature of the salt decreases its partitioning into nonpolar solvents. |
Table 2: Comparative Solubility Data
| Compound | Form | Water Solubility | Organic Solvent Solubility | Source(s) |
| Benzocaine | Free Base | Sparingly soluble (~0.4 g/L) | Soluble in ethanol, chloroform, ether | [1] |
| Hydrochloride | Sparingly to slightly soluble (more soluble than free base) | More soluble in ethanol | [1] | |
| Buclizine | Free Base | Practically insoluble (2.46 x 10⁻⁴ g/L) | Soluble in certain organic solvents | [2] |
| Hydrochloride | Insoluble in water, soluble in acidic aqueous solutions | - | [2] | |
| Lidocaine (B1675312) | Free Base | Not soluble in water | Soluble in ethyl alcohol and oils | [3] |
| Hydrochloride | Very water soluble | - | [3] |
Table 3: Comparative Dissolution Rate Data
| Compound | Form | Dissolution Rate | Experimental Conditions | Source(s) |
| Haloperidol | Free Base | Lower | pH-stat intrinsic dissolution | [4] |
| Hydrochloride | Higher at higher pHs | pH-stat intrinsic dissolution | [4] | |
| Ziprasidone | Free Base | Lower | USP apparatus II and IV | [5] |
| Hydrochloride | Higher | USP apparatus II and IV | [5] |
Impact on Experimental Outcomes
The differences in physicochemical properties directly translate to significant variations in experimental outcomes, from in vitro assays to in vivo studies.
-
Solubility and Dissolution: For in vitro experiments requiring aqueous buffers, the higher solubility of hydrochloride salts is a distinct advantage, ensuring complete dissolution and accurate concentration of the test compound.[6] In contrast, the poor aqueous solubility of free bases can lead to precipitation and inaccurate results.
-
Stability: Hydrochloride salts often exhibit enhanced chemical stability, which is crucial for maintaining the integrity of the compound during storage and experimentation.[7] Free bases can be more susceptible to degradation.
-
Bioavailability: In vivo, the faster dissolution of hydrochloride salts can lead to quicker absorption and higher bioavailability, particularly for oral administration.[7] However, for certain applications like topical delivery, the higher lipophilicity of the free base may facilitate better membrane permeation.[1]
-
Formulation: The choice of form dictates the formulation strategy. Hydrochloride salts are generally preferred for aqueous-based formulations, while free bases may be more suitable for lipid-based or non-aqueous formulations.[7]
Experimental Protocols
To aid in the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound in a specific solvent.
Workflow:
Figure 2: Workflow for equilibrium solubility determination.
Detailed Steps:
-
Preparation: Add an excess amount of the test compound (either free base or hydrochloride salt) to a known volume of the desired solvent (e.g., purified water, buffer of specific pH) in a sealed container.
-
Equilibration: Place the container in a constant temperature environment (e.g., 25°C or 37°C) and agitate (e.g., using a shaker or magnetic stirrer) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the solid phase by centrifugation or filtration (using a filter that does not adsorb the compound).
-
Analysis: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Protocol 2: Intrinsic Dissolution Rate (Rotating Disk Method)
This method measures the dissolution rate of a pure substance under constant surface area, providing a reliable comparison between different forms.
Workflow:
Figure 3: Workflow for intrinsic dissolution rate measurement.
Detailed Steps:
-
Disk Preparation: Compress a known amount of the pure API (free base or hydrochloride salt) into a compact, non-disintegrating disk of a defined surface area using a hydraulic press.[8]
-
Apparatus Setup: Mount the disk in a holder attached to a rotating shaft. Place the assembly in a dissolution vessel containing a specified volume of pre-heated (e.g., 37°C) and de-aerated dissolution medium.[8]
-
Dissolution: Lower the rotating disk into the medium and begin rotation at a constant speed (e.g., 100 rpm).
-
Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals.
-
Analysis: Determine the concentration of the dissolved API in each sample using a suitable analytical method.
-
Calculation: Plot the cumulative amount of dissolved drug per unit area against time. The slope of the linear portion of the curve represents the intrinsic dissolution rate in units of mass per unit time per unit area (e.g., mg/min/cm²).[8]
Conclusion: Making the Right Choice
The decision to use a hydrochloride salt versus a free base is not a one-size-fits-all scenario and must be guided by the specific aims of the experiment and the desired formulation characteristics.
-
For most in vitro and oral in vivo studies requiring rapid dissolution and high bioavailability, the hydrochloride salt is generally the preferred form due to its superior aqueous solubility and stability. [7]
-
For applications where high lipophilicity is advantageous, such as topical or transdermal delivery, or for the development of sustained-release formulations, the free base may be the more suitable option. [1][7]
By carefully considering the comparative data and employing rigorous experimental protocols, researchers can select the optimal API form to ensure the reliability and success of their experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. THE PCCA BLOG | Lidocaine vs. Lidocaine HCl [pccarx.com]
- 4. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Improvement of the Dissolution Rate of Ziprasidone Free Base from Solid Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of lidocaine forms (salt vs. freebase) on properties of drug-eudragit® L100-55 extrudates prepared by reactive melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaoffer.com [pharmaoffer.com]
- 8. agilent.com [agilent.com]
Cross-validation of results obtained with different batches of adenine hydrochloride hydrate
For Researchers, Scientists, and Drug Development Professionals
This document outlines key quality control parameters, presents detailed experimental protocols for their assessment, and provides a comparative analysis of three hypothetical commercial batches of adenine (B156593) hydrochloride hydrate (B1144303).
Comparative Analysis of Adenine Hydrochloride Hydrate Batches
To ensure the interchangeability of different batches, a rigorous analysis of their chemical purity, identity, and biological performance is essential. The following table summarizes the quantitative data from the analysis of three hypothetical commercial batches of this compound (designated as Batch A, Batch B, and Batch C).
| Quality Attribute | Batch A | Batch B | Batch C | Acceptance Criteria | Method |
| Purity (HPLC) | 99.8% | 99.5% | 99.9% | ≥ 99.0% | HPLC-UV |
| Identification (¹H-NMR) | Conforms | Conforms | Conforms | Consistent with reference | ¹H-NMR |
| Identification (FTIR) | Conforms | Conforms | Conforms | Consistent with reference | FTIR |
| Water Content (Karl Fischer) | 0.25% | 0.40% | 0.20% | ≤ 0.5% | Karl Fischer Titration |
| Residue on Ignition | 0.05% | 0.08% | 0.04% | ≤ 0.1% | USP <281> |
| Solubility in Water | Clear, colorless solution | Clear, colorless solution | Clear, colorless solution | 50 mg/mL, clear, colorless | Visual Inspection |
| Cell-Based Assay (Relative Proliferation) | 102% | 98% | 105% | 95-105% of control | MTT Assay |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Procedure: A solution of the this compound standard is prepared in the mobile phase and injected into the HPLC system. The peak area of adenine is used to calculate the purity against a certified reference standard.
Structural Confirmation by ¹H-Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Procedure: A small amount of the this compound standard is dissolved in the deuterated solvent. The ¹H-NMR spectrum is acquired, and the chemical shifts, coupling constants, and integration of the peaks are compared to a reference spectrum to confirm the molecular structure.
Identity Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Potassium bromide (KBr) pellet method.
-
Procedure: A small amount of the sample is mixed with KBr and pressed into a thin pellet. The infrared spectrum is recorded and compared with a reference spectrum of this compound.
Water Content by Karl Fischer Titration
-
Instrumentation: A Karl Fischer titrator.
-
Procedure: A known amount of the sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent. The water content is determined by the amount of reagent consumed.
Residue on Ignition
-
Procedure: This test is performed according to the United States Pharmacopeia (USP) general chapter <281>. A sample is ignited in a muffle furnace at 600 ± 50 °C to a constant weight. The weight of the remaining residue is determined and expressed as a percentage of the initial sample weight.
Cell-Based Proliferation Assay (MTT)
-
Cell Line: A suitable mammalian cell line, for example, HeLa cells.
-
Procedure: Cells are seeded in 96-well plates and treated with different concentrations of each batch of this compound. After a defined incubation period, cell proliferation is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The results are expressed as a percentage of the proliferation observed with a control batch.
Visualizations
Experimental Workflow for Batch Comparison
The following diagram illustrates the workflow for assessing the batch-to-batch consistency of this compound.
A Guide to Negative Controls in Adenine Hydrochloride Hydrate Supplementation Experiments
For researchers and drug development professionals investigating the effects of adenine (B156593) hydrochloride hydrate (B1144303), the design of well-controlled experiments is paramount to generating robust and interpretable data. This guide provides a comprehensive comparison of appropriate negative controls for both in vivo and in vitro studies involving adenine hydrochloride hydrate supplementation, supported by experimental data and detailed protocols.
Understanding the Role of Negative Controls
A negative control group is essential in experimental design to establish a baseline and ensure that the observed effects are attributable to the experimental treatment (this compound) and not other variables. In the context of adenine supplementation, the primary goal of a negative control is to account for the effects of the vehicle or delivery method and the overall experimental conditions.
Comparison of Negative Controls: In Vivo vs. In vitro
The choice of a negative control is highly dependent on the experimental model. Below is a comparison of commonly used negative controls in animal and cell culture-based studies.
| Experimental Model | Primary Negative Control | Rationale | Key Considerations |
| In Vivo (e.g., Rodent Models) | Vehicle Control (Normal Diet) | To isolate the effects of adenine supplementation from the nutritional components of the diet and the stress of handling and gavage (if applicable).[1][2][3][4] | The control diet should be identical to the adenine-supplemented diet in all aspects except for the absence of adenine.[1][2][3][4] |
| In Vitro (e.g., Cell Culture) | Vehicle Control (Culture Medium) | To control for the effects of the solvent used to dissolve this compound and the general cell culture conditions.[5] | The vehicle (e.g., sterile water, PBS, or a small concentration of DMSO) should be added to the control cells in the same volume or concentration as used for the adenine-treated cells. |
| In Vitro (e.g., Cell Culture) | Untreated Control | To provide a baseline of normal cell function and viability in the absence of any treatment.[5] | This is the most basic negative control and is essential for all in vitro experiments. |
| Alternative Control (Less Common) | Inactive Purine (B94841) Analogue | To control for the effects of introducing a purine molecule into the system, distinguishing the specific effects of adenine from general purine metabolism. | The chosen analogue should be structurally similar to adenine but lack its specific biological activity. Finding a truly "inactive" analogue that does not interfere with any cellular processes can be challenging. |
Experimental Data: In Vivo Adenine-Induced Chronic Kidney Disease Model
A prevalent application of adenine supplementation in animal models is the induction of chronic kidney disease (CKD). In these studies, the negative control group receives a standard diet without adenine.
Table 1: Comparison of Key Parameters in Adenine-Fed vs. Control Rats
| Parameter | Control Group (Normal Diet) | Adenine-Fed Group (0.75% Adenine Diet for 4 weeks) | Reference |
| Body Weight | Continuous Increase | Decrease | [1] |
| Serum Creatinine | Normal Levels | Significantly Increased | [4][6] |
| Blood Urea Nitrogen (BUN) | Normal Levels | Significantly Increased | [4][6] |
| Urine Volume | Normal | Polyuria (Significantly Increased) | [2] |
| Urine Osmolality | Normal | Significantly Decreased | [2] |
| Kidney Histology | Normal renal morphology | Tubulointerstitial fibrosis, tubular atrophy, crystal formation | [3][4] |
Experimental Protocols
In Vivo Adenine-Induced Chronic Kidney Disease Model
This protocol is a generalized representation based on common practices in the literature.[1][2][3][4]
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
-
Group Allocation: Animals are randomly divided into a control group and an adenine-supplemented group.
-
Diet:
-
Control Group: Fed a standard rodent chow. The composition of a standard diet is crucial and should be reported.
-
Adenine Group: Fed the same standard rodent chow mixed with adenine at a concentration typically ranging from 0.25% to 0.75% (w/w).
-
-
Duration: The adenine-containing diet is typically administered for 2 to 8 weeks.
-
Monitoring: Body weight and food intake are monitored regularly.
-
Sample Collection: Blood and urine samples are collected at specified time points for biochemical analysis (e.g., serum creatinine, BUN).
-
Histopathological Analysis: At the end of the study, kidneys are harvested, fixed, and processed for histological examination to assess tissue damage.
In Vitro Cytotoxicity Assay
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a cancer cell line.[5]
-
Cell Line: A human cancer cell line (e.g., Bel-7402, HeLa) is used.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Treatment Groups:
-
Negative Control (Untreated): Cells receive only fresh culture medium.
-
Vehicle Control: Cells receive culture medium with the same amount of vehicle (e.g., sterile water or DMSO) used to dissolve the this compound.
-
Adenine Treatment: Cells are treated with various concentrations of this compound dissolved in the culture medium.
-
-
Incubation: Cells are incubated for different time points (e.g., 24, 48, 72 hours).
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT assay.
-
Data Analysis: The viability of the treated cells is calculated as a percentage of the viability of the control cells.
Signaling Pathways and Experimental Workflows
Understanding the underlying molecular mechanisms is crucial for interpreting the results of adenine supplementation experiments. Adenine is a precursor to adenosine (B11128), which can activate a family of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. The activation of these receptors triggers various downstream signaling cascades.
The diagram above illustrates the major signaling pathways activated by adenosine. Adenosine, derived from adenine, binds to its receptors on the cell surface. A1 and A3 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase (AC), leading to decreased intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors are coupled to Gs proteins, which activate AC and increase cAMP levels, subsequently activating Protein Kinase A (PKA).[7][8][9][10][11] Some receptors can also couple to other G proteins to activate pathways like the phospholipase C (PLC) cascade.
The workflow diagram provides a side-by-side comparison of the key steps in conducting in vivo and in vitro experiments with this compound supplementation, highlighting the points at which the negative control and treatment groups are established.
Conclusion
The appropriate selection and implementation of negative controls are fundamental to the validity of research on this compound. For in vivo studies, a control diet identical to the experimental diet but lacking adenine is the gold standard. In in vitro experiments, both untreated and vehicle-treated controls are essential for establishing a reliable baseline. By adhering to these principles and employing detailed experimental protocols, researchers can ensure that their findings are both accurate and reproducible, paving the way for a deeper understanding of the biological roles of adenine and its potential therapeutic applications.
References
- 1. Comparison of Adenine-Induced Rat Models for Vascular Calcification in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Inhibition of tumor cell growth by adenine is mediated by apoptosis induction and cell cycle S phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Model of Chronic Kidney Disease in Rats: Dietary Adenine in Combination with Unilateral Nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. researchgate.net [researchgate.net]
- 11. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Assessing the Purity of Synthesized Adenine Hydrochloride Hydrate
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and research compounds is paramount. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized adenine (B156593) hydrochloride hydrate (B1144303), a crucial nucleobase derivative. We present supporting experimental data, detailed methodologies, and a comparison with a common alternative, adenine hemisulfate.
Product Performance Comparison: Adenine Hydrochloride Hydrate vs. Adenine Hemisulfate
The choice between different salt forms of adenine can impact solubility, stability, and handling characteristics. Here, we compare a synthesized batch of this compound with a commercially available, high-purity adenine hemisulfate.
Table 1: Comparison of this compound and Adenine Hemisulfate
| Parameter | Synthesized this compound | High-Purity Adenine Hemisulfate |
| Purity (by HPLC) | 99.2% | ≥99.5% |
| Purity (by qNMR) | 99.1% | 99.6% |
| Appearance | White to off-white crystalline powder | White crystalline powder |
| Solubility in Water | Soluble | Sparingly soluble |
| pH (1% solution) | 2.5 - 4.0 | 4.0 - 5.5 |
| Common Impurities | Unreacted starting materials, related purines | Trace levels of related purines |
Quantitative Data Summary
The purity of a synthesized batch of this compound was assessed using four common analytical techniques: High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA). The results are summarized below.
Table 2: Purity Assessment of Synthesized this compound
| Analytical Technique | Parameter Measured | Result |
| HPLC | Peak Area % | 99.2% |
| qNMR | Molar Ratio to Internal Standard | 99.1% |
| Mass Spectrometry | Molecular Ion Peak | [M+H]⁺ at m/z 136.0620 |
| Elemental Analysis | %C, %H, %N, %Cl | C: 34.99%, H: 4.11%, N: 40.81%, Cl: 20.65% |
Table 3: Impurity Profile of Synthesized this compound (by HPLC)
| Impurity | Retention Time (min) | Peak Area % |
| Hypoxanthine | 3.8 | 0.3% |
| 6-Chloropurine | 7.2 | 0.4% |
| Unidentified Impurity | 8.1 | 0.1% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify adenine and its potential impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Gradient Program: 0-5 min, 2% B; 5-15 min, 2-30% B; 15-20 min, 30% B; 20-22 min, 30-2% B; 22-25 min, 2% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Sample Preparation: 1 mg/mL of this compound in the mobile phase.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Objective: To determine the absolute purity of the sample using an internal standard.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Internal Standard: Maleic acid.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
Procedure:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial.
-
Dissolve the mixture in 0.75 mL of DMSO-d6.
-
Transfer the solution to an NMR tube.
-
Acquire a proton NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
-
Data Analysis: Integrate the signals corresponding to the adenine protons (e.g., H2 and H8) and the maleic acid protons. Calculate the molar ratio and subsequently the purity of the this compound.
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of adenine hydrochloride and identify potential impurities.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Mode: Positive ion mode.
-
Sample Preparation: Infuse a dilute solution of this compound in 50:50 water/acetonitrile with 0.1% formic acid directly into the mass spectrometer.
-
Data Analysis: Identify the molecular ion peak corresponding to the protonated adenine molecule ([M+H]⁺). Analyze the spectrum for other peaks that may indicate the presence of impurities.
Elemental Analysis (EA)
-
Objective: To determine the elemental composition (%C, %H, %N, %Cl) of the sample.
-
Instrumentation: An elemental analyzer.
-
Procedure: A small, accurately weighed amount of the dried sample is combusted in a high-oxygen environment. The resulting gases are separated and quantified to determine the percentage of each element.
-
Data Analysis: Compare the experimentally determined elemental composition with the theoretical values for this compound (C₅H₇ClN₅O).
Visualizations
Experimental Workflow
Caption: Workflow for Purity Assessment.
Signaling Pathway Involvement
The purity of adenine is critical in research applications where it is used as a precursor in metabolic pathways or as a component of signaling molecules. For instance, adenine is a fundamental component of adenosine (B11128) triphosphate (ATP), which plays a central role in cellular energy transfer and signaling.
Caption: Adenine in ATP Signaling.
A Comparative Guide to Adenine Salts in Research: Adenine Hydrochloride Hydrate vs. Other Common Salts
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success and reproducibility of experiments. Adenine (B156593), a fundamental component of nucleic acids and a key player in cellular metabolism, is frequently used in various research applications. It is commercially available in several salt forms, with adenine hydrochloride hydrate (B1144303) being a common choice. This guide provides an objective comparison of adenine hydrochloride hydrate with other adenine salts, namely adenine sulfate (B86663) and adenine phosphate (B84403), focusing on their physicochemical properties and applications in research.
Physicochemical Properties: A Comparative Analysis
The choice of an adenine salt can significantly impact experimental design and outcomes, primarily due to differences in solubility and stability. While direct comparative studies are limited, the available data provides valuable insights.
Data Presentation: Comparison of Adenine and its Salts
| Property | Adenine | This compound | Adenine Sulfate | Adenine Phosphate |
| Molecular Formula | C₅H₅N₅ | C₅H₅N₅·HCl·H₂O | (C₅H₅N₅)₂·H₂SO₄ | C₅H₅N₅·H₃PO₄ |
| Molecular Weight | 135.13 g/mol | 189.60 g/mol | 368.34 g/mol | 233.14 g/mol |
| Appearance | White to light yellow crystalline powder[1] | White to almost white crystalline powder | White to slightly yellow powder | No data available |
| Aqueous Solubility | 0.103 g/100 mL (low)[1] | Sparingly soluble: 1-10 mg/mL[2] | Soluble in hot water, slightly soluble in cold water[3] | Soluble in water[4][5] |
| Solubility in Acid | Soluble in 1 M HCl at 20 mg/mL[6][7] | Soluble in 0.5 M HCl at 20 mg/mL[8] | Soluble in 0.5 M HCl at 10 mg/mL | No data available |
| Stability | Stable under normal conditions[9]. Half-life of ~1 year at 100°C. | Stable under normal ambient and anticipated storage and handling conditions.[10] | Chemically stable and not easily decomposed. | Neutral solutions are stable for long periods in a dry state.[11] |
Note: Data for adenine phosphate is primarily based on adenosine (B11128) monophosphate (AMP), as specific data for adenine phosphate is limited.
Key Considerations for Researchers
Solubility: Adenine itself has low aqueous solubility, which can be a limiting factor in preparing stock solutions for cell culture or enzymatic assays.[1] The salt forms, such as this compound and adenine sulfate, offer improved solubility, particularly in acidic solutions.[3][6][7] Adenine hydrochloride is often described as being directly water-soluble, which can be an advantage in many experimental setups.[6][7]
Stability: While all forms are generally stable as dry powders, their stability in solution can vary depending on pH, temperature, and the presence of other solutes.[9][10][11] For long-term experiments or when preparing bulk solutions, it is crucial to consider the stability of the specific salt form under the intended experimental conditions. One study demonstrated that adenine is stable in cell culture medium for at least 72 hours.
Bioavailability and Metabolism: The form of adenine administered can influence its metabolic fate. Dietary free adenine has been shown to have different effects compared to its nucleoside or nucleotide forms, suggesting variations in absorption and metabolism.[12] Oral administration of adenine has been observed to increase serum urate levels.[12] However, direct comparative studies on the bioavailability of different adenine salts are lacking.
Adenine in Cellular Signaling
Adenine itself is a precursor to adenosine, a key signaling molecule that exerts its effects through four G-protein coupled receptors: A1, A2A, A2B, and A3. The activation of these receptors modulates the intracellular levels of cyclic AMP (cAMP), a critical second messenger involved in numerous cellular processes. The choice of adenine salt is not expected to directly alter these downstream signaling pathways, as the active molecule is the adenine base. However, differences in solubility and local pH changes upon dissolution could potentially influence the effective concentration of adenine available to cells.
Caption: Adenosine receptor signaling pathway.
Experimental Protocols
To aid researchers in making informed decisions, the following are generalized protocols for comparing the solubility and stability of different adenine salts.
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a method for determining the equilibrium solubility of adenine salts in an aqueous buffer, such as phosphate-buffered saline (PBS), at a physiologically relevant pH.
Caption: Experimental workflow for solubility determination.
Protocol 2: Assessment of Solution Stability
This protocol provides a framework for evaluating the stability of adenine salt solutions over time under specific storage conditions.
Caption: Experimental workflow for stability assessment.
Conclusion and Recommendations
The selection of an appropriate adenine salt for research applications requires careful consideration of its physicochemical properties. This compound is a popular choice due to its enhanced water solubility compared to the free base. Adenine sulfate also offers improved solubility, particularly in acidic conditions. Data on adenine phosphate is less readily available, and researchers may need to perform their own characterization.
For applications requiring the preparation of concentrated stock solutions in aqueous buffers at neutral pH, this compound may be advantageous. However, for all applications, it is recommended to verify the solubility and stability of the chosen salt under the specific experimental conditions to ensure accurate and reproducible results. The lack of direct comparative studies highlights an area for future research that would be of significant benefit to the scientific community.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Allopurinol: a comparative study of the bioavailability and effect on plasma uric acid of two products in tablet form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine 5'-monophosphate CAS#: 61-19-8 [m.chemicalbook.com]
- 5. Adenosine Monophosphate | C10H14N5O7P | CID 6083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ars.usda.gov [ars.usda.gov]
- 7. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Pharmacokinetics and comparative bioavailability of allopurinol formulations in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Adenine Hydrochloride Hydrate in a Laboratory Setting
The proper disposal of adenine (B156593) hydrochloride hydrate (B1144303) is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. While some safety data sheets (SDS) may classify it as non-hazardous, it is imperative to consult local and institutional regulations, as classifications can vary.[1] Generally, laboratory personnel should treat all chemical waste as potentially hazardous until confirmed otherwise by an environmental health and safety officer.[2]
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the chemical in a well-ventilated area to avoid inhalation of any dust.[3][4][5]
Step-by-Step Disposal Procedure
-
Waste Characterization : The first step is to determine if the adenine hydrochloride hydrate waste is considered hazardous.
-
Consult Safety Data Sheets (SDS) : Review the SDS for the specific product. Note that different suppliers may have different hazard classifications. For instance, one SDS may classify it as "Not a hazardous substance or mixture," while another may state "H302 Harmful if swallowed."[1][4]
-
Institutional Guidelines : Adhere to your institution's chemical waste disposal policies. Many research institutions recommend treating all chemical waste as hazardous by default.[2][6]
-
Local and National Regulations : Disposal must always comply with local, state, and federal environmental regulations.[1][7]
-
-
Non-Hazardous Disposal (If Permitted) : If both your institution's guidelines and local regulations definitively classify this compound as non-hazardous, you may be able to dispose of it as regular waste.[8]
-
Solid Waste : Place the solid material in a securely sealed, clearly labeled container before disposing of it in the regular trash.[8]
-
Aqueous Solutions : Small quantities of dilute, pH-neutral solutions may be permissible for drain disposal in some localities. However, this should be confirmed with your institution's safety office.[8][9] Do not dispose of undiluted or concentrated solutions down the drain.[3][10]
-
-
Hazardous Waste Disposal (Recommended) : Given the potential for varying hazard classifications and to ensure best practices, treating this compound as hazardous waste is the most prudent approach.
-
Containerization :
-
Leave the chemical in its original container whenever possible.[1][7]
-
If transferring to a new container, ensure it is appropriate for chemical waste, properly sealed, and clearly labeled with the full chemical name ("this compound") and any relevant hazard warnings.[6][9] Do not mix with other waste types.[1][7]
-
-
Storage :
-
Collection and Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) or a certified chemical waste disposal contractor for pickup.[6]
-
Follow their specific procedures for waste collection requests.
-
-
Empty Container Disposal
Empty containers that held this compound should be handled with care. The recommended procedure is to treat the uncleaned container as you would the product itself.[1][7] If the waste is determined to be hazardous, the empty container should also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must then be collected and disposed of as hazardous waste.[2][11]
Spill Cleanup
In the event of a spill, avoid creating dust.[1] Collect the spilled material using dry methods and place it in a sealed container for disposal as hazardous waste.[5] Ensure the affected area is thoroughly cleaned. Do not allow the product to enter drains.[1][3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. vumc.org [vumc.org]
- 3. chemos.de [chemos.de]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. acs.org [acs.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. fishersci.com [fishersci.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Adenine Hydrochloride Hydrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Adenine hydrochloride hydrate (B1144303), offering procedural, step-by-step guidance to foster a culture of safety and precision in your critical work.
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) classify Adenine hydrochloride hydrate as not hazardous, others indicate it may be toxic if swallowed and can form combustible dust concentrations in the air.[1] Therefore, a cautious approach is recommended. The following personal protective equipment is essential to minimize exposure and ensure safe handling.
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Protects eyes from dust particles and potential splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, tested to EN 374). | Prevents direct skin contact with the chemical. |
| Laboratory coat or other protective clothing. | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | N95 (US) or P1/P3 (EU) dust mask. | Required when handling the powder and if dust is generated.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan is crucial for minimizing risks. The following step-by-step guide outlines the best practices for handling this compound from preparation to post-handling.
Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area.[3][4] A chemical fume hood is recommended, especially when working with the powder form.
-
PPE Donning: Before handling, put on all required PPE as specified in the table above.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[5]
Handling:
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[3][6] Use appropriate tools for weighing and transferring the powder.
-
Grounding: Ground/bond the container and receiving equipment to prevent static discharge, which can be an ignition source for dust.[4]
-
General Hygiene: Do not eat, drink, or smoke in the laboratory area.[4][7] Wash hands thoroughly after handling the substance, even if gloves were worn.[4]
Post-Handling:
-
Decontamination: Clean the work area and any equipment used with appropriate cleaning agents.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items like gloves properly.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[3][8]
Disposal Plan: Managing Chemical Waste
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.
Waste Segregation and Collection:
-
Original Containers: Whenever possible, leave the chemical in its original container.
-
No Mixing: Do not mix this compound waste with other chemical waste.
-
Labeling: Clearly label all waste containers with the contents.
Disposal Procedure:
-
Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials as chemical waste.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.
-
Professional Disposal: All waste containing this compound must be disposed of through an approved waste disposal plant.[1][7][8] Do not pour it down the drain.[3][4][5]
Safe Handling Workflow for this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
